molecular formula C18H17FN4O B15586574 A-966492 CAS No. 934162-57-9

A-966492

Numéro de catalogue: B15586574
Numéro CAS: 934162-57-9
Poids moléculaire: 324.4 g/mol
Clé InChI: AHIVQGOUBLVTCB-CQSZACIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A-966492 is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

934162-57-9

Formule moléculaire

C18H17FN4O

Poids moléculaire

324.4 g/mol

Nom IUPAC

2-[2-fluoro-4-[(2R)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m1/s1

Clé InChI

AHIVQGOUBLVTCB-CQSZACIVSA-N

Origine du produit

United States

Foundational & Exploratory

A-966492: A Potent and Selective Dual Inhibitor of PARP1 and PARP2

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

A-966492 is a novel and potent small molecule inhibitor targeting Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] As a structurally diverse benzimidazole (B57391) carboxamide, it has demonstrated significant potential in preclinical studies, particularly in oncology.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: PARP1 and PARP2 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of PARP1 and PARP2.[1][5] PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway. By inhibiting PARP1 and PARP2, this compound prevents the repair of single-strand DNA breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired single-strand breaks accumulate and lead to the formation of double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.

This compound has shown excellent potency against the PARP1 enzyme with a whole-cell EC50 of 1 nM.[1][2] It significantly enhances the efficacy of DNA-damaging agents like temozolomide (B1682018) (TMZ) in a dose-dependent manner.[1][2]

Quantitative Data

The inhibitory activity of this compound against PARP1 and PARP2 has been quantified through various in vitro assays. The following tables summarize the key potency data.

TargetAssay TypeValue (nM)Reference
PARP1Ki (inhibition constant)1[1][2][3]
PARP2Ki (inhibition constant)1.5[1][2][3]
PARP1EC50 (whole cell assay)1[1][2]

Selectivity Profile

A critical aspect of a targeted inhibitor is its selectivity. Studies have shown that this compound is highly selective for PARP1 and PARP2 over other PARP family members, including Tankyrase-1 (TNKS1/PARP5a) and Tankyrase-2 (TNKS2/PARP5b).[6] This selectivity is important as tankyrases are involved in other cellular processes, such as the Wnt/β-catenin signaling pathway. The lack of potent tankyrase inhibition suggests that this compound's primary effects are mediated through PARP1/2-dependent DNA damage repair pathways rather than direct modulation of Wnt signaling.

TargetIC50 (nM)
PARP12.9
PARP21.3
PARP3180
TNKS1>1000
TNKS2>1000
PARP10>1000
PARP14>1000

Table adapted from Thorsell et al., 2017.

Signaling Pathway Diagrams

The following diagrams illustrate the core mechanism of action of this compound.

A-966492_Mechanism_of_Action cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Effect of this compound cluster_3 Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1 / PARP2 DNA_SSB->PARP1_2 recruits PARylation PARylation PARP1_2->PARylation catalyzes DSB Double-Strand Break (DSB) at Replication Fork PARP1_2->DSB Inhibition leads to Repair_Proteins DNA Repair Proteins PARylation->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER mediates BER->DNA_SSB repairs A966492 This compound A966492->PARP1_2 inhibits Inhibition Inhibition Apoptosis Apoptosis / Cell Death DSB->Apoptosis in HR-deficient cells

Caption: Mechanism of action of this compound in inducing synthetic lethality.

Experimental Protocols

In Vitro PARP1 and PARP2 Enzyme Assay

This protocol describes a cell-free assay to determine the inhibitory activity of this compound on PARP1 and PARP2 enzymes.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone H1 (biotinylated)

  • S-adenosylmethionine (slDNA)

  • [3H]-NAD+

  • This compound (or other test compounds)

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 1 mM DTT

  • Stop solution: 1.5 mM benzamide

  • Streptavidin-coated scintillation plates

  • Microplate scintillation counter

Procedure:

  • Prepare a 2x enzyme mixture containing PARP1 (1 nM) or PARP2 (4 nM) and slDNA (200 nM) in assay buffer.

  • Prepare a 2x substrate mixture containing [3H]-NAD+ (1.5 μM) and biotinylated histone H1 (200 nM) in assay buffer.

  • Add 50 μL of the 2x enzyme mixture to the wells of a 96-well plate.

  • Add the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding 50 μL of the 2x substrate mixture.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding 150 μL of stop solution.

  • Transfer 170 μL of the stopped reaction mixture to a streptavidin-coated scintillation plate.

  • Incubate for 1 hour at room temperature to allow capture of the biotinylated histone H1.

  • Read the plate using a microplate scintillation counter to quantify the amount of incorporated [3H]-ADP-ribose.

  • Determine Ki values from inhibition curves at various substrate concentrations.[1]

PARP_Enzyme_Assay_Workflow Start Start Prepare_Enzyme_Mix Prepare 2x Enzyme Mix (PARP1/2, slDNA) Start->Prepare_Enzyme_Mix Prepare_Substrate_Mix Prepare 2x Substrate Mix ([3H]-NAD+, Biotin-Histone H1) Start->Prepare_Substrate_Mix Add_Enzyme_Mix Add 50μL Enzyme Mix to Plate Prepare_Enzyme_Mix->Add_Enzyme_Mix Initiate_Reaction Add 50μL Substrate Mix Prepare_Substrate_Mix->Initiate_Reaction Add_Compound Add this compound Add_Enzyme_Mix->Add_Compound Add_Compound->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Terminate_Reaction Add 150μL Stop Solution Incubate->Terminate_Reaction Transfer_to_Scint_Plate Transfer 170μL to Streptavidin Plate Terminate_Reaction->Transfer_to_Scint_Plate Incubate_Capture Incubate for 1 hour Transfer_to_Scint_Plate->Incubate_Capture Read_Plate Read on Scintillation Counter Incubate_Capture->Read_Plate Analyze_Data Determine Ki Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro PARP enzyme inhibition assay.

Whole-Cell PARP Activity Assay

This protocol outlines a cell-based assay to measure the potency of this compound in inhibiting PARP activity within intact cells.

Materials:

  • C41 cells (or other suitable cell line)

  • This compound (or other test compounds)

  • Hydrogen peroxide (H2O2)

  • Phosphate-buffered saline (PBS)

  • Methanol/acetone (7:3) fixing solution

  • Blocking solution: 5% non-fat dry milk in PBS-Tween (0.05%)

  • Anti-PAR antibody (10H)

  • FITC-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microplate reader

Procedure:

  • Seed C41 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for 30 minutes.

  • Induce DNA damage and activate PARP by treating the cells with 1 mM H2O2 for 10 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells with pre-chilled methanol/acetone solution at -20°C for 10 minutes.

  • Air-dry the plates and then rehydrate with PBS.

  • Block the cells with blocking solution for 30 minutes at room temperature.

  • Incubate the cells with anti-PAR antibody (1:50 dilution in blocking solution) for 60 minutes at room temperature.

  • Wash the cells five times with PBS-Tween.

  • Incubate the cells with FITC-conjugated secondary antibody (1:50) and DAPI (1 μg/mL) in blocking solution for 60 minutes at room temperature.

  • Wash the cells five times with PBS-Tween.

  • Measure the fluorescence intensity for FITC (PAR signal) and DAPI (cell number normalization) using a fluorescence microplate reader.

  • Normalize the PARP activity (FITC signal) to the cell number (DAPI signal) and calculate the EC50 value.[1]

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated good oral bioavailability (34-72%) and half-lives of 1.7-1.9 hours across multiple species, including rats, dogs, and monkeys.[1] It is capable of crossing the blood-brain barrier and distributing into tumor tissue.[1][2] In vivo studies have shown its efficacy in enhancing the anti-tumor activity of TMZ in a B16F10 murine melanoma model and as a single agent in a BRCA1-deficient MX-1 breast cancer xenograft model.[1][4]

Conclusion

This compound is a highly potent and selective dual inhibitor of PARP1 and PARP2. Its mechanism of action is centered on the inhibition of DNA repair, leading to synthetic lethality in cancer cells with homologous recombination deficiencies. The compound's favorable pharmacokinetic properties and demonstrated in vivo efficacy make it a promising candidate for further preclinical and clinical development in oncology. The high selectivity of this compound for PARP1/2 over other PARP family members, such as tankyrases, suggests a targeted therapeutic effect with a potentially reduced off-target activity profile.

References

A-966492: A Technical Guide to a Potent Dual PARP1 and PARP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A-966492 is a novel and potent small molecule inhibitor targeting Poly(ADP-ribose) polymerase 1 (PARP1) and Poly(ADP-ribose) polymerase 2 (PARP2), two key enzymes in the cellular DNA damage response (DDR).[1] As a structurally diverse benzimidazole (B57391) analogue, this compound has demonstrated significant preclinical efficacy, both as a standalone therapy and in combination with DNA-damaging agents.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular potency, in vivo efficacy, and detailed experimental protocols for researchers and drug development professionals.

Mechanism of Action: Targeting the DNA Damage Response

PARP1 and PARP2 are critical enzymes involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] Upon detection of a DNA SSB, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[3][4]

Inhibition of PARP1 and PARP2 by this compound prevents the repair of SSBs.[3] When the cell enters the S phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs).[5] In cells with a deficient homologous recombination (HR) pathway for DSB repair, such as those with mutations in BRCA1 or BRCA2 genes, this accumulation of DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.[3]

Furthermore, some PARP inhibitors, in addition to their catalytic inhibition, can "trap" the PARP enzyme on the DNA at the site of damage.[6] These trapped PARP-DNA complexes are themselves cytotoxic lesions that can interfere with DNA replication and transcription, further enhancing the anti-tumor effect.[4][6]

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA Single-Strand Break DNA Single-Strand Break PARP1/2 Activation PARP1/2 Activation DNA Single-Strand Break->PARP1/2 Activation PARylation PARylation PARP1/2 Activation->PARylation Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins SSB Repair SSB Repair Recruitment of Repair Proteins->SSB Repair This compound This compound Inhibition of PARP1/2 Inhibition of PARP1/2 This compound->Inhibition of PARP1/2 SSB Accumulation SSB Accumulation Inhibition of PARP1/2->SSB Accumulation Replication Fork Collapse Replication Fork Collapse SSB Accumulation->Replication Fork Collapse Double-Strand Break Formation Double-Strand Break Formation Replication Fork Collapse->Double-Strand Break Formation Cell Death (in HR-deficient cells) Cell Death (in HR-deficient cells) Double-Strand Break Formation->Cell Death (in HR-deficient cells)

Figure 1: Mechanism of action of this compound in the DNA damage response pathway.

Biochemical and Cellular Potency

This compound is distinguished by its high potency against both PARP1 and PARP2. Its inhibitory activity has been characterized through various biochemical and cell-based assays.

ParameterPARP1PARP2Cell LineAssay TypeReference
Ki 1 nM1.5 nM-Enzyme Inhibition[1]
EC50 1 nM-C41Whole Cell[1]
IC50 PotentPotent-Enzymatic Activity[7]

Table 1: Biochemical and Cellular Potency of this compound

In Vivo Efficacy

Preclinical studies in various mouse models have demonstrated the in vivo efficacy of this compound, both as a monotherapy and in combination with chemotherapeutic agents.

Tumor ModelTreatmentEfficacyReference
B16F10 Murine Melanoma (subcutaneous) This compound + Temozolomide (TMZ)Significantly enhanced efficacy of TMZ in a dose-dependent manner.[1][2]
MX-1 Breast Cancer Xenograft (BRCA1-deficient) This compound (single agent)Demonstrated single-agent activity.[1][2]
MX-1 Breast Cancer Xenograft This compound + CarboplatinShowed good in vivo efficacy in combination.[2]
U87MG Glioblastoma Spheroids This compound + Topotecan + RadiationAdditive radio-sensitizing effects.[8]

Table 2: Summary of In Vivo Efficacy Studies of this compound

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple species, including good oral bioavailability and the ability to cross the blood-brain barrier.[1][2]

SpeciesOral BioavailabilityHalf-life (t1/2)Reference
Sprague-Dawley Rats 34-72%1.7-1.9 hours[1]
Beagle Dogs 34-72%1.7-1.9 hours[1]
Cynomolgus Monkeys 34-72%1.7-1.9 hours[1]

Table 3: Pharmacokinetic Parameters of this compound in Various Species

Experimental Protocols

PARP Enzyme Inhibition Assay (for Ki Determination)

This protocol outlines a general method for determining the inhibitory constant (Ki) of this compound against PARP enzymes.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl2.[1]

  • Reagent Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare solutions of recombinant human PARP1 or PARP2 enzyme.

    • Prepare solutions of the PARP substrate, NAD+, at various concentrations.

    • Prepare a solution of activated DNA.

  • Assay Procedure:

    • In a 96-well plate, add the PARP enzyme, activated DNA, and the test inhibitor (this compound) at various concentrations.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at a controlled temperature for a specific time.

    • Stop the reaction and measure the incorporation of ADP-ribose, often using a biotinylated NAD+ and a colorimetric or chemiluminescent detection system.[9]

  • Data Analysis:

    • Generate inhibition curves at each substrate concentration.

    • Determine the Ki value from these curves using appropriate enzyme kinetic models.[1]

Whole-Cell PARP Inhibition Assay (for EC50 Determination)

This protocol describes a method to measure the potency of this compound in a cellular context.

  • Cell Culture: Culture C41 cells in a 96-well plate until they reach the desired confluency.[1]

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound for 30 minutes.[1]

  • DNA Damage Induction: Induce DNA damage by treating the cells with 1 mM H2O2 for 10 minutes to activate PARP enzymes.[1]

  • Cell Fixation and Permeabilization:

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).[1]

    • Fix the cells with a pre-chilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[1]

    • Air-dry the plates.[1]

  • Immunodetection of PAR:

    • Rehydrate the plates with PBS.[1]

    • Block non-specific binding with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.[1]

    • Incubate with a primary antibody specific for poly(ADP-ribose).

    • Wash and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Add a suitable substrate and measure the signal (e.g., absorbance or luminescence).

  • Data Analysis:

    • Plot the signal intensity against the concentration of this compound.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Whole_Cell_Assay_Workflow Start Start Seed C41 cells in 96-well plate Seed C41 cells in 96-well plate Start->Seed C41 cells in 96-well plate Treat with this compound (30 min) Treat with this compound (30 min) Seed C41 cells in 96-well plate->Treat with this compound (30 min) Induce DNA damage (1 mM H2O2, 10 min) Induce DNA damage (1 mM H2O2, 10 min) Treat with this compound (30 min)->Induce DNA damage (1 mM H2O2, 10 min) Wash with ice-cold PBS Wash with ice-cold PBS Induce DNA damage (1 mM H2O2, 10 min)->Wash with ice-cold PBS Fix with Methanol/Acetone Fix with Methanol/Acetone Wash with ice-cold PBS->Fix with Methanol/Acetone Block with 5% milk Block with 5% milk Fix with Methanol/Acetone->Block with 5% milk Incubate with anti-PAR antibody Incubate with anti-PAR antibody Block with 5% milk->Incubate with anti-PAR antibody Incubate with secondary antibody Incubate with secondary antibody Incubate with anti-PAR antibody->Incubate with secondary antibody Detect signal Detect signal Incubate with secondary antibody->Detect signal Calculate EC50 Calculate EC50 Detect signal->Calculate EC50

Figure 2: Experimental workflow for the whole-cell PARP inhibition assay.

Conclusion

This compound is a highly potent and selective dual inhibitor of PARP1 and PARP2. Its excellent biochemical and cellular potency, combined with favorable pharmacokinetic properties and demonstrated in vivo efficacy, establishes it as a valuable tool for preclinical research and a promising candidate for further development. The detailed methodologies provided in this guide offer a foundation for researchers to investigate this compound and other PARP inhibitors in the context of cancer therapy and DNA damage response.

References

A-966492: A Potent Dual Inhibitor of PARP1 and PARP2 for Advancing Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a novel and highly potent small molecule inhibitor targeting Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] Its development as a phenyl-substituted benzimidazole (B57391) carboxamide represents a significant advancement in the landscape of PARP inhibitors, demonstrating excellent enzymatic and cellular potency.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on its preclinical evaluation. Detailed experimental protocols and data are presented to support its potential as a therapeutic agent, particularly in combination with DNA-damaging chemotherapies.

Chemical Structure and Properties

This compound is chemically identified as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide.[4] Its chemical structure is characterized by a central benzimidazole carboxamide core, a fluoro-substituted phenyl ring, and a stereospecific (S)-pyrrolidinyl group, which contributes to its high affinity and selectivity.[4]

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference
IUPAC Name (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide[4]
CAS Number 934162-61-5[4]
Molecular Formula C₁₈H₁₇FN₄O[4]
Molecular Weight 324.35 g/mol [4]
SMILES C1C--INVALID-LINK--C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Biological Activity

This compound exerts its therapeutic effect through the potent and selective inhibition of PARP1 and PARP2.[1][2] These enzymes play a critical role in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway.[5]

By inhibiting PARP, this compound prevents the recruitment of DNA repair machinery to the site of damage.[6] Unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), the accumulation of DSBs leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[5]

Table 2: In Vitro Potency and Efficacy of this compound

ParameterValueTarget/SystemReference
Ki (PARP-1) 1 nMEnzyme Assay[3][7]
Ki (PARP-2) 1.5 nMEnzyme Assay[3]
EC₅₀ 1 nMWhole Cell Assay[3][7]

This compound has demonstrated significant potentiation of the cytotoxic effects of DNA-damaging agents like temozolomide (B1682018) (TMZ) and carboplatin (B1684641).[3][4] Furthermore, it exhibits favorable pharmacokinetic properties, including oral bioavailability across multiple species and the ability to cross the blood-brain barrier, suggesting its potential for treating brain malignancies.[3][4]

Signaling Pathway

The inhibition of PARP1 and PARP2 by this compound initiates a cascade of events within the cell, primarily impacting the DNA damage response and cell cycle regulation. The following diagram illustrates the key steps in this signaling pathway.

PARP_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 PARP-mediated Repair cluster_2 Consequences of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP1 / PARP2 DNA_Damage->PARP1_2 activates Replication_Fork Replication Fork Stall DNA_Damage->Replication_Fork A966492 This compound A966492->PARP1_2 inhibits PARylation Auto-PARylation & Substrate PARylation PARP1_2->PARylation Repair_Recruitment Recruitment of BER Machinery PARylation->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair SSB_Repair->DNA_Damage resolves DSB_Formation Double-Strand Break (DSB) Replication_Fork->DSB_Formation leads to HRD_Cell HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HRD_Cell Apoptosis Apoptosis / Cell Death HRD_Cell->Apoptosis undergoes

This compound inhibits PARP1/2, leading to unresolved SSBs, DSB formation, and synthetic lethality in HR-deficient cells.

Experimental Protocols

In Vitro PARP Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against PARP-1 and PARP-2.

Methodology:

  • Reaction Setup: Reactions are performed in a 96-well plate containing PARP-1 or PARP-2 enzyme, biotinylated histone H1 (substrate), and nicked DNA (activator) in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: this compound is serially diluted and added to the wells.

  • Reaction Initiation: The reaction is initiated by the addition of ³H-labeled NAD⁺.

  • Incubation: The plate is incubated at room temperature to allow for the PARP-catalyzed transfer of ADP-ribose from NAD⁺ to the histone substrate.

  • Termination: The reaction is stopped by the addition of a high concentration of a non-labeled PARP inhibitor (e.g., 3-aminobenzamide).

  • Detection: The biotinylated histones are captured on a streptavidin-coated scintillation plate, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: Ki values are calculated from the inhibition curves generated at various substrate concentrations.[7]

Whole Cell PARP Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for inhibiting PARP activity in intact cells.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., C41) are cultured in 96-well plates.[7]

  • Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound for 30 minutes.[7]

  • DNA Damage Induction: PARP activity is stimulated by inducing DNA damage, for example, by treating the cells with 1 mM hydrogen peroxide (H₂O₂) for 10 minutes.[7]

  • Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow for antibody access.[7]

  • Immunostaining: The cells are incubated with a primary antibody specific for poly(ADP-ribose) (PAR), followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.[7]

  • Imaging and Analysis: The fluorescence intensity of PAR is quantified using a fluorescence plate reader or high-content imaging system. The PAR signal is normalized to the DAPI signal to account for cell number.[7]

  • Data Analysis: The EC₅₀ value is determined by plotting the normalized PAR signal against the concentration of this compound.[7]

Whole_Cell_Assay_Workflow start Start cell_culture Culture Cells in 96-well Plate start->cell_culture inhibitor_treatment Treat with this compound cell_culture->inhibitor_treatment dna_damage Induce DNA Damage (H₂O₂) inhibitor_treatment->dna_damage fix_perm Fix and Permeabilize Cells dna_damage->fix_perm immunostaining Immunostain for PAR and DAPI fix_perm->immunostaining imaging Image and Quantify Fluorescence immunostaining->imaging analysis Calculate EC₅₀ imaging->analysis end End analysis->end

Workflow for the whole-cell PARP inhibition assay.
In Vivo Efficacy Studies

B16F10 Murine Melanoma Model in Combination with Temozolomide

Objective: To evaluate the in vivo efficacy of this compound in combination with temozolomide (TMZ) in a syngeneic melanoma model.

Methodology:

  • Animal Model: C57BL/6 mice are used.

  • Tumor Implantation: B16F10 melanoma cells are implanted subcutaneously into the flank of the mice.[8]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.

  • Treatment Regimen:

    • Vehicle control

    • This compound alone (administered orally)

    • Temozolomide alone (administered intraperitoneally)

    • This compound in combination with temozolomide

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

MX-1 Human Breast Cancer Xenograft Model (Single Agent and in Combination with Carboplatin)

Objective: To assess the single-agent and combination efficacy of this compound with carboplatin in a human breast cancer xenograft model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: MX-1 human breast cancer cells are implanted subcutaneously.[9]

  • Tumor Growth and Randomization: Similar to the melanoma model, mice are randomized into treatment groups once tumors are established.

  • Treatment Regimen:

    • Vehicle control

    • This compound alone (oral administration)

    • Carboplatin alone (intravenous or intraperitoneal administration)

    • This compound in combination with carboplatin

  • Monitoring and Endpoint: Tumor growth and animal health are monitored as described above.

  • Data Analysis: The anti-tumor efficacy of each treatment is evaluated.

Conclusion

This compound is a highly potent dual inhibitor of PARP1 and PARP2 with a promising preclinical profile. Its excellent enzymatic and cellular potency, coupled with favorable pharmacokinetic properties, positions it as a strong candidate for further development. The demonstrated efficacy in both single-agent and combination settings, particularly with DNA-damaging agents, underscores its potential to enhance current cancer treatment paradigms. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound in various cancer models.

References

A-966492: A Potent Dual Inhibitor of PARP1 and PARP2 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-966492 is a highly potent and selective small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2][3][4][5] This benzimidazole (B57391) carboxamide analogue has demonstrated significant utility in preclinical cancer research, primarily owing to its ability to induce synthetic lethality in tumors with deficiencies in DNA repair pathways, such as those with BRCA1 mutations.[2] Furthermore, this compound has been shown to enhance the efficacy of DNA-damaging chemotherapeutic agents like temozolomide (B1682018) (TMZ) and carboplatin.[2][3] Its favorable pharmaceutical properties, including oral bioavailability across multiple species and the ability to cross the blood-brain barrier, make it a valuable tool for a range of in vitro and in vivo studies.[1][2][3]

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of PARP1 and PARP2 enzymes.[3][4] PARP enzymes play a critical role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon DNA damage, PARP1 binds to the site of the break and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.

By inhibiting PARP activity, this compound prevents the repair of SSBs. These unrepaired SSBs are then converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death—a concept known as synthetic lethality.

Furthermore, the inhibition of PARP by this compound can potentiate the effects of chemotherapy agents that induce DNA damage.[1][2][4] For instance, the alkylating agent temozolomide creates DNA lesions that are typically repaired by the BER pathway. Concurrent administration of this compound prevents this repair, leading to an accumulation of DNA damage and enhanced tumor cell killing.

cluster_0 DNA Damage Response cluster_1 Effect of this compound cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break PARP1_2 PARP1/PARP2 Activation DNA_Damage->PARP1_2 PARylation PAR Chain Synthesis PARP1_2->PARylation Unrepaired_SSB Unrepaired SSB BER_Complex Base Excision Repair Complex Recruitment PARylation->BER_Complex SSB_Repair Single-Strand Break Repair BER_Complex->SSB_Repair A966492 This compound Inhibition Inhibition A966492->Inhibition Inhibition->PARP1_2 Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination Proficient Cell DSB->HR_Proficient HR_Deficient Homologous Recombination Deficient Cell (e.g., BRCA-mutant) DSB->HR_Deficient HR_Repair DSB Repair HR_Proficient->HR_Repair Genomic_Instability Genomic Instability HR_Deficient->Genomic_Instability Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: Mechanism of action of this compound in inducing synthetic lethality.

Quantitative Data

In Vitro Potency
TargetAssay TypeMetricValue (nM)Reference
PARP1Cell-free enzyme assayKi1[1][2][3][4][5]
PARP2Cell-free enzyme assayKi1.5[1][2][3][4][5]
PARP1Whole cell assay (C41 cells)EC501[1][2][4][5]
In Vivo Efficacy
Animal ModelCancer TypeTreatmentDosageTumor Growth ReductionReference
MX-1 XenograftBreast Cancer (BRCA1-deficient)This compound (single agent)100 mg/kg/day46%
MX-1 XenograftBreast Cancer (BRCA1-deficient)This compound (single agent)200 mg/kg/day92%
B16F10 SyngeneicMelanomaThis compound + TemozolomideNot specifiedSignificant reduction[2]
MX-1 XenograftBreast CancerThis compound + CarboplatinNot specifiedGood efficacy[2]
Pharmacokinetic Properties
SpeciesOral BioavailabilityHalf-life (hours)Reference
Sprague-Dawley Rat34-72%1.7-1.9[1]
Beagle Dog34-72%1.7-1.9[1]
Cynomolgus Monkey34-72%1.7-1.9[1]

Experimental Protocols

In Vitro PARP Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PARP1 and PARP2 in a cell-free system.

cluster_0 Assay Preparation cluster_1 Reaction and Detection Enzyme_Mix Prepare 2x Enzyme Mix: - PARP1 or PARP2 - DNA - Buffer (50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl2) Reaction_Initiation Initiate Reaction: Add 50 µL of 2x Substrate Mix to 50 µL of 2x Enzyme Mix (containing this compound) Enzyme_Mix->Reaction_Initiation Substrate_Mix Prepare 2x Substrate Mix: - [3H]-NAD+ - Biotinylated Histone H1 - slDNA Substrate_Mix->Reaction_Initiation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Reaction_Initiation Reaction_Termination Terminate Reaction: Add 150 µL of 1.5 mM Benzamide Reaction_Initiation->Reaction_Termination Transfer Transfer 170 µL to Streptavidin-coated Flash Plate Reaction_Termination->Transfer Incubation Incubate for 1 hour Transfer->Incubation Counting Count using a TopCount Microplate Scintillation Counter Incubation->Counting

Caption: Workflow for the in vitro PARP enzyme inhibition assay.

Methodology:

  • Reaction Setup: The enzyme assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl2.[1]

  • Enzyme and Substrate Preparation: Reactions are set up in 96-well plates. 50 µL of a 2x enzyme mixture containing either PARP1 (1 nM) or PARP2 (4 nM) and sonicated DNA (slDNA) is prepared.[1] A separate 50 µL of a 2x NAD+ substrate mixture containing 1.5 µM [3H]-NAD+, 200 nM biotinylated histone H1, and 200 nM slDNA is also prepared.[1]

  • Inhibitor Addition: this compound is added to the enzyme mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding the 50 µL of the 2x NAD+ substrate mixture to the 50 µL of the 2x enzyme mixture.[1]

  • Reaction Termination: After a set incubation time, the reaction is terminated by the addition of 150 µL of 1.5 mM benzamide.[1]

  • Detection: 170 µL of the stopped reaction mixture is transferred to a streptavidin-coated Flash Plate, incubated for 1 hour to allow the biotinylated histone H1 to bind, and then counted using a microplate scintillation counter to measure the amount of incorporated [3H]-ADP-ribose.[1]

  • Data Analysis: Ki values are determined from inhibition curves generated at various substrate concentrations.[1]

Whole-Cell PARP Inhibition Assay

This assay measures the ability of this compound to inhibit PARP activity within intact cells.

cluster_0 Cell Treatment and Lysis cluster_1 Immunofluorescence Staining cluster_2 Analysis Cell_Seeding Seed C41 cells in a 96-well plate Compound_Treatment Treat cells with this compound for 30 minutes Cell_Seeding->Compound_Treatment DNA_Damage_Induction Induce DNA damage with 1 mM H2O2 for 10 minutes Compound_Treatment->DNA_Damage_Induction Wash_and_Fix Wash with ice-cold PBS Fix with Methanol (B129727)/Acetone (B3395972) (7:3) at -20°C DNA_Damage_Induction->Wash_and_Fix Blocking Rehydrate and block with 5% nonfat dry milk Wash_and_Fix->Blocking Primary_Ab Incubate with anti-PAR antibody (10H) Blocking->Primary_Ab Secondary_Ab Incubate with FITC-conjugated secondary antibody and DAPI Primary_Ab->Secondary_Ab Imaging Read fluorescence on a microplate reader (FITC for PAR, DAPI for cell number) Secondary_Ab->Imaging Normalization Normalize PARP activity (FITC signal) to cell number (DAPI signal) Imaging->Normalization

Caption: Workflow for the whole-cell PARP inhibition assay.

Methodology:

  • Cell Culture and Treatment: C41 cells are cultured in a 96-well plate and treated with varying concentrations of this compound for 30 minutes.[1][2]

  • Induction of DNA Damage: PARP activity is stimulated by treating the cells with 1 mM H2O2 for 10 minutes to induce DNA damage.[1][2]

  • Cell Fixation: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then fixed with a prechilled 7:3 mixture of methanol and acetone at -20°C for 10 minutes.[1][2]

  • Immunostaining:

    • The plates are air-dried, rehydrated with PBS, and blocked with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.[1]

    • Cells are incubated with a primary antibody against PAR (10H monoclonal antibody) for 60 minutes.[1]

    • After washing, cells are incubated with a goat anti-mouse FITC-conjugated secondary antibody and 1 µg/mL DAPI (for nuclear counterstaining) for 60 minutes.[1]

  • Analysis: The plates are washed, and the fluorescence is measured using a microplate reader. The FITC signal (indicating PAR levels) is normalized to the DAPI signal (indicating cell number) to determine the extent of PARP inhibition.[1]

Applications in Research

  • Synthetic Lethality Studies: this compound is an ideal tool for investigating synthetic lethal interactions in cancer cells with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations.

  • Combination Therapy Research: Its ability to potentiate the effects of DNA-damaging agents makes it a valuable compound for preclinical studies exploring novel combination cancer therapies.[2]

  • Blood-Brain Barrier Penetration Studies: Given its ability to cross the blood-brain barrier, this compound can be utilized in research focused on brain tumors and the delivery of therapeutics to the central nervous system.[1][2][4]

  • Pharmacokinetic and Pharmacodynamic Modeling: The availability of pharmacokinetic data across multiple species allows for its use in developing and validating PK/PD models for PARP inhibitors.[1]

Conclusion

This compound is a robust and well-characterized preclinical research tool for studying the role of PARP1 and PARP2 in DNA repair and cancer biology. Its high potency, selectivity, and favorable pharmaceutical properties, including oral bioavailability and blood-brain barrier penetration, make it a valuable compound for a wide range of in vitro and in vivo research applications. The detailed experimental protocols provided herein offer a foundation for its effective use in the laboratory.

References

A-966492: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. This document details its mechanism of action, key quantitative data, and the experimental protocols utilized in its evaluation.

Introduction

This compound is a novel and potent, orally bioavailable inhibitor of PARP-1 and PARP-2.[1][2] It belongs to a class of phenyl-substituted benzimidazole (B57391) carboxamide compounds developed through a medicinal chemistry optimization program.[1][3] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells, a concept known as synthetic lethality. This compound has demonstrated significant preclinical efficacy, both as a single agent and in combination with DNA-damaging chemotherapies.[1][2]

Discovery and Synthesis

This compound was identified through an optimization effort of a series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors.[1][3] The goal of the program was to develop inhibitors with excellent PARP enzyme potency and single-digit nanomolar cellular potency.[1] This led to the identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, designated as this compound.[1][3] The synthesis of this compound involves a multi-step process, a generalized scheme of which is typically achieved through the coupling of a substituted benzimidazole core with a chiral phenyl-pyrrolidine moiety. For a detailed synthetic route, refer to the supplementary information in Penning, T.D., et al. (2010). J. Med. Chem., 53(8), 3142-3153.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1 and PARP-2.[1][2] PARP enzymes play a critical role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with mutations in genes involved in homologous recombination repair of DSBs, such as BRCA1 or BRCA2, this accumulation of DSBs leads to cell death. This selective killing of cancer cells with deficient DNA repair pathways is the principle of synthetic lethality.

PARP_Inhibition_Mechanism DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication SSB_Repair SSB Repair PARP->SSB_Repair DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB HR_Proficient Homologous Recombination Proficient Cell DSB->HR_Proficient HR_Deficient Homologous Recombination Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death A966492 This compound A966492->PARP

Mechanism of action of this compound as a PARP inhibitor.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeValueReference
PARP-1Enzyme Inhibition (Ki)1 nM[1][2]
PARP-2Enzyme Inhibition (Ki)1.5 nM[2]
Whole CellPARP Inhibition (EC50)1 nM[1]
PARP-1Enzyme Inhibition (IC50)2.7 nM[4]
PARP-2Enzyme Inhibition (IC50)1.1 nM[4]
PARP-3Enzyme Inhibition (IC50)76 nM[4]
TNKS1Enzyme Inhibition (IC50)>10,000 nM[4]
PARP-10Enzyme Inhibition (IC50)>10,000 nM[4]
PARP-14Enzyme Inhibition (IC50)>10,000 nM[4]

Table 2: Preclinical Pharmacokinetics

SpeciesOral Bioavailability (%)Half-life (hours)Reference
Rat (Sprague-Dawley)34-72%1.7-1.9[1][2]
Dog (Beagle)34-72%1.7-1.9[1][2]
Monkey (Cynomolgus)34-72%1.7-1.9[1][2]

Table 3: In Vivo Efficacy

Cancer ModelTreatmentTumor Growth ReductionReference
MX-1 Breast Cancer Xenograft (BRCA1-deficient)This compound (100 mg/kg/day)46%[5]
MX-1 Breast Cancer Xenograft (BRCA1-deficient)This compound (200 mg/kg/day)92%[5]
B16F10 Murine MelanomaThis compound in combination with temozolomide (B1682018)Significant enhancement of efficacy[1][2]
MX-1 Breast Cancer XenograftThis compound in combination with carboplatinGood efficacy[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PARP Enzyme Inhibition Assay

This protocol determines the in vitro potency of this compound against PARP-1 and PARP-2 enzymes.

Materials:

  • Assay Buffer: 50 mM Tris, pH 8.0, 1 mM dithiothreitol (B142953) (DTT), 4 mM MgCl2.[1]

  • Substrate Mixture (2X): 3 µM [3H]-NAD+ (1.6 µCi/mmol).[1]

  • Enzyme Mixture (2X): 2 nM PARP-1 or 8 nM PARP-2 enzyme, 400 nM biotinylated histone H1, 400 nM salmon sperm DNA (slDNA).[1]

  • Stop Solution: 1.5 mM benzamide.[1]

  • Detection: Streptavidin-coated Flash Plates and a microplate scintillation counter.[1]

  • Test Compound: this compound in desired concentrations.

Procedure:

  • Add 50 µL of the 2X enzyme mixture to the wells of a white 96-well plate.[1]

  • Add the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding 50 µL of the 2X NAD+ substrate mixture.[1]

  • Incubate for a defined period at room temperature.

  • Terminate the reaction by adding 150 µL of 1.5 mM benzamide.[1]

  • Transfer 170 µL of the stopped reaction mixture to streptavidin-coated Flash Plates.[1]

  • Incubate for 1 hour to allow the biotinylated histone H1 to bind to the plate.[1]

  • Measure the incorporation of [3H]-NAD+ using a microplate scintillation counter.[1]

  • Calculate Ki values from inhibition curves at various substrate concentrations.[1]

PARP_Enzyme_Assay start Start add_enzyme Add 2X Enzyme Mix (PARP, Histone H1, slDNA) start->add_enzyme add_inhibitor Add this compound add_enzyme->add_inhibitor add_substrate Add 2X Substrate Mix ([3H]-NAD+) add_inhibitor->add_substrate incubate Incubate add_substrate->incubate stop_reaction Add Stop Solution (Benzamide) incubate->stop_reaction transfer Transfer to Streptavidin Plate stop_reaction->transfer incubate2 Incubate transfer->incubate2 read Read on Scintillation Counter incubate2->read end End read->end

Workflow for the PARP enzyme inhibition assay.

Whole-Cell PARP Inhibition Assay

This assay measures the ability of this compound to inhibit PARP activity within intact cells.

Materials:

  • Cell Line: C41 cells (or other suitable cell line).[1]

  • DNA Damaging Agent: 1 mM Hydrogen Peroxide (H2O2).[1]

  • Fixation Solution: Prechilled methanol/acetone (7:3).[1]

  • Blocking Solution: 5% nonfat dry milk in PBS-Tween (0.05%).[1]

  • Primary Antibody: Anti-PAR antibody (10H), diluted 1:50 in blocking solution.[1]

  • Secondary Antibody: Goat anti-mouse FITC-coupled antibody, diluted 1:50 in blocking solution.[1]

  • Nuclear Stain: 1 µg/mL 4',6-diamidino-2-phenylindole (DAPI) in blocking solution.[1]

  • Wash Buffer: PBS-Tween (0.05%).[1]

  • Instrumentation: Fluorescence microplate reader.[1]

Procedure:

  • Seed C41 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with this compound at various concentrations for 30 minutes.[1]

  • Induce DNA damage and activate PARP by treating the cells with 1 mM H2O2 for 10 minutes.[1]

  • Wash the cells once with ice-cold PBS.[1]

  • Fix the cells with prechilled methanol/acetone for 10 minutes at -20°C.[1]

  • Air-dry the plates, then rehydrate with PBS.[1]

  • Block the cells with blocking solution for 30 minutes at room temperature.[1]

  • Incubate with the anti-PAR primary antibody for 60 minutes at room temperature.[1]

  • Wash the cells five times with PBS-Tween20.[1]

  • Incubate with the FITC-coupled secondary antibody and DAPI for 60 minutes at room temperature.[1]

  • Wash the cells five times with PBS-Tween20.[1]

  • Analyze the plate using a fluorescence microplate reader, measuring FITC for PARP activity and DAPI for cell number.[1]

  • Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).[1]

Whole_Cell_Assay start Start treat_inhibitor Treat cells with this compound start->treat_inhibitor induce_damage Induce DNA damage with H2O2 treat_inhibitor->induce_damage wash_fix Wash and Fix Cells induce_damage->wash_fix block Block wash_fix->block primary_ab Incubate with Primary Antibody (anti-PAR) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Secondary Antibody (FITC) and DAPI wash1->secondary_ab wash2 Wash secondary_ab->wash2 read Read Fluorescence (FITC and DAPI) wash2->read analyze Normalize FITC to DAPI read->analyze end End analyze->end

Workflow for the whole-cell PARP inhibition assay.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

General Protocol Outline:

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice).[1]

  • Tumor Cell Implantation: Subcutaneous injection of a suspension of tumor cells (e.g., MX-1 human breast cancer cells or B16F10 murine melanoma cells) mixed with Matrigel into the flank of the mice.[1]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width2)/2.

  • Treatment Administration: this compound is administered orally at specified doses and schedules. Combination therapies (e.g., temozolomide or carboplatin) are administered according to established protocols.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Animal body weight and overall health are monitored as indicators of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Development Status

While this compound demonstrated potent preclinical activity, there is no publicly available information indicating that it has entered clinical trials. The development of PARP inhibitors has seen the progression of several other compounds into clinical use, such as olaparib, rucaparib, and niraparib. It is common in drug development for promising preclinical candidates to be superseded by other molecules with more favorable overall profiles, including improved selectivity, pharmacokinetic properties, or reduced off-target effects.

Conclusion

This compound is a potent, orally bioavailable dual inhibitor of PARP-1 and PARP-2 that emerged from a rigorous medicinal chemistry effort. Its strong preclinical profile, including nanomolar enzymatic and cellular potency and in vivo efficacy in relevant cancer models, established it as a significant tool compound and a promising therapeutic candidate at the time of its discovery. The detailed experimental protocols provided herein offer a guide for researchers working on the characterization of PARP inhibitors. While this compound itself did not appear to advance into clinical development, the research surrounding it has contributed to the broader understanding and successful clinical translation of the PARP inhibitor class of anticancer drugs.

References

Preclinical Profile of A-966492: A Potent PARP1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-966492 is a novel and potent small molecule inhibitor targeting Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks. Inhibition of PARP activity by this compound has demonstrated significant therapeutic potential in preclinical cancer models, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its quantitative inhibitory activity, in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and visual representations of its mechanism of action and experimental workflows are included to support further research and development efforts.

Quantitative Data

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeValueReference
PARP1Ki (Cell-free assay)1 nM[1][2][3][4]
PARP2Ki (Cell-free assay)1.5 nM[2][3][4]
PARP1EC50 (Whole cell assay)1 nM[1][3][4]
Table 2: In Vivo Efficacy of this compound
Cancer ModelTreatmentEfficacyReference
B16F10 murine melanomaCombination with temozolomideGood in vivo efficacy[1][4]
MX-1 breast cancer xenograftSingle agent and in combinationGood in vivo efficacy[1][4]
Table 3: Pharmacokinetic Properties of this compound in Various Species
SpeciesBioavailability (Oral)Half-lifeReference
Sprague-Dawley rats34-72%1.7-1.9 hours[4]
Beagle dogs34-72%1.7-1.9 hours[4]
Cynomolgus monkeys34-72%1.7-1.9 hours[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PARP1/2 Enzyme Inhibition Assay (Ki Determination)

Objective: To determine the inhibitory constant (Ki) of this compound against PARP1 and PARP2 enzymes.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • [3H]-NAD+

  • Biotinylated histone H1

  • Activated calf thymus DNA (slDNA)

  • This compound

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), 4 mM MgCl2[4]

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 1.5 μM [3H]-NAD+, 200 nM biotinylated histone H1, 200 nM slDNA, and either 1 nM PARP1 or 4 nM PARP2 enzyme in the assay buffer.[4]

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the enzyme to the substrate mixture.

  • Incubate the reaction at room temperature for a defined period.

  • Terminate the reaction by adding 1.5 mM benzamide.[4]

  • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone H1.

  • Wash the plate to remove unincorporated [3H]-NAD+.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Determine Ki values from inhibition curves at various substrate concentrations.[4]

Whole Cell PARP Activity Assay (EC50 Determination)

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting PARP activity in a cellular context.

Cell Line: C41 cells[4]

Materials:

  • C41 cells

  • This compound

  • Hydrogen peroxide (H2O2)

  • Phosphate-buffered saline (PBS)

  • Methanol/acetone (7:3) fixing solution

  • Blocking solution: 5% nonfat dry milk in PBS-Tween (0.05%)

  • Anti-PAR antibody (10H)

  • FITC-coupled goat anti-mouse antibody

  • 4',6-diamidino-2-phenylindole (DAPI)

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed C41 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound for 30 minutes.[4]

  • Induce DNA damage and activate PARP by treating the cells with 1 mM H2O2 for 10 minutes.[4]

  • Wash the cells once with ice-cold PBS.[4]

  • Fix the cells with prechilled methanol/acetone (7:3) at -20°C for 10 minutes.[4]

  • Air-dry the plates and then rehydrate with PBS.

  • Block the cells with blocking solution for 30 minutes at room temperature.[4]

  • Incubate the cells with anti-PAR antibody (1:50 dilution) in blocking solution for 60 minutes at room temperature.[4]

  • Wash the cells five times with PBS-Tween20.

  • Incubate the cells with FITC-coupled goat anti-mouse antibody (1:50 dilution) and 1 μg/mL DAPI in blocking solution for 60 minutes at room temperature.[4]

  • Wash the cells five times with PBS-Tween20.

  • Measure the fluorescence intensity for FITC (PAR activity) and DAPI (cell number) using a fluorescence microplate reader.

  • Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).[4]

  • Calculate the EC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the mechanism of action and experimental workflows.

This compound Mechanism of Action

A-966492_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 This compound Intervention DNA_damage DNA Single-Strand Break PARP1_2 PARP1/PARP2 DNA_damage->PARP1_2 recruits PAR Poly(ADP-ribose) Polymer PARP1_2->PAR synthesizes SSB_accumulation SSB Accumulation PARP1_2->SSB_accumulation Repair_complex DNA Repair Protein Complex PAR->Repair_complex recruits DNA_repair DNA Repair Repair_complex->DNA_repair A966492 This compound Inhibition PARP Inhibition A966492->Inhibition Inhibition->PARP1_2 blocks DSB_formation Double-Strand Break Formation (during replication) SSB_accumulation->DSB_formation Cell_death Synthetic Lethality (in HR-deficient cells) DSB_formation->Cell_death In_Vitro_Enzyme_Assay_Workflow start Start prep_reagents Prepare Reagents: - PARP1/2 Enzyme - [3H]-NAD+ - Histone H1 - slDNA - this compound dilutions start->prep_reagents setup_reaction Set up Reaction in 96-well plate: - Add reagents - Add this compound prep_reagents->setup_reaction initiate_reaction Initiate Reaction by adding enzyme setup_reaction->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation terminate_reaction Terminate Reaction with Benzamide incubation->terminate_reaction capture_histones Capture Biotinylated Histones terminate_reaction->capture_histones wash_step Wash to remove unbound [3H]-NAD+ capture_histones->wash_step measure_radioactivity Measure Radioactivity (Scintillation Counter) wash_step->measure_radioactivity data_analysis Data Analysis: - Plot inhibition curves - Determine Ki value measure_radioactivity->data_analysis end End data_analysis->end In_Vivo_Xenograft_Workflow start Start cell_culture Culture Cancer Cells (e.g., MX-1, B16F10) start->cell_culture animal_prep Prepare Immunocompromised Mice cell_culture->animal_prep tumor_implantation Subcutaneous Implantation of Cancer Cells animal_prep->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups (when tumors reach a specific size) tumor_growth->randomization treatment Administer Treatment: - Vehicle Control - this compound (single agent) - Combination Therapy randomization->treatment monitoring Monitor: - Tumor Volume - Body Weight - General Health treatment->monitoring endpoint Endpoint Reached (e.g., tumor size limit, study duration) monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia tissue_collection Collect Tumors and Tissues euthanasia->tissue_collection data_analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis tissue_collection->data_analysis end End data_analysis->end

References

A-966492: A Technical Overview of its Selectivity for PARP Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. This compound has demonstrated significant potential in preclinical studies, and a thorough understanding of its interaction with the PARP family is crucial for its continued development and application in therapeutic contexts.

Quantitative Selectivity Profile

This compound exhibits high potency and selectivity for PARP1 and PARP2, the primary targets in many cancer therapies. Its inhibitory activity has been characterized against a panel of PARP enzymes, with the following data compiled from in vitro enzymatic and whole-cell assays.

EnzymeIC50 (nM)Ki (nM)
PARP12.91
PARP21.31.5
PARP3190Not Reported
TNKS1>1000Not Reported
PARP10>10000Not Reported
PARP14>10000Not Reported

IC50 values are from a study by Thorsell et al. (2017) and represent the concentration of this compound required to inhibit 50% of the enzyme's activity in an in vitro assay. Ki values, representing the inhibition constant, are from other independent studies and provide a measure of the inhibitor's binding affinity.[1][2]

The data clearly indicates that this compound is a highly potent inhibitor of both PARP1 and PARP2, with significantly lower activity against other PARP family members tested. This selectivity is a key characteristic, as the distinct roles of various PARP enzymes in cellular processes are still being elucidated.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the selectivity and potency of this compound.

In Vitro PARP Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PARP enzymes.

Principle: The assay measures the incorporation of a labeled NAD+ substrate onto histone proteins, a reaction catalyzed by PARP enzymes. The reduction in this incorporation in the presence of an inhibitor is used to determine its potency.

Methodology:

  • Plate Preparation: Histone-coated microplates are prepared.

  • Reaction Mixture: A reaction buffer containing the specific PARP enzyme (e.g., PARP1, PARP2), activated DNA (to stimulate PARP activity), and varying concentrations of this compound is added to the wells.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.

  • Incubation: The plate is incubated to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.

  • Detection: The incorporated biotinylated ADP-ribose is detected using a streptavidin-horseradish peroxidase (HRP) conjugate, followed by the addition of a chemiluminescent or colorimetric substrate.

  • Data Analysis: The signal intensity, which is proportional to PARP activity, is measured using a plate reader. IC50 values are calculated by fitting the dose-response curves.

Whole-Cell PARP Inhibition Assay

This assay measures the ability of this compound to inhibit PARP activity within a cellular context.

Principle: This assay quantifies the levels of poly(ADP-ribose) (PAR) in cells following DNA damage. A potent PARP inhibitor will prevent the accumulation of PAR.

Methodology:

  • Cell Culture: Cells are seeded in microplates and allowed to attach.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.

  • DNA Damage Induction: DNA damage is induced by treating the cells with a damaging agent (e.g., hydrogen peroxide or an alkylating agent).

  • Cell Lysis: The cells are lysed to release intracellular components.

  • PAR Detection: The amount of PAR is quantified using an ELISA-based method with an anti-PAR antibody or by immunofluorescence.

  • Data Analysis: The reduction in PAR levels in inhibitor-treated cells compared to control cells is used to determine the EC50 value, the effective concentration that inhibits 50% of PARP activity in cells.

Visualizing the Core Concepts

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.

PARP_Inhibition_Pathway PARP-Mediated DNA Repair and Inhibition cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation (Binds to DNA Break) DNA_Damage->PARP1_Activation detection PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis catalyzes DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Synthesis->DDR_Recruitment signals for DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair leads to A966492 This compound PARP_Inhibition Inhibition of PARP1/2 Catalytic Activity A966492->PARP_Inhibition PARP_Inhibition->PAR_Synthesis blocks Trapping PARP Trapping on DNA PARP_Inhibition->Trapping promotes Replication_Fork_Collapse Replication Fork Collapse & Double-Strand Breaks Trapping->Replication_Fork_Collapse leads to Cell_Death Cell Death (in HR-deficient cells) Replication_Fork_Collapse->Cell_Death induces PARP_Inhibitor_Screening_Workflow Experimental Workflow for PARP Inhibitor Selectivity Profiling Start Start: Compound Library Biochemical_Screening Primary Screening: In Vitro Enzymatic Assay (e.g., against PARP1/2) Start->Biochemical_Screening Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Screening->Hit_Identification Hit_Identification->Biochemical_Screening No Selectivity_Profiling Secondary Screening: Selectivity Profiling against PARP Family Members Hit_Identification->Selectivity_Profiling Yes Cell_Based_Assays Cell-Based Assays: Whole-Cell PARP Inhibition (EC50 Determination) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

A-966492 in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical components of the cellular DNA damage response (DDR) network. By inhibiting PARP, this compound prevents the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality. This makes PARP inhibitors like this compound a promising therapeutic strategy for treating cancers with specific DNA repair defects. This guide provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways and workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound across various assays and cell lines.

Table 1: In Vitro Enzymatic Inhibition of PARP by this compound

TargetAssay TypeK_i_ (nM)Reference
PARP-1Cell-free assay1[1][2]
PARP-2Cell-free assay1.5[1][2]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointValue (nM)Reference
C41Whole cell PARP inhibitionEC_50_1[2]

Signaling Pathways

This compound primarily targets the PARP-mediated DNA damage response pathway. Upon DNA damage, PARP1 and PARP2 are recruited to the site of single-strand breaks. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins, a process called PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the DNA lesion. This compound competitively inhibits the catalytic activity of PARP1 and PARP2, preventing PAR chain formation and stalling the repair process.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP PARP1 / PARP2 DNA_damage->PARP recruits PAR Poly(ADP-ribose) (PAR) chains PARP->PAR synthesizes DSB Double-Strand Break (during replication) PARP->DSB unrepaired SSB leads to A966492 This compound A966492->PARP inhibits DDR_proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DDR_proteins recruits SSB_Repair Single-Strand Break Repair DDR_proteins->SSB_Repair mediates Cell_Death Apoptosis / Cell Death DSB->Cell_Death induces (in HR deficient cells) MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound Serial Dilutions Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze Western_Blot_Workflow cluster_workflow Western Blot for PARylation Workflow Start Cell Treatment with this compound & DNA Damaging Agent Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-PAR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

A-966492: A Potent Dual PARP-1/2 Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-966492 is a potent, orally bioavailable small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). By inhibiting PARP, this compound disrupts the repair of SSBs, which can lead to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism of action is particularly effective in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, a concept known as synthetic lethality. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative potency, detailed experimental protocols for its evaluation, and its potential therapeutic applications in oncology.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its therapeutic effect by competitively inhibiting the enzymatic activity of PARP-1 and PARP-2.[1][2] In a healthy cell, PARP enzymes are recruited to sites of DNA single-strand breaks. Upon binding to damaged DNA, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the single-strand break.

This compound binds to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of PAR chains. This inhibition of PARP activity has two major consequences:

  • Enzymatic Inhibition: The prevention of PAR synthesis blocks the recruitment of the DNA repair machinery to the site of a single-strand break.

  • PARP Trapping: More significantly, potent PARP inhibitors like this compound can "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication.

When a replication fork encounters an unrepaired single-strand break with a trapped PARP enzyme, it can lead to the collapse of the replication fork and the formation of a more lethal double-strand break. In cells with a functional homologous recombination repair pathway, these double-strand breaks can be efficiently repaired. However, in cancer cells with defects in homologous recombination (e.g., due to BRCA1 or BRCA2 mutations), these double-strand breaks cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This selective killing of HRR-deficient cancer cells is the principle of synthetic lethality.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

TargetAssay TypePotency (Ki)Potency (IC50)Potency (EC50)Reference
PARP-1Cell-free enzyme assay1 nM--[1][2]
PARP-2Cell-free enzyme assay1.5 nM--[1][2]
PARP-1Whole cell assay (C41 cells)--1 nM[1]
PARP-3In vitro enzymatic activity assay->1000 nM-[3]
TNKS1In vitro enzymatic activity assay->1000 nM-[3]
PARP10In vitro enzymatic activity assay->10,000 nM-[3]
PARP14In vitro enzymatic activity assay->10,000 nM-[3]

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesOral BioavailabilityHalf-life (t1/2)Reference
Sprague Dawley Rats34-72%1.7-1.9 hours[1]
Beagle Dogs34-72%1.7-1.9 hours[1]
Cynomolgus Monkeys34-72%1.7-1.9 hours[1]

Table 3: In Vivo Efficacy of this compound

Cancer ModelCombination AgentEfficacyReference
B16F10 murine syngeneic melanomaTemozolomide (B1682018) (TMZ)Significant enhancement of efficacy[1]
MX-1 breast cancer xenograft (BRCA1-deficient)Single agentDemonstrated activity[1]
MX-1 breast cancer xenograftCarboplatin (B1684641)Demonstrated efficacy[1]

Signaling and Experimental Workflow Diagrams

The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and processes.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of this compound cluster_2 Consequences in HRR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP_Activation PARP-1/2 Activation and Recruitment DNA_Damage->PARP_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP_Activation->PAR_Synthesis PARP_Trapping PARP Trapping on DNA PARP_Activation->PARP_Trapping Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair A966492 This compound A966492->PARP_Activation Inhibits PARP_Inhibition Inhibition of PAR Synthesis Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Apoptosis/ Cell Death DSB_Formation->Cell_Death

Caption: Signaling pathway of PARP inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay PARP-1/2 Enzyme Inhibition Assay (Determine Ki/IC50) Whole_Cell_Assay Whole-Cell PARylation Assay (Determine EC50) Enzyme_Assay->Whole_Cell_Assay Selectivity_Panel PARP Family Selectivity Profiling Whole_Cell_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Half-life) Selectivity_Panel->PK_Studies Xenograft_Models Tumor Xenograft Models (e.g., MX-1, B16F10) PK_Studies->Xenograft_Models Efficacy_Studies Efficacy Studies (Single Agent & Combination Therapy) Xenograft_Models->Efficacy_Studies Tumor_Growth_Inhibition Measure Tumor Growth Inhibition Efficacy_Studies->Tumor_Growth_Inhibition

Caption: Experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

In Vitro PARP Enzyme Inhibition Assay

This protocol is adapted from methodologies described for potent PARP inhibitors.[1]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) of this compound against purified PARP-1 and PARP-2 enzymes.

  • Materials:

    • Purified recombinant human PARP-1 and PARP-2 enzymes.

    • This compound stock solution in DMSO.

    • Assay buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl2.

    • Histone H1 (substrate).

    • Activated calf thymus DNA.

    • ³H-NAD+ (nicotinamide adenine (B156593) dinucleotide).

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, histone H1, and activated DNA.

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add the PARP-1 or PARP-2 enzyme to each well to initiate the reaction.

    • Incubate the plate at room temperature for 30 minutes.

    • Add ³H-NAD+ to each well to start the PARylation reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the reaction by adding a high concentration of a non-specific PARP inhibitor (e.g., 3-aminobenzamide).

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled poly(ADP-ribosyl)ated histones.

    • Wash the filter plate to remove unincorporated ³H-NAD+.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve. Ki values are determined from inhibition curves at various substrate concentrations.[1]

Whole-Cell PARylation Assay

This protocol is based on methods used to assess the cellular potency of PARP inhibitors.[1]

  • Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting PARP activity in whole cells.

  • Materials:

    • C41 cells (or other suitable cell line).

    • This compound stock solution in DMSO.

    • Cell culture medium.

    • Hydrogen peroxide (H2O2) to induce DNA damage.

    • Phosphate-buffered saline (PBS).

    • Fixation solution (e.g., cold methanol).

    • Blocking buffer (e.g., 5% non-fat milk in PBS-Tween 20).

    • Primary antibody against PAR (poly(ADP-ribose)).

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear staining.

    • 96-well imaging plates.

    • High-content imaging system or fluorescence microscope.

  • Procedure:

    • Seed C41 cells in 96-well imaging plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour.

    • Induce DNA damage by treating the cells with H2O2 for 10 minutes.

    • Wash the cells with ice-cold PBS.

    • Fix the cells with the fixation solution for 15 minutes at -20°C.

    • Wash the cells with PBS.

    • Permeabilize the cells with a suitable buffer (e.g., 0.5% Triton X-100 in PBS).

    • Block non-specific antibody binding with the blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody against PAR overnight at 4°C.

    • Wash the cells with PBS-Tween 20.

    • Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash the cells with PBS-Tween 20.

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the fluorescence intensity of the PAR signal in the nucleus (co-localized with DAPI).

    • Calculate the percentage of inhibition of PAR formation for each concentration of this compound and determine the EC50 value.

In Vivo Tumor Xenograft Efficacy Study

This is a representative protocol synthesized from standard practices for evaluating PARP inhibitors in preclinical cancer models.[1][4]

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a single agent and in combination with a DNA-damaging agent (e.g., temozolomide or carboplatin).

  • Materials:

    • Female athymic nude mice (or other appropriate strain for the chosen cell line).

    • MX-1 human breast cancer cells (BRCA1-deficient) or B16F10 murine melanoma cells.

    • Matrigel (or other appropriate matrix for cell implantation).

    • This compound formulation for oral gavage.

    • Temozolomide or carboplatin formulation for intraperitoneal injection.

    • Calipers for tumor measurement.

    • Animal balance.

  • Procedure:

    • Tumor Implantation:

      • Subcutaneously implant MX-1 or B16F10 cells mixed with Matrigel into the flank of each mouse.

      • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Animal Randomization:

      • Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, this compound + chemotherapy agent).

    • Treatment Administration:

      • Administer this compound orally (e.g., once or twice daily) at predetermined dose levels.

      • Administer the chemotherapy agent (e.g., temozolomide or carboplatin) via intraperitoneal injection according to a specific schedule (e.g., once daily for 5 consecutive days).

      • For combination therapy, the administration of this compound and the chemotherapy agent should be appropriately timed (e.g., this compound administered 1 hour prior to the chemotherapy agent).

    • Monitoring:

      • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.

      • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

      • Observe the general health and behavior of the animals daily.

    • Endpoint:

      • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

      • Euthanize the animals at the end of the study and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

    • Data Analysis:

      • Calculate the mean tumor volume for each treatment group over time.

      • Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

      • Analyze the data for statistical significance.

Potential Therapeutic Applications

The primary therapeutic application of this compound is in the treatment of cancers with deficiencies in the homologous recombination repair pathway. This includes:

  • BRCA-mutated Cancers: Cancers with germline or somatic mutations in the BRCA1 or BRCA2 genes, such as certain types of breast, ovarian, prostate, and pancreatic cancers, are highly sensitive to PARP inhibitors.

  • Other HRR-deficient Tumors: Tumors with mutations in other genes involved in the HRR pathway (e.g., PALB2, ATM, CHEK2) may also be susceptible to this compound therapy.

Furthermore, this compound has shown significant potential in combination with DNA-damaging chemotherapies. By preventing the repair of single-strand breaks induced by these agents, this compound can potentiate their cytotoxic effects. Preclinical studies have demonstrated the efficacy of this compound in combination with:

  • Temozolomide (TMZ): An alkylating agent used in the treatment of glioblastoma and melanoma.[1]

  • Carboplatin: A platinum-based chemotherapy agent used to treat a wide range of solid tumors.[1]

The ability of this compound to cross the blood-brain barrier further enhances its potential for treating primary and metastatic brain tumors.[1]

Conclusion

This compound is a highly potent dual inhibitor of PARP-1 and PARP-2 with promising preclinical activity as both a monotherapy in HRR-deficient cancers and in combination with DNA-damaging agents. Its favorable pharmacokinetic properties, including oral bioavailability, support its further development as a targeted cancer therapeutic. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the evaluation and potential clinical translation of this compound and other next-generation PARP inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.

References

A-966492 in Inflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-966492 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2, two key enzymes involved in DNA repair and the regulation of inflammatory responses. This technical guide provides an in-depth overview of this compound's mechanism of action, its potential applications in inflammation research, and detailed experimental protocols for its use. By targeting PARP-1 and PARP-2, this compound offers a promising therapeutic strategy for a variety of inflammatory diseases by modulating critical signaling pathways, including the NF-κB cascade, and reducing the production of pro-inflammatory cytokines. This document serves as a comprehensive resource for researchers seeking to investigate the anti-inflammatory properties of this compound in preclinical models.

Introduction: The Rationale for PARP Inhibition in Inflammation

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair and cell death.[1] Notably, PARP-1, the most abundant member of this family, is a key regulator of inflammation.[2] Upon activation by inflammatory stimuli, PARP-1 catalyzes the attachment of poly(ADP-ribose) (PAR) chains to various target proteins, thereby modulating their function.[1] This process plays a significant role in the expression of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.[3]

Overactivation of PARP-1 has been implicated in the pathogenesis of numerous inflammatory conditions, including arthritis, sepsis, and neurodegenerative diseases.[1][2] Inhibition of PARP-1 has been shown to ameliorate inflammatory responses in various preclinical models.[4][5] this compound, as a potent inhibitor of both PARP1 and PARP2, presents a valuable tool for dissecting the role of these enzymes in inflammation and as a potential therapeutic agent.[6]

Molecular Mechanism of Action

This compound exerts its effects by competitively inhibiting the catalytic activity of PARP1 and PARP2.[6] This inhibition prevents the synthesis of PAR, leading to downstream consequences on inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[7][8] PARP-1 is a critical co-activator of NF-κB.[2] By inhibiting PARP-1, this compound can effectively suppress the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.

The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[7] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[8] Phosphorylated IκBα is targeted for degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of target genes.[9] PARP-1 facilitates this process at multiple steps, including the enhancement of NF-κB's DNA binding affinity. Inhibition of PARP-1 by this compound disrupts this co-activation, leading to a dampened inflammatory response.

NF_kB_Pathway NF-κB Signaling Pathway and PARP1 Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NF-kB NF-κB (p50/p65) NF-kB->IkB_NFkB NF-kB_n NF-κB NF-kB->NF-kB_n Translocates IkB_NFkB->NF-kB Releases A966492 This compound PARP1_active Active PARP1 A966492->PARP1_active Inhibits PARP1_active->NF-kB_n Co-activates PARP1_inactive Inactive PARP1 PARP1_inactive->PARP1_active Activation DNA DNA NF-kB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Caption: this compound inhibits PARP1, a co-activator of NF-κB, reducing pro-inflammatory gene transcription.

Quantitative Data

This compound is a highly potent inhibitor of PARP1 and PARP2. The following table summarizes its key quantitative metrics.

TargetAssay TypeMetricValue (nM)Reference
PARP1Cell-freeKi1[6]
PARP2Cell-freeKi1.5[6]
PARP1Whole cellEC501[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound.

In Vitro PARP Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on PARP1 and PARP2 enzymatic activity.

PARP_Inhibition_Assay Workflow for In Vitro PARP Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer (50 mM Tris, 1 mM DTT, 4 mM MgCl2) Prepare_Substrates Prepare Substrate Mix ([3H]-NAD+, Biotinylated Histone H1, slDNA) Prepare_Reagents->Prepare_Substrates Prepare_Enzyme Prepare PARP1 or PARP2 Enzyme Solution Prepare_Substrates->Prepare_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Enzyme->Prepare_Inhibitor Mix_Components Combine Enzyme, DNA, and this compound Prepare_Inhibitor->Mix_Components Initiate_Reaction Add NAD+ Substrate Mixture to Initiate Reaction Mix_Components->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Terminate_Reaction Add Benzamide to Stop Reaction Incubate->Terminate_Reaction Transfer_Plate Transfer to Streptavidin-Coated Plates Terminate_Reaction->Transfer_Plate Incubate_SA Incubate for 1 Hour Transfer_Plate->Incubate_SA Read_Plate Measure [3H] Incorporation using a Scintillation Counter Incubate_SA->Read_Plate Calculate_IC50 Calculate IC50 or Ki from Inhibition Curves Read_Plate->Calculate_IC50

Caption: Workflow for determining the in vitro inhibitory activity of this compound on PARP enzymes.

Methodology:

  • Reaction Setup: The enzyme assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), and 4 mM MgCl2.[6]

  • Component Mixing: Reactions contain 1.5 µM [3H]-NAD+, 200 nM biotinylated histone H1, 200 nM slDNA, and 1 nM of either PARP-1 or PARP-2 enzyme.[6] this compound is added at various concentrations.

  • Reaction Initiation and Termination: Reactions are initiated by adding the NAD+ substrate mixture.[6] After incubation, the reaction is stopped by the addition of 1.5 mM benzamide.[6]

  • Detection: The reaction mixtures are transferred to streptavidin-coated plates, incubated for 1 hour, and the amount of incorporated [3H] is measured using a microplate scintillation counter.[6]

  • Data Analysis: Ki values are determined from inhibition curves at various substrate concentrations.[6]

Cellular PARP Inhibition Assay

This assay measures the ability of this compound to inhibit PARP activity within whole cells.

Cellular_PARP_Assay Workflow for Cellular PARP Inhibition Assay cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging_analysis Imaging & Analysis Seed_Cells Seed C41 Cells in a 96-well Plate Treat_Inhibitor Treat Cells with this compound for 30 minutes Seed_Cells->Treat_Inhibitor Induce_Damage Activate PARP with 1 mM H2O2 for 10 minutes Treat_Inhibitor->Induce_Damage Fix_Perm Fix and Permeabilize Cells Induce_Damage->Fix_Perm Block Block with 5% Nonfat Dry Milk Fix_Perm->Block Primary_Ab Incubate with Anti-PAR Antibody Block->Primary_Ab Secondary_Ab Incubate with FITC-conjugated Secondary Antibody and DAPI Primary_Ab->Secondary_Ab Acquire_Images Acquire Fluorescence Images Secondary_Ab->Acquire_Images Quantify Quantify FITC (PAR) and DAPI (Cell Number) Signals Acquire_Images->Quantify Normalize Normalize PAR Signal to Cell Number Quantify->Normalize Calculate_EC50 Calculate EC50 Normalize->Calculate_EC50

Caption: Workflow for assessing the cellular PARP inhibitory activity of this compound.

Methodology:

  • Cell Treatment: C41 cells are treated with this compound for 30 minutes in a 96-well plate.[6] PARP is then activated by treating the cells with 1 mM H2O2 for 10 minutes.[6]

  • Fixation and Staining: Cells are fixed, permeabilized, and then blocked.[6] They are subsequently incubated with an anti-PAR antibody, followed by a fluorescently labeled secondary antibody and DAPI for nuclear staining.[6]

  • Analysis: PARP activity is quantified by measuring the fluorescence of the secondary antibody, which is then normalized to the cell number determined by DAPI staining.[6]

In Vivo Model of LPS-Induced Inflammation

This model is used to evaluate the in vivo anti-inflammatory efficacy of this compound.

LPS_Model Workflow for LPS-Induced In Vivo Inflammation Model cluster_animal_prep Animal Preparation & Dosing cluster_induction Inflammation Induction cluster_sampling Sample Collection cluster_analysis_vivo Analysis Acclimatize Acclimatize Mice Group Group Animals (Vehicle, this compound, etc.) Acclimatize->Group Administer_Drug Administer this compound or Vehicle (e.g., orally) Group->Administer_Drug Inject_LPS Inject Lipopolysaccharide (LPS) intraperitoneally Administer_Drug->Inject_LPS Collect_Blood Collect Blood Samples at Specific Time Points Inject_LPS->Collect_Blood Harvest_Tissues Harvest Tissues (e.g., Lung, Liver) Collect_Blood->Harvest_Tissues Cytokine_Analysis Measure Serum Cytokine Levels (ELISA) Harvest_Tissues->Cytokine_Analysis Histology Perform Histological Analysis of Tissues Cytokine_Analysis->Histology MPO_Assay Conduct Myeloperoxidase (MPO) Assay on Tissues Histology->MPO_Assay

Caption: Workflow for evaluating the in vivo anti-inflammatory effects of this compound using an LPS-induced model.

Methodology:

  • Animal Dosing: Mice are administered this compound (e.g., via oral gavage) at a predetermined time before the inflammatory challenge.

  • Induction of Inflammation: Inflammation is induced by an intraperitoneal injection of lipopolysaccharide (LPS).

  • Sample Collection: At various time points post-LPS injection, blood and tissues (e.g., lungs, liver) are collected.

  • Assessment of Inflammation:

    • Cytokine Levels: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA or a cytokine bead array.

    • Histopathology: Tissues are processed for histological examination to assess inflammatory cell infiltration and tissue damage.

    • Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in tissue homogenates.

Cytokine Production Assay in Macrophages

This in vitro assay assesses the effect of this compound on the production of inflammatory cytokines by macrophages.

Cytokine_Assay Workflow for Macrophage Cytokine Production Assay cluster_cell_culture_cytokine Cell Culture & Treatment cluster_sample_collection_cytokine Sample Collection cluster_analysis_cytokine Analysis Culture_Macrophages Culture Macrophages (e.g., RAW 264.7 or THP-1) Pretreat Pre-treat with this compound Culture_Macrophages->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Cell Culture Supernatant Stimulate->Collect_Supernatant ELISA Measure Cytokine Levels (e.g., TNF-α, IL-6) using ELISA Collect_Supernatant->ELISA

Caption: Workflow for measuring the effect of this compound on cytokine production in macrophages.

Methodology:

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7 or differentiated THP-1 cells) are cultured and pre-treated with various concentrations of this compound.[10]

  • Stimulation: The cells are then stimulated with an inflammatory agent like LPS to induce cytokine production.[10]

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[11]

Conclusion

This compound is a powerful research tool for investigating the role of PARP1 and PARP2 in inflammation. Its high potency and selectivity make it an ideal candidate for both in vitro and in vivo studies aimed at elucidating the therapeutic potential of PARP inhibition in inflammatory diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the anti-inflammatory properties of this compound and its underlying mechanisms of action. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of the intricate role of PARPs in inflammatory processes and may pave the way for novel therapeutic interventions.

References

A-966492: A Potent PARP Inhibitor with Potential Implications for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a highly potent small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] While extensively characterized for its role in oncology, particularly in sensitizing cancer cells to DNA-damaging agents, the direct investigation of this compound in pain management studies is not documented in publicly available literature. However, a growing body of preclinical evidence suggests that PARP inhibition may represent a novel therapeutic strategy for the management of neuropathic and inflammatory pain.[2][3][4] This technical guide will provide a comprehensive overview of this compound, focusing on its established mechanism of action as a PARP inhibitor, and will explore the potential relevance of this mechanism to pain signaling pathways based on studies with other PARP inhibitors.

Core Compound Data: this compound

This compound is a structurally diverse benzimidazole (B57391) analogue.[1] Its primary mechanism of action is the competitive inhibition of PARP1 and PARP2.

Quantitative Data on this compound
ParameterValueTarget(s)Assay TypeReference
Kᵢ 1 nMPARP1Cell-free enzyme assay[1]
1.5 nMPARP2Cell-free enzyme assay[1]
EC₅₀ 1 nMPARP1Whole cell assay (C41 cells)[1]
IC₅₀ See reference for concentration response curvesPARP1, PARP2, PARP3, TNKS1, PARP10, PARP14In vitro enzymatic activity assays[5]
Oral Bioavailability 34-72%In vivo (rats, dogs, monkeys)Pharmacokinetic studies[1]
Half-life (t½) 1.7-1.9 hoursIn vivo (rats, dogs, monkeys)Pharmacokinetic studies[1]
In Vivo Efficacy Reduces tumor growth by 46% at 100 mg/kg/day and 92% at 200 mg/kg/dayMX-1 mouse xenograft model (as single agent)Antitumor activity study[6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and general protocols for assessing the role of PARP inhibitors in pain models are provided below.

This compound In Vitro PARP Inhibition Assay

Objective: To determine the inhibitory potency of this compound against PARP1 and PARP2 enzymes.[1]

Materials:

  • This compound

  • Recombinant human PARP1 or PARP2 enzyme

  • [³H]-NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • Biotinylated histone H1

  • Activated calf thymus DNA (slDNA)

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl₂

  • 1.5 mM benzamide (B126) (reaction termination solution)

  • Streptavidin-coated scintillation proximity assay (SPA) plates

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 200 nM biotinylated histone H1, 200 nM slDNA, and either 1 nM PARP1 or 4 nM PARP2 enzyme.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Initiate the reaction by adding 1.5 µM [³H]-NAD⁺.

  • Incubate the reaction at room temperature.

  • Terminate the reaction by adding 1.5 mM benzamide.

  • Transfer the reaction mixture to streptavidin-coated SPA plates and incubate for 1 hour to allow the biotinylated histones to bind.

  • Measure the incorporation of [³H]-ADP-ribose using a microplate scintillation counter.

  • Calculate Kᵢ values from inhibition curves at various substrate concentrations.[1]

Whole-Cell PARP Inhibition Assay

Objective: To measure the functional inhibition of PARP activity by this compound in a cellular context.[1]

Materials:

  • C41 human cervical cancer cells

  • This compound

  • 1 mM Hydrogen peroxide (H₂O₂) for DNA damage induction

  • Phosphate-buffered saline (PBS)

  • Fixation solution: Methanol/acetone (7:3), pre-chilled to -20°C

  • Blocking solution: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBS-T)

  • Anti-PAR primary antibody

  • FITC-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microplate reader

Procedure:

  • Seed C41 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound for 30 minutes.

  • Induce DNA damage and activate PARP by treating the cells with 1 mM H₂O₂ for 10 minutes.

  • Wash the cells with ice-cold PBS.

  • Fix the cells with the pre-chilled methanol/acetone solution for 10 minutes at -20°C.

  • Air-dry the plates and then rehydrate with PBS.

  • Block non-specific binding with the blocking solution for 30 minutes.

  • Incubate with the anti-PAR primary antibody for 1 hour.

  • Wash with PBS-T and incubate with the FITC-conjugated secondary antibody and DAPI for 1 hour.

  • Wash with PBS-T and measure the FITC (PAR) and DAPI (cell number) fluorescence using a microplate reader.

  • Normalize the PAR signal to the cell number and calculate the EC₅₀ value.[1]

Preclinical Pain Model: Chemotherapy-Induced Neuropathic Pain

Objective: To assess the efficacy of a PARP inhibitor in a rat model of vincristine-induced mechanical allodynia.[2] This is a general protocol for PARP inhibitors; specific data for this compound in this model is not available.

Animals:

  • Male Sprague-Dawley rats

Materials:

Procedure:

  • Acclimatize the rats to the testing environment.

  • Administer the PARP inhibitor for 2 days prior to vincristine treatment.

  • Co-administer the PARP inhibitor and vincristine for 12 days.

  • Measure the mechanical withdrawal threshold using von Frey filaments at baseline and at specified time points throughout the study.

  • A significant increase in the withdrawal threshold in the PARP inhibitor-treated group compared to the vincristine-only group indicates an analgesic effect.[2]

Signaling Pathways and Mandatory Visualizations

PARP Inhibition Signaling Pathway

The primary role of PARP enzymes is in the DNA damage response. Upon detection of a single-strand break in DNA, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage. PARP inhibitors like this compound block this catalytic activity.

PARP_Inhibition cluster_0 Cell Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Cell_death Cell Death (in cancer cells with BRCA mutations) PARP1->Cell_death inhibition leads to A966492 This compound A966492->PARP1 inhibits NAD NAD+ NAD->PARP1 substrate Repair_proteins Recruitment of DNA Repair Proteins PAR->Repair_proteins recruits DNA_repair DNA Repair Repair_proteins->DNA_repair

Mechanism of this compound as a PARP1 inhibitor in the DNA damage response.
Experimental Workflow: Whole-Cell PARP Inhibition Assay

The following diagram illustrates the workflow for the whole-cell PARP inhibition assay described in the experimental protocols section.

Experimental_Workflow start Seed C41 cells in 96-well plate treat_A966492 Treat with this compound start->treat_A966492 induce_damage Induce DNA damage (H₂O₂) treat_A966492->induce_damage fix_cells Fix cells (Methanol/Acetone) induce_damage->fix_cells block Block non-specific binding fix_cells->block primary_ab Incubate with anti-PAR antibody block->primary_ab secondary_ab Incubate with FITC-secondary Ab & DAPI primary_ab->secondary_ab read_plate Measure fluorescence (FITC & DAPI) secondary_ab->read_plate analyze Normalize PAR signal and calculate EC₅₀ read_plate->analyze

Workflow for the whole-cell PARP inhibition assay.
Postulated Role of PARP Inhibition in Pain Management

While this compound has not been directly studied in pain models, research on other PARP inhibitors suggests a potential mechanism for analgesia, particularly in neuropathic pain.[2][7][8][9][10] This is thought to be mediated by reducing neuroinflammation and protecting against neuronal damage.

PARP_Pain_Pathway cluster_1 Proposed Mechanism in Pain Nerve_injury Nerve Injury (e.g., chemotherapy, diabetes) DNA_damage_neuron DNA Damage in Neurons and Glial Cells Nerve_injury->DNA_damage_neuron PARP_activation PARP Activation DNA_damage_neuron->PARP_activation Inflammation Neuroinflammation (Cytokine release) PARP_activation->Inflammation Neuronal_dysfunction Neuronal Dysfunction & Cell Death PARP_activation->Neuronal_dysfunction Reduced_inflammation Reduced Neuroinflammation PARP_activation->Reduced_inflammation inhibition leads to Neuroprotection Neuroprotection PARP_activation->Neuroprotection inhibition leads to PARP_inhibitor PARP Inhibitor (e.g., this compound) PARP_inhibitor->PARP_activation inhibits Pain Neuropathic Pain Inflammation->Pain Neuronal_dysfunction->Pain Analgesia Analgesia Reduced_inflammation->Analgesia Neuroprotection->Analgesia

References

Methodological & Application

Application Notes and Protocols for A-966492 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-966492 is a highly potent and novel inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3][4][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a cell-free enzymatic assay and a whole-cell functional assay. The provided methodologies and data presentation will enable researchers to effectively evaluate this compound and similar compounds in a laboratory setting.

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. In the context of cancer, inhibiting PARP can lead to synthetic lethality in cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound has emerged as a promising, structurally diverse benzimidazole (B57391) analogue with excellent potency against PARP-1 and PARP-2.[1][2] It is orally bioavailable, crosses the blood-brain barrier, and has demonstrated efficacy in preclinical tumor models, both as a single agent and in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ).[1][2]

Mechanism of Action

This compound exerts its inhibitory effect on PARP-1 and PARP-2 by competing with the binding of their substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage. The disruption of this repair pathway ultimately leads to an accumulation of DNA damage and cell death, particularly in cancer cells with compromised DNA repair capabilities.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key inhibitory constants.

TargetAssay TypeParameterValue (nM)
PARP-1Cell-free enzymatic assayKi1[1][2][3]
PARP-2Cell-free enzymatic assayKi1.5[1][3]
PARP-1Whole-cell assay (C41 cells)EC501[1][2][5]

Signaling Pathway

The following diagram illustrates the central role of PARP enzymes in the DNA damage response and the mechanism of inhibition by this compound.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_2->PAR catalyzes NAD NAD+ NAD->PARP1_2 Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair A966492 This compound A966492->PARP1_2 inhibits

Caption: PARP signaling pathway and inhibition by this compound.

Experimental Protocols

Cell-Free PARP Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against purified PARP-1 and PARP-2 enzymes.

Experimental Workflow:

Cell_Free_Assay_Workflow A Prepare Reagents: - 2X Enzyme Mixture (PARP, DNA) - 2X NAD+ Substrate Mixture B Add 50 µL of 2X Enzyme Mixture to 96-well plate A->B C Add Test Compound (this compound) or Vehicle Control B->C D Initiate Reaction: Add 50 µL of 2X NAD+ Substrate Mixture C->D E Incubate at Room Temperature D->E F Terminate Reaction: Add 150 µL of 1.5 mM Benzamide E->F G Detect Signal (SPA bead-based) F->G H Data Analysis: Determine Ki G->H

Caption: Workflow for the cell-free PARP enzyme inhibition assay.

Materials:

  • Purified PARP-1 or PARP-2 enzyme

  • Biotinylated histone H1

  • Single-stranded DNA (slDNA)

  • [³H]-NAD⁺

  • This compound

  • Assay Buffer: 50 mM Tris, pH 8.0, 1 mM dithiothreitol (B142953) (DTT), 4 mM MgCl₂[1]

  • Benzamide

  • Scintillation Proximity Assay (SPA) beads

  • White 96-well plates

  • Microplate scintillation counter

Methodology:

  • Reagent Preparation:

    • Prepare a 2X enzyme mixture containing 2 nM PARP-1 or 8 nM PARP-2, 400 nM biotinylated histone H1, and 400 nM slDNA in assay buffer.[1]

    • Prepare a 2X substrate mixture containing 3 µM [³H]-NAD⁺ in assay buffer.[1]

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • Add 50 µL of the 2X enzyme mixture to each well of a white 96-well plate.[1]

    • Add the desired concentration of this compound or vehicle control to the wells.

    • Initiate the reaction by adding 50 µL of the 2X [³H]-NAD⁺ substrate mixture to each well.[1]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding 150 µL of 1.5 mM benzamide.[1]

    • Add SPA beads according to the manufacturer's instructions to capture the biotinylated histone H1.

    • Read the plate on a microplate scintillation counter to quantify the incorporation of [³H]-ADP-ribose.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the Ki value from inhibition curves at various substrate concentrations.[1][2]

Whole-Cell PARP Inhibition Assay

This protocol outlines a cell-based immunofluorescence assay to measure the functional inhibition of PARP activity by this compound in intact cells.

Experimental Workflow:

Whole_Cell_Assay_Workflow A Seed C41 cells in a 96-well plate B Treat cells with this compound (30 min) A->B C Induce DNA Damage: 1 mM H₂O₂ (10 min) B->C D Wash with ice-cold PBS C->D E Fix cells with Methanol/Acetone D->E F Block with 5% nonfat dry milk E->F G Incubate with anti-PAR primary antibody F->G H Incubate with FITC-conjugated secondary antibody and DAPI G->H I Read Fluorescence (FITC and DAPI) H->I J Data Analysis: Normalize PAR signal to cell number (FITC/DAPI) and determine EC₅₀ I->J

Caption: Workflow for the whole-cell PARP inhibition assay.

Materials:

  • C41 cells[1]

  • Cell culture medium

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Methanol/acetone (7:3)

  • Blocking solution: 5% nonfat dry milk in PBS-Tween (0.05%)[1]

  • Anti-PAR antibody (e.g., 10H)[1]

  • FITC-conjugated secondary antibody[1]

  • 4',6-diamidino-2-phenylindole (DAPI)[1]

  • 96-well cell culture plates

  • Fluorescence microplate reader

Methodology:

  • Cell Culture and Treatment:

    • Seed C41 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 30 minutes.[1]

  • DNA Damage Induction and Fixation:

    • Induce DNA damage by adding 1 mM H₂O₂ to the cells for 10 minutes.[1]

    • Wash the cells once with ice-cold PBS.[1]

    • Fix the cells with a pre-chilled 7:3 methanol/acetone mixture at -20°C for 10 minutes.[1]

    • Air-dry the plates.[1]

  • Immunostaining:

    • Rehydrate the plates with PBS and block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.[1]

    • Incubate the cells with an anti-PAR primary antibody (1:50 dilution) in blocking solution for 60 minutes at room temperature.[1]

    • Wash the cells five times with PBS-Tween20.[1]

    • Incubate with a FITC-conjugated secondary antibody (1:50 dilution) and 1 µg/mL DAPI in blocking solution for 60 minutes at room temperature.[1]

    • Wash the cells five times with PBS-Tween20.[1]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity for FITC (PAR signal) and DAPI (cell number) using a fluorescence microplate reader.[1]

    • Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).[1]

    • Calculate the percent inhibition for each concentration of this compound and determine the EC₅₀ value.[1]

Conclusion

The provided protocols offer robust and reproducible methods for the in vitro characterization of the PARP inhibitor this compound. The cell-free assay allows for the precise determination of inhibitory constants against purified enzymes, while the whole-cell assay provides a functional readout of PARP inhibition in a cellular context. These assays are essential tools for the preclinical evaluation of this compound and other PARP inhibitors in drug discovery and development.

References

Application Notes and Protocols for A-966492 in Animal Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, with Ki values of 1 nM and 1.5 nM, respectively.[1] PARP enzymes are critical components of the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs). Inhibition of PARP by this compound leads to the accumulation of SSBs, which can subsequently result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.[2] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[2][3] This targeted approach makes this compound a promising agent for cancer therapy, particularly in tumors with a compromised DNA damage response.

These application notes provide a summary of the preclinical efficacy of this compound in xenograft models and detailed protocols for establishing and evaluating the anti-tumor activity of this compound in vivo.

Data Presentation

In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeTreatmentDosageTumor Growth InhibitionReference
MX-1Human Breast CancerThis compound (single agent)100 mg/kg/day46%[4]
MX-1Human Breast CancerThis compound (single agent)200 mg/kg/day92%[4]
B16/F10Murine MelanomaThis compound in combination with Temozolomide (B1682018)Not specifiedSignificant enhancement of TMZ efficacy[1][4]

Experimental Protocols

Protocol 1: Subcutaneous Human Breast Cancer Xenograft Model (MX-1)

This protocol describes the evaluation of this compound as a single agent in a subcutaneous MX-1 human breast cancer xenograft model.

1. Cell Culture and Preparation:

  • Culture MX-1 human breast cancer cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

  • Use female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks of age.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Inject 100 µL of the cell suspension (containing 1 x 10^6 MX-1 cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor growth.

3. This compound Administration:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Prepare this compound for oral administration. While the specific vehicle for this compound is not detailed in the available literature, a common vehicle for oral administration of similar compounds is 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.

  • Administer this compound orally once daily at doses of 100 mg/kg and 200 mg/kg.

  • The control group should receive the vehicle only.

4. Tumor Measurement and Data Analysis:

  • Measure tumor dimensions (length and width) with digital calipers twice weekly.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[4]

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

Protocol 2: Syngeneic Murine Melanoma Xenograft Model (B16/F10)

This protocol outlines a study to evaluate the efficacy of this compound in combination with the alkylating agent temozolomide (TMZ) in a B16/F10 murine melanoma model.

1. Cell Culture and Preparation:

  • Culture B16/F10 murine melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Follow the cell harvesting and preparation steps as described in Protocol 1.

2. Animal Handling and Tumor Implantation:

  • Use C57BL/6 mice, 6-8 weeks of age.

  • Inject 1 x 10^6 B16/F10 cells in a 1:1 PBS and Matrigel® mixture subcutaneously into the flank of each mouse.[5]

3. Drug Administration:

  • When tumors are established, randomize mice into the following groups:

    • Vehicle control

    • This compound alone

    • Temozolomide alone

    • This compound in combination with Temozolomide

  • Administer this compound orally as described in Protocol 1.

  • Administer Temozolomide via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a pre-determined effective dose.

4. Monitoring and Endpoint Analysis:

  • Monitor tumor growth, animal weight, and health as detailed in Protocol 1.

  • The primary endpoint is the delay in tumor growth in the combination therapy group compared to the single-agent and control groups.

Mandatory Visualization

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair DNA_SSB Single-Strand Break (SSB) PARP PARP1/PARP2 DNA_SSB->PARP recruits PARP_trapping PARP Trapping at SSB DNA_SSB->PARP_trapping BER Base Excision Repair PARP->BER initiates PARP->PARP_trapping BER->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) Repair (e.g., BRCA1/2) DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis Cell_Viability Cell Viability HR_Repair->Cell_Viability maintains A966492 This compound A966492->PARP inhibits PARP_trapping->DNA_DSB leads to

Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cancer cells.

Xenograft_Workflow cluster_Preparation Phase 1: Preparation cluster_Implantation Phase 2: Implantation cluster_Treatment Phase 3: Treatment & Monitoring cluster_Analysis Phase 4: Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MX-1, B16/F10) Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Cell Suspension (PBS + Matrigel) Cell_Harvest->Cell_Suspension Injection 5. Subcutaneous Injection of Cells Cell_Suspension->Injection Animal_Prep 4. Prepare & Anesthetize Mice Animal_Prep->Injection Tumor_Growth 6. Monitor Tumor Growth Injection->Tumor_Growth Randomization 7. Randomize Mice into Groups Tumor_Growth->Randomization Drug_Admin 8. Administer this compound (and/or combination agent) Randomization->Drug_Admin Tumor_Measurement 9. Measure Tumor Volume & Body Weight Drug_Admin->Tumor_Measurement Endpoint 10. Euthanize & Excise Tumors Tumor_Measurement->Endpoint Data_Analysis 11. Analyze Data & Determine Efficacy Endpoint->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a subcutaneous xenograft model.

References

A-966492: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-966492 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3][4] It demonstrates excellent enzymatic and whole-cell potency, with a Ki of 1 nM for PARP1 and 1.5 nM for PARP2, and an EC50 of 1 nM in a whole-cell assay.[1][3][4][5] this compound has been shown to be orally bioavailable across multiple species and can cross the blood-brain barrier.[1][2][5] This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, including its mechanism of action, in vitro and in vivo experimental procedures, and relevant quantitative data.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of PARP1 and PARP2.[1][2][3] PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents the repair of these SSBs. When the cell replicates, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. This compound has been shown to significantly enhance the efficacy of DNA-damaging agents like temozolomide (B1682018) (TMZ) and carboplatin.[1][2]

Below is a diagram illustrating the signaling pathway of PARP inhibition by this compound.

PARP_Inhibition Mechanism of Action of this compound cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1_2 PARP1/PARP2 Activation DNA_Damage->PARP1_2 Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair PARP1_2->BER SSB_Repair SSB Repair BER->SSB_Repair DSB Double-Strand Break Replication->DSB Unrepaired SSB HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency A966492 This compound A966492->PARP1_2 Inhibition Cell_Death Synthetic Lethality / Apoptosis HR_Deficiency->Cell_Death

Caption: Signaling pathway of PARP inhibition by this compound leading to synthetic lethality.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency of this compound

TargetAssay TypeValueReference
PARP1Enzyme Inhibition (Ki)1 nM[1][2][3][4][5]
PARP2Enzyme Inhibition (Ki)1.5 nM[1][2][3][4][5]
PARP1Whole Cell (EC50)1 nM[1][3][4][5]

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatmentEffectReference
MX-1 Breast Cancer XenograftSingle agent (100 mg/kg/day)46% tumor growth reduction[6]
MX-1 Breast Cancer XenograftSingle agent (200 mg/kg/day)92% tumor growth reduction[6]
B16F10 Murine MelanomaIn combination with temozolomideReduced tumor growth[1][6]
MX-1 Breast Cancer XenograftIn combination with carboplatinPotentiated anti-tumor activity[1]

Table 3: Pharmacokinetic Properties of this compound

SpeciesOral BioavailabilityHalf-lifeReference
Sprague-Dawley rats, beagle dogs, cynomolgus monkeys34-72%1.7-1.9 hours[2][5]

Experimental Protocols

In Vitro PARP Enzyme Inhibition Assay

This protocol is adapted from methods described for determining the Ki of PARP inhibitors.[5]

Objective: To determine the inhibitory constant (Ki) of this compound against PARP1 and PARP2.

Materials:

  • This compound

  • Recombinant human PARP1 or PARP2 enzyme

  • Assay Buffer: 50 mM Tris, pH 8.0, 1 mM DTT, 4 mM MgCl2

  • Substrate Mixture: [3H]-NAD+ (1.5 µM), biotinylated histone H1 (200 nM), and sonicated DNA (slDNA, 200 nM)

  • Stop Solution: 1.5 mM benzamide

  • Streptavidin-coated FlashPlates

  • TopCount microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the desired concentration range.

  • In a 96-well plate, add 50 µL of 2x enzyme mixture containing PARP1 (1 nM) or PARP2 (4 nM) and slDNA.

  • Add the desired concentration of this compound to the wells.

  • Initiate the reaction by adding 50 µL of 2x NAD+ substrate mixture.

  • Incubate the reaction for a predetermined time at room temperature.

  • Terminate the reaction by adding 150 µL of 1.5 mM benzamide.

  • Transfer 170 µL of the stopped reaction mixture to streptavidin-coated FlashPlates.

  • Incubate for 1 hour at room temperature to allow capture of the biotinylated histone H1.

  • Count the plate using a TopCount microplate scintillation counter to measure the incorporation of [3H]-ADP-ribose.

  • Determine Ki values from inhibition curves at various substrate concentrations.

Below is a workflow diagram for the in vitro PARP enzyme inhibition assay.

PARP_Assay_Workflow In Vitro PARP Enzyme Inhibition Assay Workflow Prep Prepare this compound dilutions Add_Inhibitor Add this compound Prep->Add_Inhibitor Add_Enzyme Add 2x PARP enzyme mixture to plate Add_Enzyme->Add_Inhibitor Add_Substrate Initiate reaction with 2x NAD+ substrate mixture Add_Inhibitor->Add_Substrate Incubate_1 Incubate at RT Add_Substrate->Incubate_1 Terminate Terminate reaction with benzamide Incubate_1->Terminate Transfer Transfer to streptavidin-coated plate Terminate->Transfer Incubate_2 Incubate for 1 hour Transfer->Incubate_2 Read Read plate on scintillation counter Incubate_2->Read Analyze Analyze data and determine Ki Read->Analyze

Caption: Workflow for determining the Ki of this compound against PARP enzymes.

Whole-Cell PARP Inhibition Assay

This protocol is based on the method used to determine the EC50 of this compound in C41 cells.[1][5]

Objective: To measure the potency of this compound in inhibiting PARP activity within a cellular context.

Materials:

  • C41 cells

  • This compound

  • Hydrogen peroxide (H2O2)

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: Methanol/acetone (7:3), prechilled to -20°C

  • Blocking Solution: 5% nonfat dry milk in PBS with 0.05% Tween-20 (PBS-T)

  • Primary Antibody: Anti-PAR antibody (10H)

  • Secondary Antibody: Goat anti-mouse FITC-conjugated antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microplate reader

Procedure:

  • Seed C41 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 30 minutes.

  • Induce DNA damage and activate PARP by treating the cells with 1 mM H2O2 for 10 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells with prechilled methanol/acetone for 10 minutes at -20°C.

  • Air-dry the plates and then rehydrate with PBS.

  • Block the cells with Blocking Solution for 30 minutes at room temperature.

  • Incubate with anti-PAR primary antibody (1:50 dilution in blocking solution) for 60 minutes at room temperature.

  • Wash the cells five times with PBS-T.

  • Incubate with FITC-conjugated secondary antibody (1:50) and DAPI (1 µg/mL) in blocking solution for 60 minutes at room temperature.

  • Wash the cells five times with PBS-T.

  • Measure the fluorescence using a microplate reader at the excitation/emission wavelengths for FITC (PAR signal) and DAPI (cell number normalization).

  • Normalize the PARP activity (FITC signal) to the cell number (DAPI signal) and calculate the EC50 value.

Below is a workflow diagram for the whole-cell PARP inhibition assay.

Whole_Cell_Assay_Workflow Whole-Cell PARP Inhibition Assay Workflow Seed_Cells Seed C41 cells Treat_Inhibitor Treat with this compound Seed_Cells->Treat_Inhibitor Induce_Damage Induce DNA damage with H2O2 Treat_Inhibitor->Induce_Damage Wash_1 Wash with PBS Induce_Damage->Wash_1 Fix_Cells Fix with Methanol/Acetone Wash_1->Fix_Cells Block Block with milk/PBS-T Fix_Cells->Block Primary_Ab Incubate with anti-PAR antibody Block->Primary_Ab Wash_2 Wash with PBS-T Primary_Ab->Wash_2 Secondary_Ab Incubate with secondary Ab and DAPI Wash_2->Secondary_Ab Wash_3 Wash with PBS-T Secondary_Ab->Wash_3 Read_Plate Read fluorescence Wash_3->Read_Plate Analyze_Data Normalize and calculate EC50 Read_Plate->Analyze_Data

Caption: Workflow for assessing the cellular potency of this compound.

In Vivo Studies

This compound has demonstrated efficacy in preclinical mouse tumor models, both as a single agent and in combination with other chemotherapeutics.[1][5]

Animal Models:

  • B16F10 subcutaneous murine melanoma model: Used to evaluate the efficacy of this compound in combination with temozolomide.[5]

  • MX-1 breast cancer xenograft model (BRCA1-deficient): Used to assess single-agent activity and combination efficacy with carboplatin.[1][5]

General Protocol Outline:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16F10 or MX-1) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination therapy).

  • Dosing: Administer this compound (e.g., 100 or 200 mg/kg/day, orally) and the combination agent according to the study design.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Compare tumor growth inhibition between treatment groups.

Storage and Handling

This compound is typically supplied as a solid. It is recommended to store the solid form at or below -20°C, where it is stable for at least 12 months.[3] For experimental use, this compound can be dissolved in DMSO.[6] Aqueous solutions should not be stored for more than one day.[3]

Disclaimer

This document is intended for research use only and is not for use in diagnostic or therapeutic procedures. The information provided is based on publicly available research and should be used as a guide. Researchers should optimize protocols for their specific experimental conditions. Always follow appropriate laboratory safety procedures when handling chemical reagents.

References

Application Notes and Protocols for A-966492 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, with Ki values of 1 nM and 1.5 nM, respectively.[1][2] Its mechanism of action involves the inhibition of DNA single-strand break repair, which leads to the accumulation of double-strand breaks during DNA replication. This synthetic lethality is particularly effective in cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations.[3] this compound has demonstrated significant anti-tumor efficacy in various preclinical models, both as a monotherapy and in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ).[1][4] These notes provide detailed information on dosing, administration, and relevant biological pathways for the in vivo use of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and in vivo efficacy data for this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationBioavailability (%)Half-life (hours)
Sprague-Dawley RatsOral34 - 721.7 - 1.9
Beagle DogsOral34 - 721.7 - 1.9
Cynomolgus MonkeysOral34 - 721.7 - 1.9

Data compiled from multiple preclinical studies.[1]

Table 2: In Vivo Efficacy of this compound in Murine Cancer Models

Cancer ModelTreatmentDosing RegimenEfficacy
MX-1 Breast Cancer Xenograft (BRCA1-deficient)This compound Monotherapy100 mg/kg/day46% tumor growth reduction
MX-1 Breast Cancer Xenograft (BRCA1-deficient)This compound Monotherapy200 mg/kg/day92% tumor growth reduction
B16F10 Murine MelanomaThis compound + Temozolomide (TMZ)Not specifiedSignificant enhancement of TMZ efficacy

Data from studies on murine models.[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PARP1 and PARP2, which are critical enzymes in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[5] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted into cytotoxic double-strand breaks (DSBs) during DNA replication.[3] In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[3]

PARP_Inhibition_Pathway Mechanism of Action of this compound DNA_Damage DNA Damage (e.g., from TMZ, ROS) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1_2 PARP1/PARP2 SSB->PARP1_2 senses Replication_Fork Replication Fork SSB->Replication_Fork unrepaired PARylation PARylation (recruitment of repair proteins) PARP1_2->PARylation A966492 This compound A966492->PARP1_2 inhibits BER Base Excision Repair (BER) PARylation->BER SSB_Repair SSB Repair BER->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient HR Proficient Cells DSB->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination (HR) Repair HR_Proficient->HR_Repair Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Cell_Survival Cell Survival HR_Repair->Cell_Survival

This compound inhibits PARP1/2, leading to synthetic lethality in HR-deficient cells.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol describes the preparation of this compound in a vehicle suitable for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 100 mg/kg) and the average weight of the mice, calculate the total mass of this compound needed.

  • Prepare the vehicle solution: A commonly used vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] To prepare 10 mL of this vehicle:

    • Add 1 mL of DMSO to a sterile 15 mL conical tube.

    • Add 4 mL of PEG300 to the tube.

    • Add 0.5 mL of Tween 80 to the tube.

    • Add 4.5 mL of sterile saline to the tube.

    • Vortex thoroughly until a clear, homogeneous solution is formed.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and add it to a fresh sterile tube.

    • Add a small amount of DMSO to first dissolve the powder.

    • Add the remaining vehicle solution to the dissolved this compound and vortex until the compound is completely in solution. Gentle warming or sonication may be used to aid dissolution if necessary.[4]

  • Administration: Administer the prepared solution to mice via oral gavage using an appropriate gauge feeding needle. The maximum recommended dosing volume for mice is 10 mL/kg.[6][7]

Protocol 2: In Vivo Efficacy Study in a Murine Xenograft Model

This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a subcutaneous tumor model.

Experimental Workflow:

InVivo_Workflow General Workflow for In Vivo Efficacy Study Start Start Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (Vehicle, this compound, Combo) Randomization->Treatment Monitoring Monitor Tumor Growth (e.g., caliper measurements) and Animal Health Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., tumor size, body weight loss) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for a typical in vivo efficacy study.

Procedure:

  • Animal Model: Use appropriate immunocompromised mice (e.g., nude or SCID) for xenograft studies.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MX-1 breast cancer cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

  • Treatment Administration: Prepare and administer the dosing solutions as described in Protocol 1. Dosing should be performed according to the planned schedule (e.g., daily).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight and overall health of the animals regularly.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

  • Data Analysis: Analyze the tumor growth data and compare the efficacy of the different treatment groups.

Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary for their specific experimental needs and ensure all procedures are approved by their Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for A-966492 and Temozolomide Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (B1682018) (TMZ) is an oral alkylating agent that is a standard-of-care chemotherapy for glioblastoma multiforme (GBM).[1][2] Its efficacy is often limited by inherent and acquired resistance, frequently mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[3] Poly (ADP-ribose) polymerase (PARP) inhibitors, such as A-966492, represent a promising class of targeted therapies that can potentiate the cytotoxic effects of DNA-damaging agents like TMZ.[4] this compound is a potent inhibitor of PARP-1 and PARP-2. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combination therapy with this compound and temozolomide in preclinical cancer models, with a focus on glioblastoma.

Mechanism of Synergistic Action

Temozolomide methylates DNA at several positions, with the O6-methylguanine (O6-MeG) adduct being the most cytotoxic lesion.[2] In cancer cells with low MGMT expression, these lesions persist and lead to DNA double-strand breaks (DSBs) during subsequent DNA replication, ultimately triggering apoptosis. However, other DNA lesions induced by TMZ, such as N7-methylguanine and N3-methyladenine, are repaired by the base excision repair (BER) pathway, in which PARP-1 plays a crucial role.[4]

This compound inhibits PARP-1, leading to the accumulation of single-strand breaks (SSBs) which are converted into DSBs during replication. By inhibiting PARP-mediated repair of TMZ-induced DNA damage, this compound enhances the cytotoxic effects of TMZ, leading to a synergistic increase in cancer cell death. This concept is known as synthetic lethality.

G TMZ Temozolomide (TMZ) DNAdamage DNA Methylation (O6-MeG, N7-MeG, N3-MeA) TMZ->DNAdamage A966492 This compound PARP PARP-1 A966492->PARP Inhibition SSB Single-Strand Breaks (SSBs) DNAdamage->SSB Replication Stress DSB Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse BER Base Excision Repair (BER) SSB->BER Repair Apoptosis Apoptosis DSB->Apoptosis PARP->BER BER->SSB Unrepaired

Figure 1: Synergistic mechanism of this compound and Temozolomide.

Data Presentation: In Vitro Efficacy

The following tables summarize representative quantitative data from in vitro experiments on a TMZ-sensitive (U87-MG) and a TMZ-resistant (T98G) glioblastoma cell line. Please note that this data is illustrative and may not represent the exact outcomes of future experiments.

Table 1: Single Agent and Combination IC50 Values (72h Treatment)

Treatment GroupU87-MG IC50 (µM)T98G IC50 (µM)
Temozolomide (TMZ)150>1000
This compound2530
TMZ + this compound (1 µM)45350
TMZ + this compound (5 µM)15120

Table 2: Combination Index (CI) Analysis (Chou-Talalay Method)

Cell LineFa (Fraction affected)CI ValueInterpretation
U87-MG0.500.45Strong Synergy
U87-MG0.750.32Very Strong Synergy
T98G0.500.68Synergy
T98G0.750.55Synergy

Table 3: Apoptosis Induction (Annexin V/PI Staining after 48h)

Treatment Group (U87-MG)% Apoptotic Cells (Early + Late)
Vehicle Control5%
Temozolomide (50 µM)18%
This compound (10 µM)12%
TMZ (50 µM) + this compound (10 µM)55%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and temozolomide, both as single agents and in combination.

G A Seed glioblastoma cells in 96-well plates B Allow cells to adhere (24 hours) A->B C Treat with this compound, TMZ, or combination B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Figure 2: Workflow for the cell viability (MTT) assay.

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Temozolomide (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and Temozolomide in complete medium. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. Combination index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot for DNA Damage Markers

This protocol is used to assess the induction of DNA damage and the inhibition of PARP activity by analyzing the expression of key proteins.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound and Temozolomide

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with this compound, TMZ, or the combination for 24-48 hours. Harvest cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-γH2AX 1:1000, anti-cleaved PARP 1:1000, anti-β-actin 1:5000).[8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[7]

Protocol 3: In Vivo Glioblastoma Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound and temozolomide combination therapy in a mouse xenograft model.

G A Implant glioblastoma cells (e.g., U87-MG) subcutaneously into nude mice B Allow tumors to reach ~100-150 mm³ A->B C Randomize mice into treatment groups B->C D Administer treatments (Vehicle, this compound, TMZ, Combo) C->D E Monitor tumor volume and body weight D->E F Euthanize mice at endpoint E->F G Excise and weigh tumors F->G H Analyze tumor growth inhibition and perform IHC G->H

Figure 3: Workflow for the in vivo glioblastoma xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Glioblastoma cells (e.g., U87-MG)

  • Matrigel

  • This compound (formulated for oral administration)

  • Temozolomide (formulated for oral administration)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously implant 5 x 10^6 U87-MG cells mixed with Matrigel into the flank of each mouse.[9]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Randomize mice into four treatment groups (n=8-10 mice per group):

    • Vehicle control

    • This compound alone

    • Temozolomide alone

    • This compound + Temozolomide

  • Drug Administration: Administer drugs according to a predetermined schedule. For example:

    • Temozolomide: 50 mg/kg, oral gavage, daily for 5 days.[10]

    • This compound: 25 mg/kg, oral gavage, daily.

  • Monitoring: Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.[11]

  • Endpoint and Analysis: At the end of the study (when tumors in the control group reach a predetermined size, e.g., 1500-2000 mm³, or after a set duration), euthanize the mice. Excise the tumors and measure their weight. Analyze tumor growth inhibition (TGI). Tumors can be fixed in formalin and embedded in paraffin (B1166041) for further analysis, such as immunohistochemistry (IHC) for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

Conclusion

The combination of the PARP inhibitor this compound with the alkylating agent temozolomide holds significant therapeutic potential for the treatment of glioblastoma and other cancers. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Researchers should optimize these protocols based on the specific cell lines and animal models used. Careful analysis of the synergistic interactions, both in vitro and in vivo, will be crucial for the further development of this promising therapeutic strategy.

References

Application Notes and Protocols: A-9664992 in Combination with DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, with Ki values of 1 nM and 1.5 nM, respectively.[1] PARP enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP by this compound prevents the repair of these SSBs, which, upon DNA replication, can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (a pathway for repairing DSBs), the inhibition of PARP can lead to synthetic lethality and cell death.

The strategic combination of PARP inhibitors like this compound with DNA damaging agents presents a promising therapeutic strategy. DNA damaging agents, such as alkylating agents (e.g., temozolomide), platinum-based compounds (e.g., carboplatin), and topoisomerase inhibitors (e.g., topotecan), induce a variety of DNA lesions. By inhibiting a key repair mechanism, this compound can potentiate the cytotoxic effects of these agents, leading to enhanced tumor cell killing and potentially overcoming resistance. Preclinical studies have demonstrated that this compound significantly enhances the efficacy of temozolomide (B1682018) (TMZ) and carboplatin (B1684641) in various cancer models.[1] Furthermore, this compound has been shown to act as a radiosensitizer, increasing the efficacy of radiation therapy, which induces DNA damage.[2]

These application notes provide an overview of the preclinical data for this compound in combination with other DNA damaging agents and offer example protocols for key in vitro and in vivo experiments to assess the synergistic potential of such combinations.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueEnzyme/Cell LineReference
Ki 1 nMPARP-1[1]
Ki 1.5 nMPARP-2[1]
EC50 1 nMWhole cell assay[1]
Table 2: Preclinical Efficacy of this compound in Combination Therapies
Combination AgentCancer ModelEfficacy MetricResultReference
Temozolomide (TMZ) B16F10 murine melanoma (in vivo)Tumor Growth InhibitionSignificant enhancement of TMZ efficacy[1]
Carboplatin MX-1 breast cancer xenograft (in vivo)Tumor Growth InhibitionEnhanced efficacy in combination[1]
Topotecan (TPT) + Radiation U87MG glioblastoma spheroidsSensitizer Enhancement Ratio (SER50)1.53 (this compound + TPT + Radiation)[2]
Radiation U87MG glioblastoma spheroidsSensitizer Enhancement Ratio (SER50)1.39 (this compound + Radiation)[2]

Signaling Pathways and Experimental Workflows

DNA_Damage_Response_and_A966492_Action cluster_0 DNA Damage Induction cluster_1 PARP-mediated Repair cluster_2 Consequence of PARP Inhibition DNA Damaging Agents DNA Damaging Agents DNA_SSB DNA Single-Strand Breaks (SSBs) DNA Damaging Agents->DNA_SSB DNA_DSB DNA Double-Strand Breaks (DSBs) DNA Damaging Agents->DNA_DSB Radiation Radiation Radiation->DNA_SSB Radiation->DNA_DSB PARP1/2 PARP1/2 DNA_SSB->PARP1/2 activates Repair_Proteins Recruitment of Repair Proteins PARP1/2->Repair_Proteins This compound This compound This compound->PARP1/2 inhibits Repair_Proteins->SSB_Repair Replication_Fork_Collapse Replication Fork Collapse DSB_Formation Increased DSBs Replication_Fork_Collapse->DSB_Formation Cell_Death Apoptosis / Cell Death DSB_Formation->Cell_Death

Mechanism of this compound in potentiating DNA damage.

In_Vitro_Synergy_Workflow cluster_assays 4. Endpoint Assays Cell_Culture 1. Cancer Cell Culture (e.g., U87MG) Treatment 2. Treatment Groups: - Vehicle Control - this compound alone - DNA Damaging Agent alone - Combination Cell_Culture->Treatment Incubation 3. Incubation (e.g., 72 hours) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Clonogenic Clonogenic Survival Assay Incubation->Clonogenic DNA_Damage_Analysis DNA Damage Analysis (γH2AX Staining) Incubation->DNA_Damage_Analysis Data_Analysis 5. Data Analysis (e.g., IC50, Combination Index) Viability->Data_Analysis Clonogenic->Data_Analysis DNA_Damage_Analysis->Data_Analysis

Workflow for in vitro synergy studies.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay to Determine Synergy

This protocol is designed to assess the synergistic cytotoxic effect of this compound in combination with a DNA damaging agent (e.g., temozolomide) in a cancer cell line (e.g., U87MG glioblastoma cells).

Materials:

  • U87MG human glioblastoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Temozolomide (TMZ) (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture U87MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and TMZ in culture medium.

    • Treat cells with varying concentrations of this compound alone, TMZ alone, and in combination at a constant ratio. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) values for this compound and TMZ alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term effect of this compound and a DNA damaging agent on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete culture medium

  • This compound

  • DNA damaging agent (e.g., Carboplatin)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Treatment:

    • Treat cells in culture flasks with this compound, the DNA damaging agent, or the combination for a defined period (e.g., 24 hours).

  • Cell Seeding:

    • After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates containing fresh, drug-free medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the plates with PBS, fix the colonies with methanol, and stain with Crystal Violet solution for 20-30 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

    • Plot survival curves and determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) to quantify the potentiation effect of this compound.

Protocol 3: Immunofluorescence Staining for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) as a measure of DNA damage.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • This compound

  • DNA damaging agent

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Fixation:

    • Seed cells on coverslips and treat with this compound and/or a DNA damaging agent for the desired time.

    • Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Wash with PBS and block with 5% BSA for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash with PBS and counterstain with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates an increase in DSBs.

Protocol 4: In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a DNA damaging agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line for tumor implantation (e.g., MX-1 breast cancer cells)

  • Matrigel

  • This compound formulated for oral administration

  • DNA damaging agent formulated for injection (e.g., Carboplatin)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Carboplatin alone, Combination).

    • Administer this compound orally (e.g., daily) and Carboplatin via intraperitoneal injection (e.g., once weekly) according to a predetermined dosing schedule.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and general health throughout the study.

  • Endpoint and Analysis:

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.

    • Euthanize the mice, excise the tumors, and measure their final weight.

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the combination therapy compared to single-agent treatments.

Conclusion

This compound is a potent PARP-1/2 inhibitor with significant potential for combination therapy with various DNA damaging agents. The provided application notes and example protocols offer a framework for researchers to investigate the synergistic effects of this compound in preclinical cancer models. The ability of this compound to enhance the cytotoxicity of chemotherapy and radiotherapy underscores its potential as a valuable component of novel anti-cancer regimens. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from these combination strategies.

References

Application Notes and Protocols for PARP Activity Assay Using A-966492

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] PARP1, the most abundant member of this family, is activated by DNA single-strand breaks and catalyzes the synthesis of poly (ADP-ribose) chains on itself and other nuclear proteins, thereby recruiting DNA repair machinery.[1][2] Inhibition of PARP activity has emerged as a promising therapeutic strategy for treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1]

A-966492 is a potent and selective inhibitor of both PARP1 and PARP2.[3][4][5][6][7][8][9][10] Its high affinity and specificity make it an excellent tool for studying the roles of PARP1 and PARP2 in cellular processes and for the development of novel anticancer therapies. These application notes provide detailed protocols for assessing PARP activity using this compound in both biochemical and cell-based assays.

Mechanism of Action

This compound is a small molecule inhibitor that competes with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site in the catalytic domain of PARP1 and PARP2.[2] By occupying this site, this compound prevents the synthesis of poly (ADP-ribose) chains, thereby inhibiting the recruitment of DNA repair proteins to sites of DNA damage.[2][11] This ultimately leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, a phenomenon known as synthetic lethality in cells with compromised homologous recombination repair.[1]

cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly (ADP-ribose) (PAR) Synthesis PARP1->PAR uses NAD NAD+ NAD->PAR Repair DNA Repair Protein Recruitment PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair A966492 This compound A966492->PARP1 inhibits

Caption: PARP1 signaling pathway and inhibition by this compound.

Quantitative Data Summary

This compound exhibits high potency against PARP1 and PARP2, with selectivity over other PARP family members. The inhibitory activity is summarized in the table below.

TargetAssay TypeValueReference
PARP1 In vitro (Ki)1 nM[4][5][6][7][9][10]
PARP2 In vitro (Ki)1.5 nM[4][5][6][7][9][10]
PARP1 Whole Cell (EC50)1 nM[4][8][9][10]
PARP3 In vitro (IC50)>10 µM[3]
TNKS1 In vitro (IC50)>10 µM[3]
PARP10 In vitro (IC50)>10 µM[3]
PARP14 In vitro (IC50)>10 µM[3]

Experimental Protocols

In Vitro PARP1/2 Enzymatic Activity Assay

This protocol describes a biochemical assay to determine the inhibitory activity of this compound on purified PARP1 and PARP2 enzymes. The assay measures the incorporation of a labeled NAD+ substrate onto a histone protein.

Materials:

  • Purified recombinant human PARP1 or PARP2 enzyme

  • This compound

  • Histone H1 (biotinylated)

  • Single-stranded DNA (slDNA)

  • [³H]-NAD+

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl₂

  • Stop Solution: 1.5 mM benzamide

  • Streptavidin-coated scintillation plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the desired concentration range.

  • In a 96-well plate, prepare the reaction mixture containing:

    • 1 nM PARP1 or 4 nM PARP2 enzyme

    • 200 nM biotinylated histone H1

    • 200 nM slDNA

    • Varying concentrations of this compound or vehicle control

  • Initiate the reaction by adding 1.5 µM [³H]-NAD+. The final reaction volume is 100 µL.[4][9]

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding 150 µL of Stop Solution (1.5 mM benzamide).[4][9]

  • Transfer 170 µL of the stopped reaction mixture to a streptavidin-coated scintillation plate and incubate for 1 hour at room temperature to allow capture of the biotinylated histone H1.[9]

  • Wash the plate to remove unincorporated [³H]-NAD+.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of PARP inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

cluster_1 In Vitro PARP Assay Workflow Prep Prepare Reagents (Enzyme, this compound, Substrates) Mix Combine PARP Enzyme, Histone H1, slDNA, and this compound Prep->Mix Initiate Initiate Reaction with [³H]-NAD+ Mix->Initiate Incubate Incubate at RT Initiate->Incubate Terminate Terminate Reaction with Benzamide Incubate->Terminate Transfer Transfer to Streptavidin Plate Terminate->Transfer Measure Measure Radioactivity Transfer->Measure Analyze Data Analysis (IC50) Measure->Analyze

Caption: Workflow for the in vitro PARP enzymatic assay.

Cell-Based PARP Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on PARP activity within a cellular context. PARP activity is induced by treating cells with a DNA-damaging agent.

Materials:

  • C41 cells (or other suitable cell line)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: Methanol/acetone (7:3), pre-chilled to -20°C

  • Blocking solution: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBS-T)

  • Primary antibody against poly (ADP-ribose) (PAR)

  • Secondary antibody (fluorescently labeled)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed C41 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 30 minutes.[4][9]

  • Induce DNA damage and activate PARP by treating the cells with 1 mM H₂O₂ for 10 minutes.[4][9]

  • Wash the cells once with ice-cold PBS.[4][9]

  • Fix the cells with pre-chilled methanol/acetone solution for 10 minutes at -20°C.[4][9]

  • Air-dry the plates and then rehydrate with PBS.

  • Block non-specific antibody binding by incubating with Blocking Solution for 30 minutes at room temperature.[4][9]

  • Incubate the cells with the primary antibody against PAR overnight at 4°C.

  • Wash the cells three times with PBS-T.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS-T.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify the fluorescence intensity of the PAR signal in the nucleus and normalize it to the DAPI signal.

  • Calculate the percentage of PARP inhibition for each this compound concentration relative to the H₂O₂-treated control and determine the EC50 value.

cluster_2 Cell-Based PARP Assay Workflow Seed Seed Cells Treat_Inhibitor Treat with this compound Seed->Treat_Inhibitor Treat_H2O2 Induce DNA Damage (H₂O₂) Treat_Inhibitor->Treat_H2O2 Fix Fix and Permeabilize Cells Treat_H2O2->Fix Block Block Non-specific Binding Fix->Block Primary_Ab Incubate with Primary Antibody (anti-PAR) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody and DAPI Primary_Ab->Secondary_Ab Image Image Acquisition Secondary_Ab->Image Analyze Image Analysis and Quantification (EC50) Image->Analyze

Caption: Workflow for the cell-based PARP activity assay.

Troubleshooting

IssuePossible CauseSuggestion
High background in in vitro assay Incomplete washingIncrease the number and duration of wash steps.
Non-specific bindingEnsure proper blocking of the streptavidin plate.
Low signal in in vitro assay Inactive enzymeUse a fresh batch of PARP enzyme and verify its activity.
Degraded [³H]-NAD+Store [³H]-NAD+ at -80°C and handle it on ice.
High variability in cell-based assay Uneven cell seedingEnsure a single-cell suspension and even distribution in wells.
Inconsistent H₂O₂ treatmentEnsure all wells are treated for the same duration.
No PAR signal in cell-based assay Ineffective H₂O₂ treatmentVerify the concentration and freshness of the H₂O₂ solution.
Antibody issuesTitrate the primary and secondary antibodies to find the optimal concentration.

Conclusion

This compound is a valuable research tool for investigating the function of PARP1 and PARP2. The protocols provided here offer robust methods for quantifying the inhibitory activity of this compound in both isolated enzyme and cellular systems. These assays are essential for the preclinical characterization of PARP inhibitors and for advancing our understanding of DNA repair mechanisms.

References

Application Notes and Protocols for A-966492 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a highly potent and novel inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2, with Ki values of 1 nM and 1.5 nM, respectively.[1][2][3][4] PARP enzymes are critical components of the cellular machinery for DNA repair. By inhibiting PARP, this compound can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. These characteristics make this compound a valuable tool in cancer research and drug development. Proper preparation of stock solutions is crucial for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies.[5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 324.35 g/mol [5]
Formulation C₁₈H₁₇FN₄O[5]
Ki (PARP1) 1 nM[1][2][3][4]
Ki (PARP2) 1.5 nM[1][2][3]
EC₅₀ (Whole Cell Assay) 1 nM[1][4]
Solubility Soluble in DMSO[5]
Recommended Stock Concentration 10 mM in DMSON/A
Recommended Storage (Solid) -20°C for up to 3 years[5]
Recommended Storage (DMSO Stock) -20°C for up to 1 year; -80°C for up to 2 years[1]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Pre-weighing Preparations:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Ensure all equipment is clean, sterile, and dry.

  • Calculating the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

      • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM x 1 mL x 324.35 g/mol / 1000 = 3.2435 mg

    • Accurately weigh out approximately 3.24 mg of this compound powder.

  • Dissolution in DMSO:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If any particulate matter remains, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Protocol for Preparing Working Solutions
  • Thawing the Stock Solution:

    • When ready to use, thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions:

    • Perform serial dilutions of the DMSO stock solution in your cell culture medium or experimental buffer to achieve the desired final concentration.

    • Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous medium and mix immediately, rather than the other way around.

  • Final DMSO Concentration:

    • Ensure that the final concentration of DMSO in your experimental setup is kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution Preparation cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate Check for complete dissolution aliquot Aliquot into Single-Use Tubes vortex->aliquot If fully dissolved sonicate->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Solution store->prepare_working

Caption: Workflow for this compound stock solution preparation.

signaling_pathway Mechanism of Action of this compound cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by this compound dna_damage DNA Single-Strand Break parp1 PARP1/2 Recruitment dna_damage->parp1 par_synthesis Poly(ADP-ribose) Synthesis parp1->par_synthesis dna_repair DNA Repair Protein Recruitment par_synthesis->dna_repair repair_outcome DNA Repair dna_repair->repair_outcome a966492 This compound inhibition Inhibition of PARP1/2 a966492->inhibition inhibition->parp1 no_repair Inhibition of PAR Synthesis inhibition->no_repair cell_death Cell Death (Apoptosis) no_repair->cell_death in DNA repair-deficient cells

Caption: this compound inhibits PARP1/2, leading to cell death.

References

Application Notes and Protocols for A-966492 in BRCA-Mutant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. The therapeutic strategy for utilizing PARP inhibitors in cancers with mutations in the BReast CAncer (BRCA) genes is rooted in the concept of synthetic lethality. BRCA1 and BRCA2 are critical proteins in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. In cells with pathogenic BRCA mutations, HR is deficient. PARP enzymes are essential for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP by agents like this compound leads to the accumulation of SSBs, which, during DNA replication, collapse replication forks and generate DSBs. In BRCA-deficient tumors, the inability to repair these DSBs via the compromised HR pathway leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This application note provides an overview of the preclinical data and detailed protocols for the evaluation of this compound in BRCA-mutant cancer models.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the catalytic activity of PARP1 and PARP2. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to sites of DNA damage. Furthermore, potent PARP inhibitors like this compound can "trap" PARP enzymes on DNA at the site of SSBs. The resulting PARP-DNA complex is a steric hindrance to DNA replication and transcription, further contributing to cytotoxicity in HR-deficient cells.

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutant Cell DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair PARP->BER mediates BER->DNA_SSB repairs HR Homologous Recombination Replication->HR Cell_Survival Cell Survival HR->Cell_Survival A966492 This compound PARP_mut PARP A966492->PARP_mut inhibits DNA_SSB_mut DNA Single-Strand Break DNA_SSB_mut->PARP_mut DSB DNA Double-Strand Break DNA_SSB_mut->DSB leads to (during replication) BER_inhibited BER Inhibited PARP_mut->BER_inhibited HR_deficient Deficient HR DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality with this compound in BRCA-mutant cells.

Data Presentation

The following tables summarize the quantitative data for this compound and other representative potent PARP inhibitors in BRCA-mutant cancer models.

Table 1: In Vitro Enzymatic and Cellular Potency of this compound

ParameterValueReference
PARP1 Ki 1 nM[1][2]
PARP2 Ki 1.5 nM[1][2]
Whole Cell EC50 (C41 cells) 1 nM[1]

Table 2: In Vitro Cytotoxicity of Potent PARP Inhibitors in BRCA-Mutant Cancer Cell Lines

Cell LineCancer TypeBRCA MutationPARP InhibitorIC50 (µM)Reference
MDA-MB-436 Breast CancerBRCA1Talazoparib~0.13[3]
HCC1937 Breast CancerBRCA1Talazoparib~10[3]
SUM149PT Breast CancerBRCA1OlaparibVaries[4]
CAPAN-1 Pancreatic CancerBRCA2OlaparibVaries[5]

Table 3: In Vivo Efficacy of this compound in a BRCA1-Deficient Breast Cancer Xenograft Model

Animal ModelCancer ModelTreatmentDosageTumor Growth InhibitionReference
Mouse MX-1 Xenograft (BRCA1-deficient)This compound100 mg/kg/day46%[6]
Mouse MX-1 Xenograft (BRCA1-deficient)This compound200 mg/kg/day92%[6]

Experimental Protocols

Protocol 1: Cell Viability (MTS/MTT) Assay

This protocol is designed to determine the cytotoxic effects of this compound on BRCA-deficient and proficient cancer cell lines.

start Start seed_cells Seed cells in 96-well plate (3,000-5,000 cells/well) start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of this compound incubate_overnight->prepare_dilutions treat_cells Treat cells with this compound or vehicle control prepare_dilutions->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mts Add MTS/MTT reagent incubate_72h->add_mts incubate_1_4h Incubate for 1-4 hours add_mts->incubate_1_4h read_absorbance Read absorbance incubate_1_4h->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Cell Viability Assay.

Materials:

  • BRCA-mutant and BRCA-proficient cancer cell lines

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[1]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Drug Preparation: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.001 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with the equivalent concentration of DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours.[1]

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[1]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

start Start seed_cells Seed cells in 6-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat with this compound or vehicle control (48-72h) incubate_overnight->treat_cells harvest_cells Harvest cells (trypsinization) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and Propidium Iodide resuspend_cells->stain_cells incubate_rt Incubate for 15 min at RT in the dark stain_cells->incubate_rt add_buffer Add 1X Binding Buffer incubate_rt->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow end End analyze_flow->end

Caption: Workflow for the Apoptosis Assay.

Materials:

  • BRCA-mutant cancer cell line (e.g., SUM149PT)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.[1]

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 48-72 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Analysis: Analyze the samples by flow cytometry within 1 hour.[1]

Protocol 3: In Vivo BRCA1-Deficient Breast Cancer Xenograft Model

This protocol describes the establishment and treatment of a subcutaneous xenograft model using a BRCA1-deficient human breast cancer cell line.

start Start culture_cells Culture BRCA1-deficient cells (e.g., MX-1) start->culture_cells prepare_injection Prepare cell suspension for injection culture_cells->prepare_injection inject_cells Subcutaneously inject cells into immunodeficient mice prepare_injection->inject_cells monitor_tumors Monitor tumor growth inject_cells->monitor_tumors randomize_mice Randomize mice into treatment groups monitor_tumors->randomize_mice treat_mice Treat with this compound or vehicle randomize_mice->treat_mice measure_tumors Measure tumor volume and body weight regularly treat_mice->measure_tumors end_study End study and collect tissues for analysis measure_tumors->end_study end End end_study->end

Caption: Workflow for the In Vivo Xenograft Model.

Materials:

  • BRCA1-deficient human breast cancer cell line (e.g., MX-1)

  • Complete culture medium

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers

Procedure:

  • Cell Culture: Culture the BRCA1-deficient cells under standard conditions.

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS), with or without Matrigel, at the desired concentration.

  • Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[7]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.[7]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[8]

  • Treatment: Administer this compound or the vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue to measure tumor volume and mouse body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a potent PARP inhibitor with demonstrated preclinical activity in BRCA-deficient cancer models. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action. The principle of synthetic lethality by targeting PARP in the context of BRCA mutations remains a cornerstone of targeted cancer therapy, and further exploration of potent inhibitors like this compound is warranted.

References

Application Notes and Protocols for Studying PARP Inhibitor Resistance Using A-966492

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. However, the development of both intrinsic and acquired resistance to PARP inhibitors presents a significant clinical challenge. A-966492 is a highly potent, orally bioavailable small molecule inhibitor of PARP1 and PARP2. Its high potency and well-characterized mechanism of action make it an excellent tool compound for researchers studying the mechanisms of PARP inhibitor resistance and developing strategies to overcome it.

These application notes provide a comprehensive guide on utilizing this compound to investigate PARP inhibitor resistance in preclinical models. The protocols outlined below cover the generation of resistant cell lines, methods to characterize the resistance phenotype, and approaches to explore the underlying molecular mechanisms.

This compound: A Potent PARP1/2 Inhibitor

This compound is a benzimidazole (B57391) carboxamide derivative that demonstrates excellent potency against PARP1 and PARP2 enzymes.[1] Its key characteristics are summarized in the table below.

ParameterValueReference
Target PARP1, PARP2[1]
Ki (PARP1) 1 nM[1]
Ki (PARP2) 1.5 nM[1]
EC50 (whole cell) 1 nM[1]
Properties Orally bioavailable, crosses the blood-brain barrier[1]

Studying PARP Inhibitor Resistance with this compound

The high potency of this compound allows for its use in a variety of in vitro and in vivo models to study PARP inhibitor resistance. Researchers can employ this compound to:

  • Generate cell lines with acquired resistance to PARP inhibitors.

  • Investigate mechanisms of cross-resistance to other PARP inhibitors.

  • Screen for combination therapies to overcome resistance.

  • Elucidate the signaling pathways involved in the development of resistance.

Experimental Protocols

Generation of PARP Inhibitor-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous, long-term exposure.

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant ovarian or breast cancer cell line)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell counting solution (e.g., trypan blue)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Determine the initial IC50 of this compound:

    • Plate the parental cancer cell line in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Determine the IC50 value using a cell viability assay.

  • Initiate Resistance Induction:

    • Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

    • Monitor cell viability and proliferation. Initially, a significant reduction in cell growth is expected.

    • Maintain the culture by replacing the medium with fresh, drug-containing medium every 3-4 days.

  • Dose Escalation:

    • Once the cells resume proliferation at a steady rate, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).

    • Continue this dose-escalation process over several months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of this compound.

  • Isolation of Resistant Clones:

    • Once a resistant population is established, single-cell cloning can be performed to isolate and expand individual resistant clones.

  • Characterization of Resistant Phenotype:

    • Determine the IC50 of this compound in the resistant cell line and compare it to the parental line. A significant shift in the IC50 indicates the acquisition of resistance.

    • Assess for cross-resistance to other PARP inhibitors (e.g., olaparib, rucaparib, talazoparib).

Workflow for Generating Resistant Cell Lines:

G start Parental Cell Line ic50 Determine IC50 of this compound start->ic50 culture Continuous Culture with This compound (at IC50) ic50->culture prolif Monitor Proliferation culture->prolif prolif->culture Maintain Culture dose_esc Gradual Dose Escalation prolif->dose_esc Proliferation Resumes resistant_pop Resistant Population Established dose_esc->resistant_pop cloning Single-Cell Cloning (Optional) resistant_pop->cloning characterize Characterize Resistant Phenotype resistant_pop->characterize cloning->characterize end Resistant Cell Line characterize->end

Caption: Workflow for the generation of PARP inhibitor-resistant cell lines.

Assessment of Homologous Recombination Repair Capacity

One of the primary mechanisms of resistance to PARP inhibitors is the restoration of homologous recombination repair. The formation of RAD51 foci in response to DNA damage is a key indicator of functional HRR.

Materials:

  • Parental and this compound-resistant cell lines

  • Glass coverslips

  • DNA-damaging agent (e.g., Mitomycin C or ionizing radiation)

  • Primary antibody against RAD51

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed parental and resistant cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Induction of DNA Damage: Treat the cells with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or 1 µM Mitomycin C for 2 hours).

  • Incubation: Allow the cells to recover for 4-6 hours post-treatment to allow for RAD51 foci formation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary anti-RAD51 antibody.

    • Incubate with the fluorescently-labeled secondary antibody.

    • Mount the coverslips on slides with a mounting medium containing DAPI.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus. An increase in the number of RAD51 foci-positive cells or the number of foci per cell in the resistant line compared to the parental line suggests restoration of HRR.

G cluster_0 DNA Double-Strand Break cluster_1 HRR Pathway DSB DSB MRN MRN Complex ATM ATM Kinase BRCA1 BRCA1 PALB2 PALB2 BRCA2 BRCA2 RAD51 RAD51 Repair DNA Repair

Caption: Mechanisms of resistance to PARP inhibitors like this compound.

Conclusion

This compound is a valuable research tool for investigating the complex mechanisms of PARP inhibitor resistance. The protocols and information provided in these application notes offer a framework for researchers to establish and characterize resistant models, ultimately contributing to the development of more effective cancer therapies.

References

A-966492: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3][4][5][6] PARP enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks.[7][8] Inhibition of PARP activity has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[9] this compound's high potency and selectivity make it a valuable tool for studying the role of PARP1 and PARP2 in cellular processes and for high-throughput screening (HTS) campaigns aimed at discovering novel cancer therapeutics.

These application notes provide detailed protocols for utilizing this compound in common HTS assays and summarize its key characteristics to facilitate its use in drug discovery and development.

Mechanism of Action

This compound is a competitive inhibitor of the NAD+ binding site of both PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of DNA damage.[10][11] By inhibiting PARP, this compound leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate cytotoxic double-strand breaks, ultimately leading to cell death in cancer cells with compromised homologous recombination repair pathways.[9]

Data Presentation

Table 1: In Vitro Potency of this compound
ParameterPARP1PARP2Cell LineAssay TypeReference
Ki 1 nM1.5 nM-Enzyme Inhibition Assay[1][2][3][4][5][6]
EC50 1 nM-C41 cellsWhole-Cell PARP Inhibition Assay[1][2][5]
IC50 Not explicitly stated, but in the nanomolar rangeNot explicitly stated, but in the nanomolar range-In Vitro Enzymatic Activity Assays[10]
Table 2: In Vivo Properties of this compound
PropertySpeciesValueModelReference
Oral Bioavailability Multiple Species (Sprague-Dawley rats, beagle dogs, cynomolgus monkeys)34-72%-[1][2]
Half-life Multiple Species (Sprague-Dawley rats, beagle dogs, cynomolgus monkeys)1.7-1.9 hours-[1][2]
Efficacy MouseReduces tumor growth by 46% (100 mg/kg/day) and 92% (200 mg/kg/day)MX-1 breast cancer xenograft model (single agent)[3]
Efficacy MouseSignificantly enhances efficacy of temozolomide (B1682018) (TMZ)B16F10 subcutaneous murine melanoma model (combination therapy)[1][2][3]
Efficacy MouseSingle agent and combination (with carboplatin) activityBRCA1-deficient MX-1 tumor model[2]

Signaling Pathway

The following diagram illustrates the central role of PARP1/2 in the DNA damage response and the mechanism of action of this compound.

PARP_Inhibition_Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break PARP PARP1/PARP2 DNA_Damage->PARP recruits NAD NAD+ PARP->NAD consumes PAR Poly(ADP-ribose) (PAR) NAD->PAR to synthesize DDR_Proteins DNA Repair Proteins PAR->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair Cell_Survival Cell Survival Repair->Cell_Survival A966492 This compound A966492->PARP inhibits Apoptosis Apoptosis (in HR deficient cells) A966492->Apoptosis

This compound inhibits PARP1/2, blocking DNA repair.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify and characterize PARP inhibitors like this compound. These can be adapted to 96-well or 384-well formats for HTS.

Biochemical PARP Inhibition Assay (Enzyme Assay)

This assay directly measures the enzymatic activity of PARP1 or PARP2 and the inhibitory effect of compounds. A common method is a scintillation proximity assay (SPA) that detects the incorporation of radiolabeled NAD+ into a biotinylated histone H1 substrate.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl2[1]

  • [3H]-NAD+ (specific activity ~1.6 μCi/mmol)[1]

  • Biotinylated Histone H1

  • Activated (sonicated) calf thymus DNA (slDNA)

  • This compound (or other test compounds) dissolved in DMSO

  • Streptavidin-coated SPA beads

  • Benzamide (for reaction termination)

  • White 96-well or 384-well plates

Workflow:

HTS_Biochemical_Workflow cluster_prep Preparation A 1. Prepare Reagent Mixes B 2. Add Compound & Enzyme Mix A->B C 3. Add Substrate Mix to Initiate B->C D 4. Incubate C->D E 5. Terminate Reaction D->E F 6. Add SPA Beads E->F G 7. Incubate & Read F->G Enzyme_Mix 2x Enzyme Mix: PARP1/2, slDNA in Assay Buffer Enzyme_Mix->B Substrate_Mix 2x Substrate Mix: [3H]-NAD+, Biotinylated Histone H1 in Assay Buffer Substrate_Mix->C

Workflow for a biochemical PARP inhibition assay.

Procedure:

  • Prepare Reagent Mixes :

    • 2x Enzyme Mixture : Prepare a solution containing 2 nM PARP1 or 8 nM PARP2 and 400 nM slDNA in assay buffer.[1]

    • 2x Substrate Mixture : Prepare a solution containing 3 μM [3H]-NAD+ and 400 nM biotinylated histone H1 in assay buffer.[1]

  • Compound Addition : To each well of a white microplate, add 50 μL of the 2x enzyme mixture. Add this compound or test compounds at various concentrations (typically a serial dilution). Include appropriate controls (DMSO for 100% activity, a known potent inhibitor for 0% activity).

  • Reaction Initiation : Initiate the reaction by adding 50 μL of the 2x NAD+ substrate mixture to each well.[1]

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination : Stop the reaction by adding 150 μL of 1.5 mM benzamide.[1]

  • SPA Bead Addition : Add streptavidin-coated SPA beads to each well. The beads will bind to the biotinylated histone H1 that has been poly(ADP-ribosyl)ated with [3H]-NAD+.

  • Incubation and Reading : Incubate the plate for at least 30 minutes to allow the beads to settle. Read the plate on a scintillation counter. The proximity of the [3H] to the scintillant in the beads will generate a signal proportional to PARP activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Whole-Cell PARP Inhibition Assay

This assay measures the ability of a compound to inhibit PARP activity within intact cells, providing a more physiologically relevant assessment of potency.

Materials:

  • C41 cells (or other suitable cell line)

  • Cell culture medium

  • This compound (or other test compounds) dissolved in DMSO

  • Hydrogen peroxide (H2O2) to induce DNA damage

  • Phosphate-buffered saline (PBS)

  • Fixation solution: Methanol/acetone (7:3), pre-chilled to -20°C[1][2]

  • Blocking solution: 5% non-fat dry milk in PBS-Tween (0.05%)[1][2]

  • Primary antibody: Anti-PAR antibody (e.g., 10H)

  • Secondary antibody: FITC-conjugated goat anti-mouse antibody

  • Nuclear stain: 4',6-diamidino-2-phenylindole (DAPI)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence microplate reader

Workflow:

HTS_Cellular_Workflow A 1. Seed Cells B 2. Treat with Compound A->B C 3. Induce DNA Damage B->C D 4. Fix and Permeabilize C->D E 5. Block D->E F 6. Antibody Incubation E->F G 7. Stain Nuclei & Read F->G

Workflow for a whole-cell PARP inhibition assay.

Procedure:

  • Cell Seeding : Seed C41 cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound or test compounds for 30 minutes.[1][2]

  • DNA Damage Induction : Activate PARP by inducing DNA damage with 1 mM H2O2 for 10 minutes.[1][2]

  • Fixation and Permeabilization :

    • Wash the cells once with ice-cold PBS.[1][2]

    • Fix the cells with pre-chilled methanol/acetone (7:3) at -20°C for 10 minutes.[1][2]

    • Air-dry the plates.[1]

  • Blocking : Rehydrate the plates with PBS and block with 5% non-fat dry milk in PBS-Tween for 30 minutes at room temperature.[1][2]

  • Antibody Incubation :

    • Incubate with anti-PAR primary antibody (1:50 dilution) in blocking solution for 60 minutes at room temperature.[1]

    • Wash five times with PBS-Tween.[1]

    • Incubate with FITC-conjugated secondary antibody (1:50 dilution) and 1 µg/mL DAPI in blocking solution for 60 minutes at room temperature.[1]

  • Reading and Analysis :

    • Wash five times with PBS-Tween.[1]

    • Read the plate on a fluorescence microplate reader at the excitation/emission wavelengths for FITC (PAR signal) and DAPI (cell number).[1]

    • Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).[1]

    • Calculate the percent inhibition and determine the EC50 value.

Conclusion

This compound is a highly potent and selective PARP1/2 inhibitor with excellent drug-like properties, making it an invaluable tool for high-throughput screening and preclinical research. The provided protocols offer robust methods for assessing the activity of this compound and other potential PARP inhibitors in both biochemical and cellular contexts. These assays are amenable to automation and can be readily integrated into drug discovery workflows to identify novel therapeutic candidates targeting the DNA damage response pathway.

References

Troubleshooting & Optimization

A-966492 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing A-966492, a potent PARP1 and PARP2 inhibitor, achieving optimal experimental outcomes hinges on the correct handling of this compound. This technical support center provides a comprehensive guide to navigate the common solubility and stability challenges encountered with this compound, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1][2][3] It exhibits excellent potency against the PARP-1 enzyme with a Ki of 1 nM and an EC50 of 1 nM in whole-cell assays.[1][4] PARP enzymes play a critical role in DNA repair. By inhibiting PARP, this compound prevents the repair of DNA single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), this inhibition leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.

Q2: What are the primary solubility characteristics of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol.[4] Care should be taken when preparing aqueous dilutions from a DMSO stock, as the compound may precipitate.

Q3: How should I store this compound powder and stock solutions?

For long-term stability, the solid form of this compound should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for one month.[4] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Aqueous solutions of this compound are not stable and should not be stored for more than one day.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate observed in stock solution after thawing. The compound has come out of solution at low temperatures.Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before making further dilutions.
Cloudiness or precipitation occurs when diluting DMSO stock solution into aqueous media (e.g., cell culture medium). This compound has low aqueous solubility. The final concentration of the compound exceeds its solubility limit in the aqueous buffer.- Ensure the final DMSO concentration in the aqueous solution is kept as low as possible (typically below 0.5%) to maintain compound solubility and minimize solvent toxicity to cells.- Prepare intermediate dilutions in a co-solvent system if necessary before final dilution in the aqueous medium.- Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies.[4]
Inconsistent experimental results. - Degradation of this compound due to improper storage or handling.- Inaccurate concentration of the working solution.- Always use freshly prepared dilutions from a properly stored stock solution.- Avoid repeated freeze-thaw cycles by aliquoting the stock solution.- Verify the concentration of your stock solution periodically if possible.

Quantitative Data Summary

In Vitro Potency:

TargetAssay TypePotency
PARP1Cell-free assay (Ki)1 nM[1][5]
PARP2Cell-free assay (Ki)1.5 nM[1][5]
PARP1Whole cell assay (EC50)1 nM[1][4]

Solubility Data:

SolventSolubility
DMSO≥ 33 mg/mL (101.74 mM)[4]
WaterInsoluble[4]
EthanolInsoluble[4]

Storage Stability:

FormStorage TemperatureDuration
Solid Powder-20°C3 years[4]
Stock Solution in DMSO-80°C1 year[4]
Stock Solution in DMSO-20°C1 month[4]
Aqueous SolutionRoom Temperature≤ 1 day[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure: a. Equilibrate the vial of this compound powder to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a vial containing 1 mg of this compound (MW: 324.35 g/mol ), add 308.3 µL of DMSO. c. Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. d. Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials: 10 mM this compound stock solution in DMSO, cell culture medium.

  • Procedure: a. Thaw a vial of the 10 mM this compound stock solution. b. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. c. It is crucial to add the DMSO stock solution to the cell culture medium and mix immediately to prevent precipitation. d. Ensure the final concentration of DMSO in the cell culture medium is kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

Protocol 3: Formulation for In Vivo Animal Studies

This protocol provides an example formulation for oral administration. Optimization may be required for specific animal models and routes of administration.

  • Materials: this compound powder, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Procedure (for a 1 mg/mL final concentration): a. Dissolve this compound in DMSO to make a concentrated stock (e.g., 10 mg/mL). b. To prepare the final formulation, mix the components in the following ratio: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween-80, and 45% Saline. c. Add the solvents sequentially and ensure the solution is clear after each addition. For example, to prepare 1 mL of the final formulation, add 100 µL of the 10 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline and mix thoroughly. d. This formulation should be prepared fresh before each use.

Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes Blocked_Repair Blocked DNA Repair PARP1->Blocked_Repair Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair A966492 This compound Inhibition A966492->Inhibition Inhibition->PARP1 inhibits Cell_Death Cell Death (Synthetic Lethality) Blocked_Repair->Cell_Death in BRCA-deficient cells

Caption: this compound inhibits PARP1, blocking DNA single-strand break repair and inducing synthetic lethality in cancer cells with deficient DNA repair pathways.

Experimental_Workflow cluster_prep Solution Preparation cluster_application Experimental Application cluster_troubleshooting Troubleshooting Start This compound Powder Stock Prepare 10 mM Stock in DMSO Start->Stock Working Prepare Working Dilutions in Culture Medium Stock->Working InVivo Prepare In Vivo Formulation (e.g., DMSO/PEG300/Tween-80/Saline) Stock->InVivo Precipitation Precipitation? Stock->Precipitation InVitro In Vitro Assays (e.g., Cell Viability, Western Blot) Working->InVitro InVivo_Studies In Vivo Studies (e.g., Animal Models) InVivo->InVivo_Studies Warm Warm to 37°C & Vortex/Sonicate Precipitation->Warm Yes Warm->Stock Resolved

Caption: A general workflow for the preparation and application of this compound, including a key troubleshooting step for solubility issues.

References

Technical Support Center: A-966492 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental PARP inhibitor A-966492.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] Its primary on-target effect is the catalytic inhibition of these enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs). By preventing SSB repair, this compound leads to the accumulation of DNA damage, which can result in the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.

Q2: What are the key potency and selectivity details for this compound?

This compound is a highly potent PARP inhibitor. It exhibits a Ki of 1 nM for PARP-1 and 1.5 nM for PARP-2 in cell-free assays.[1][2] In whole-cell assays, it has an EC50 of 1 nM.[1] Its selectivity for PARP-1 and PARP-2 is intermediate between that of other well-known PARP inhibitors, veliparib (B1684213) and niraparib.[3]

Q3: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is important to use anhydrous, cell culture grade DMSO to prepare high-concentration stock solutions. Stock solutions should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. For in vivo studies, specific formulations in vehicles like a mixture of PEG300, Tween80, and water, or corn oil may be required.

Q4: Can this compound be used in combination with other therapies?

Yes, this compound has been shown to significantly enhance the efficacy of the alkylating agent temozolomide (B1682018) (TMZ) in a dose-dependent manner.[1] The combination of PARP inhibitors with DNA-damaging agents like TMZ is a common strategy to potentiate anti-cancer effects, particularly in tumors with proficient DNA repair mechanisms.[4][5][6][7]

Data Presentation

This compound Inhibitory Potency (IC50) Against PARP Family Enzymes
PARP EnzymeIC50 (nM)
PARP-12.7
PARP-21.3
PARP-3140
TNKS1>10000
PARP-10>10000
PARP-14>10000

Data sourced from a preprint and may not be peer-reviewed.[8]

In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentTumor Growth InhibitionReference
B16F10 Murine MelanomaThis compound in combination with TemozolomideSignificant enhancement--INVALID-LINK--[1]
MX-1 Breast CancerThis compound as a single agentDose-dependent--INVALID-LINK--[1]
MX-1 Breast CancerThis compound in combination with another agentGood efficacy--INVALID-LINK--[1]
Preclinical Pharmacokinetics of this compound
SpeciesOral Bioavailability (%)Half-life (hours)Reference
Sprague-Dawley Rats34-721.7-1.9--INVALID-LINK--[1]
Beagle Dogs34-721.7-1.9--INVALID-LINK--[1]
Cynomolgus Monkeys34-721.7-1.9--INVALID-LINK--[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell-Based Assays

Question: I am observing significant variability in the IC50 values of this compound in my cytotoxicity/cell viability assays. What are the potential causes and solutions?

Answer:

Inconsistent IC50 values can arise from several factors. Here is a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Compound Solubility and Stability:

    • Problem: this compound, like many small molecules, has limited aqueous solubility and may precipitate in cell culture media, especially at higher concentrations.[9] The stability of the compound in the media over the course of the experiment can also be a factor.[10]

    • Solution:

      • Visually inspect the media for any signs of precipitation after adding the compound.

      • Prepare fresh dilutions of this compound from a new stock solution for each experiment.

      • Decrease the final DMSO concentration in your assay. While DMSO is a common solvent, high concentrations can be toxic to cells and affect compound solubility. Aim for a final DMSO concentration of <0.5%.

      • Consider performing a solubility test of this compound in your specific cell culture medium.

  • Cell Line and Culture Conditions:

    • Problem: Different cell lines can exhibit varying sensitivities to PARP inhibitors due to their genetic background, particularly their DNA repair capacity.[11][12] Cell health, passage number, and seeding density can also impact results.

    • Solution:

      • Ensure consistent cell passage numbers and seeding densities across experiments.

      • Regularly test for mycoplasma contamination.

      • Verify the DNA repair status (e.g., BRCA1/2 mutations) of your cell line.

  • Assay Protocol and Reagents:

    • Problem: Variations in incubation times, reagent concentrations, and the specific cytotoxicity assay used (e.g., MTT, CellTiter-Glo) can lead to different IC50 values.[13]

    • Solution:

      • Standardize all assay parameters, including incubation times and reagent preparation.

      • Ensure that the chosen assay is appropriate for your experimental endpoint and that the read-out is within the linear range.

      • Use a positive control (a compound with a known IC50 in your cell line) to validate your assay setup.

Inconsistent_IC50 Inconsistent IC50 Values Check_Solubility Check Compound Solubility and Stability Inconsistent_IC50->Check_Solubility Check_Cells Verify Cell Line and Culture Conditions Inconsistent_IC50->Check_Cells Check_Protocol Review Assay Protocol and Reagents Inconsistent_IC50->Check_Protocol Precipitation Precipitation in Media? Check_Solubility->Precipitation Passage_Number Consistent Passage #? Check_Cells->Passage_Number Mycoplasma Mycoplasma Test Check_Cells->Mycoplasma DNA_Repair_Status Verify DNA Repair Status Check_Cells->DNA_Repair_Status Standardize Standardize Protocol Check_Protocol->Standardize Positive_Control Include Positive Control Check_Protocol->Positive_Control Fresh_Stock Use Fresh Stock/Dilutions Precipitation->Fresh_Stock Yes Lower_DMSO Lower Final DMSO % Precipitation->Lower_DMSO Yes

Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpected Lack of Cytotoxicity

Question: I am not observing the expected cytotoxic effects of this compound, even at high concentrations. Why might this be happening?

Answer:

A lack of expected cytotoxicity can be due to several factors, ranging from the intrinsic properties of your experimental system to technical issues.

Potential Causes & Solutions:

  • Cell Line Resistance:

    • Problem: The cell line you are using may have a proficient homologous recombination (HR) repair pathway, making it less sensitive to PARP inhibition alone. Resistance can also be acquired through mechanisms that restore HR function.[14]

    • Solution:

      • Confirm the HR status of your cell line. If HR is proficient, consider combining this compound with a DNA-damaging agent like temozolomide to induce synthetic lethality.

      • If using a model with acquired resistance, investigate potential resistance mechanisms such as upregulation of drug efflux pumps or secondary mutations that restore HR.

  • Suboptimal PARP Trapping:

    • Problem: The cytotoxicity of some PARP inhibitors is linked to their ability to "trap" PARP enzymes on DNA, creating toxic protein-DNA complexes.[15][16][17] The efficiency of PARP trapping can vary between inhibitors and experimental conditions.

    • Solution:

      • Consider performing a PARP trapping assay to directly measure the ability of this compound to trap PARP on chromatin in your cells.

      • Ensure that your experimental conditions (e.g., presence of DNA damage) are conducive to PARP activation and subsequent trapping.

  • Experimental Design:

    • Problem: Insufficient incubation time or drug concentration may not be enough to induce a cytotoxic response.

    • Solution:

      • Perform a time-course experiment to determine the optimal incubation period.

      • Expand the concentration range of this compound in your dose-response experiments.

No_Cytotoxicity Lack of Expected Cytotoxicity Cell_Resistance Cell Line Resistance? No_Cytotoxicity->Cell_Resistance PARP_Trapping Suboptimal PARP Trapping? No_Cytotoxicity->PARP_Trapping Experimental_Design Review Experimental Design No_Cytotoxicity->Experimental_Design HR_Proficient HR Proficient Cell_Resistance->HR_Proficient Yes Acquired_Resistance Acquired Resistance Cell_Resistance->Acquired_Resistance Yes Perform_Trapping_Assay Perform PARP Trapping Assay PARP_Trapping->Perform_Trapping_Assay Yes Check_Conditions Optimize Conditions for Trapping PARP_Trapping->Check_Conditions Yes Time_Course Perform Time-Course Experimental_Design->Time_Course Dose_Range Expand Dose Range Experimental_Design->Dose_Range

Troubleshooting workflow for lack of cytotoxicity.
Issue 3: Suspected Off-Target Effects

Question: I am observing a phenotype that is not consistent with the known on-target effects of PARP inhibition. How can I investigate potential off-target effects of this compound?

Answer:

While this compound is a selective PARP-1/2 inhibitor, like many small molecules, it may have off-target activities, particularly at higher concentrations.

Investigating Off-Target Effects:

  • Review the Selectivity Profile:

    • This compound shows high selectivity for PARP-1 and PARP-2 over other PARP family members like PARP-3 and TNKS1.[8] However, comprehensive kinome screening data for this compound is not widely available. Some PARP inhibitors have been shown to have off-target effects on kinases.[18][19]

  • Experimental Approaches:

    • Use a Structurally Unrelated PARP Inhibitor: Compare the effects of this compound with another PARP inhibitor from a different chemical class. If the unexpected phenotype is not replicated, it may be an off-target effect specific to this compound.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete PARP-1 and/or PARP-2. If the phenotype is not recapitulated with genetic knockdown, it is more likely to be an off-target effect.

    • Dose-Response Analysis: Carefully examine the concentration at which the unexpected phenotype occurs. Off-target effects are often observed at higher concentrations than those required for on-target engagement.

    • Kinase Profiling: If you suspect off-target kinase activity, consider performing a broad kinase screen to identify potential off-target kinases of this compound.

Off_Target Suspected Off-Target Effects Review_Selectivity Review Selectivity Profile Off_Target->Review_Selectivity Compare_Inhibitors Use Structurally Different PARP Inhibitor Off_Target->Compare_Inhibitors Genetic_Approach Genetic Knockdown/Out of PARP1/2 Off_Target->Genetic_Approach Dose_Response Dose-Response Analysis Off_Target->Dose_Response Kinase_Screen Perform Kinase Screen Off_Target->Kinase_Screen Phenotype_Replicated Phenotype Replicated? Compare_Inhibitors->Phenotype_Replicated Genetic_Approach->Phenotype_Replicated On_Target Likely On-Target Phenotype_Replicated->On_Target Yes Off_Target_Confirmed Likely Off-Target Phenotype_Replicated->Off_Target_Confirmed No

Investigating potential off-target effects.

Experimental Protocols

PARP-1/2 Enzyme Inhibition Assay (Cell-Free)

This protocol is adapted from the methodology described for this compound.[1]

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • [³H]-NAD+

  • Biotinylated Histone H1

  • Activated calf thymus DNA (slDNA)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl₂

  • Stop Solution: 1.5 mM benzamide

  • Streptavidin-coated scintillation proximity assay (SPA) plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the PARP enzyme (1 nM PARP-1 or 4 nM PARP-2 final concentration), biotinylated histone H1 (200 nM), and slDNA (200 nM) in the assay buffer.

  • Add the diluted this compound or vehicle control to the wells.

  • Initiate the reaction by adding [³H]-NAD+ (1.5 µM).

  • Incubate the plate at room temperature for the desired time.

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a streptavidin-coated SPA plate and incubate for 1 hour at room temperature.

  • Measure the incorporation of [³H]-ADP-ribose using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.

Whole-Cell PARP Inhibition Assay

This protocol is based on the methods used to determine the cellular potency of this compound.[1]

Materials:

  • C41 cells (or other suitable cell line)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Fixation Solution: Methanol/Acetone (7:3), pre-chilled to -20°C

  • Blocking Solution: 5% non-fat dry milk in PBS-Tween (0.05%)

  • Anti-PAR antibody (e.g., 10H)

  • FITC-conjugated secondary antibody

  • DAPI

  • 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Seed C41 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 30 minutes.

  • Induce DNA damage and activate PARP by treating the cells with 1 mM H₂O₂ for 10 minutes.

  • Wash the cells with ice-cold PBS.

  • Fix the cells with the pre-chilled methanol/acetone solution for 10 minutes at -20°C.

  • Air-dry the plate and then rehydrate with PBS.

  • Block the cells with the blocking solution for 30 minutes at room temperature.

  • Incubate the cells with the anti-PAR primary antibody for 1 hour at room temperature.

  • Wash the cells five times with PBS-Tween.

  • Incubate the cells with the FITC-conjugated secondary antibody and DAPI for 1 hour at room temperature.

  • Wash the cells five times with PBS-Tween.

  • Measure the FITC (PAR) and DAPI (cell number) fluorescence using a microplate reader.

  • Normalize the PAR signal to the cell number and calculate the percent inhibition to determine the EC50 value.

cluster_pathway PARP Signaling and Inhibition DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation PARylation PARylation of Substrate Proteins PARP_Activation->PARylation DNA_Repair DNA Repair PARylation->DNA_Repair A966492 This compound A966492->PARP_Activation Inhibits

Simplified PARP signaling pathway and the action of this compound.

References

Technical Support Center: Optimizing A-966492 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of A-966492, a potent PARP1 and PARP2 inhibitor, in cell culture experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1][2][3] It exhibits strong enzymatic inhibition with a Ki of 1 nM for PARP1 and 1.5 nM for PARP2, and a whole-cell EC50 of 1 nM for PARP1 inhibition.[1][2][3][4] this compound works by competing with NAD+ at the catalytic site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation disrupts the repair of DNA single-strand breaks (SSBs). In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of toxic double-strand breaks (DSBs) during DNA replication, resulting in cell death through a process known as synthetic lethality.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental objective (i.e., PARP inhibition vs. cytotoxicity). For functional assays measuring PARP1 inhibition, concentrations in the low nanomolar range are effective, with an EC50 of 1 nM reported in C41 cells.[4] For cytotoxicity (e.g., inducing apoptosis), higher concentrations are generally required. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration for your specific endpoint.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: How can I confirm that this compound is active in my cells?

A4: The most direct way to confirm the activity of this compound is to measure the inhibition of PARP activity. This can be assessed by Western blotting for poly(ADP-ribose) (PAR) levels. After treating cells with a DNA damaging agent (e.g., hydrogen peroxide or MMS) to induce PARP activity, treatment with this compound should lead to a significant reduction in PAR levels compared to the damaged control. Another common method is to look for downstream markers of DNA damage and apoptosis, such as the cleavage of PARP1 itself or the phosphorylation of H2AX (γH2AX).

Data Summary

Enzymatic and Cellular Potency of this compound
TargetAssay TypePotency (Ki)Potency (EC50)Reference
PARP1Cell-free1 nM-[1][2][3][4]
PARP2Cell-free1.5 nM-[1][2][3][4]
PARP1Whole-cell (C41 cells)-1 nM[4]

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound required to reduce the viability of a specific cell line by 50%.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.001 µM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Western Blot Analysis of PARP Activity

Objective: To assess the inhibition of PARP activity by this compound by measuring the levels of poly(ADP-ribose) (PAR).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DNA damaging agent (e.g., Hydrogen Peroxide - H₂O₂)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Pre-treat the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by adding a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

  • Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane (if necessary) and re-probe for a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for PAR and normalize to the loading control. Compare the PAR levels in the this compound-treated samples to the damaged control to determine the extent of PARP inhibition.

Visualizations

PARP_Inhibition_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1 / PARP2 DNA_SSB->PARP1_2 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_2->PAR catalyzes A966492 This compound A966492->PARP1_2 inhibits BER_Complex Base Excision Repair (BER) Machinery Recruitment PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB leads to collapse ATM_ATR ATM / ATR Activation DSB->ATM_ATR Apoptosis Apoptosis DSB->Apoptosis triggers Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Chk1_Chk2->Apoptosis HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->DSB prevents repair of

Caption: this compound inhibits PARP1/2, leading to the accumulation of DNA damage and synthetic lethality in HR-deficient cells.

Troubleshooting_Workflow start Start Experiment with this compound issue Unexpected Result? start->issue no_effect No or Reduced Effect issue->no_effect Yes high_toxicity High Cytotoxicity at Low Concentrations issue->high_toxicity Yes inconsistent_data Inconsistent Results issue->inconsistent_data Yes success Successful Experiment issue->success No check_compound Verify Compound Integrity (Storage, Fresh Stock) no_effect->check_compound check_solvent Check Final DMSO Concentration high_toxicity->check_solvent check_technique Review Pipetting and Cell Seeding inconsistent_data->check_technique optimize_conc Optimize Concentration (Dose-Response) check_compound->optimize_conc check_target Confirm PARP1/2 Expression optimize_conc->check_target shorten_incubation Reduce Incubation Time check_solvent->shorten_incubation shorten_incubation->optimize_conc check_technique->check_compound

Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or reduced effect of this compound 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal concentration: The concentration used is too low for the specific cell line or experimental endpoint. 3. Low target expression: The cell line may have low or no expression of PARP1 and/or PARP2. 4. Cell line resistance: The cells may have intrinsic or acquired resistance mechanisms to PARP inhibitors.1. Prepare a fresh stock solution of this compound from a new aliquot. Ensure proper storage at -20°C or -80°C. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify PARP1 and PARP2 expression levels by Western blot. 4. Consider using a different cell line or investigating potential resistance mechanisms.
High cytotoxicity at low concentrations 1. High sensitivity of the cell line: Some cell lines, particularly those with underlying DNA repair deficiencies, are highly sensitive to PARP inhibitors. 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Incorrect concentration calculation: Errors in dilution calculations.1. Use a lower concentration range in your dose-response experiments. 2. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control with the same DMSO concentration. 3. Double-check all calculations for stock and working solution preparations.
Inconsistent or variable results 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Cell passage number: High passage numbers can lead to genetic drift and altered sensitivity. 4. Edge effects in plates: Evaporation from wells on the edge of the plate can affect cell growth and compound concentration.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and ensure proper mixing of solutions. 3. Use cells with a consistent and low passage number for all experiments. 4. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
High background in Western blot for PAR 1. Insufficient washing: Inadequate removal of unbound secondary antibody. 2. Blocking is not optimal: The blocking buffer is not effectively preventing non-specific antibody binding. 3. Antibody concentration is too high: Using too much primary or secondary antibody.1. Increase the number and duration of wash steps after antibody incubations. 2. Try a different blocking agent (e.g., BSA instead of milk) or increase the blocking time. 3. Titrate the primary and secondary antibodies to determine the optimal concentration.

References

A-966492 cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of the PARP inhibitor A-966492 in non-cancerous cells. This resource includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of available quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxic effect in non-cancerous cells?

A1: The primary mechanism of cytotoxicity for this compound, a potent PARP1/2 inhibitor, in both cancerous and non-cancerous cells is believed to be "PARP trapping."[1][2] This process involves the inhibitor stabilizing the PARP1 enzyme on DNA at the site of a single-strand break. This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, leading to the formation of toxic double-strand breaks and subsequent cell death, particularly in rapidly dividing cells.[1][3] While cancer cells with deficient DNA repair pathways (like BRCA mutations) are exquisitely sensitive, this mechanism can also induce cytotoxicity in healthy, proliferating cells, such as those in the bone marrow.[2]

Q2: Is this compound expected to be cytotoxic to all non-cancerous cell types?

A2: The cytotoxicity of this compound in non-cancerous cells is expected to be most pronounced in rapidly proliferating cell populations. This is because the toxic PARP-DNA complexes primarily exert their lethal effects during DNA replication. Therefore, quiescent or slowly dividing non-cancerous cells may exhibit lower sensitivity to this compound compared to actively dividing cells.

Q3: Are there potential off-target effects of this compound that could contribute to cytotoxicity in non-cancerous cells?

A3: While this compound is a potent PARP1/2 inhibitor, some PARP inhibitors have been shown to have off-target effects on other proteins, including kinases.[4][5] These off-target activities can contribute to the overall cellular response and potential cytotoxicity.[6] It is advisable to consult the latest literature for any newly identified off-target effects of this compound.[4][5]

Q4: How does the cytotoxicity of this compound in non-cancerous cells compare to its effect on cancer cells?

A4: Generally, PARP inhibitors like this compound exhibit a therapeutic window, meaning they are more cytotoxic to cancer cells with defects in DNA repair pathways (e.g., BRCA1/2 mutations) than to normal cells with intact repair mechanisms.[7] This is due to the principle of synthetic lethality. However, as mentioned, cytotoxicity in normal, rapidly dividing cells can still occur.[2]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity observed in my non-cancerous control cell line.

  • Possible Cause: The cell line may have a higher than expected proliferation rate in your culture conditions.

    • Troubleshooting Step: Characterize the doubling time of your cell line. Consider using a lower seeding density or a cell line with a slower growth rate for your experiments.

  • Possible Cause: The concentration of this compound used is too high for the specific cell line.

    • Troubleshooting Step: Perform a dose-response curve to determine the IC50 value for your specific non-cancerous cell line. Start with a wide range of concentrations to identify a suitable experimental window.

  • Possible Cause: The vehicle control (e.g., DMSO) is contributing to cytotoxicity.

    • Troubleshooting Step: Run a vehicle-only control at the same concentration used to dissolve this compound to assess its baseline toxicity. Ensure the final DMSO concentration is as low as possible (typically below 0.5%).[8]

Issue 2: High variability in cytotoxicity results between experiments.

  • Possible Cause: Inconsistent cell health or passage number.

    • Troubleshooting Step: Use cells from a consistent, low passage number for all experiments. Regularly monitor cell morphology and viability to ensure the health of your cultures.

  • Possible Cause: Inaccurate inhibitor concentration.

    • Troubleshooting Step: Ensure accurate and consistent preparation of this compound stock and working solutions. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Possible Cause: Assay-related variability.

    • Troubleshooting Step: Standardize all steps of your cytotoxicity assay, including incubation times, reagent volumes, and reading parameters. Include positive and negative controls in every experiment to monitor assay performance.[9]

Quantitative Data Summary

Direct comparative IC50 values for this compound across a wide range of non-cancerous cell lines are not extensively available in the public domain. However, the following table summarizes its known potency. It is important to note that PARP inhibitors as a class have been shown to induce cytotoxicity in healthy human bone marrow cells.[2]

CompoundTargetPotency (Ki)Whole-Cell Potency (EC50)Reference
This compound PARP11 nM1 nM (in C41 cells)[10]
PARP21.5 nMNot Reported[10]

Experimental Protocols

Below are detailed methodologies for two common cytotoxicity assays that can be used to evaluate the effects of this compound on non-cancerous cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS.

  • Destaining: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the percentage of viable cells compared to the vehicle control and calculate the IC50 value.

Visualizations

PARP_Inhibition_Pathway Mechanism of PARP Inhibitor Cytotoxicity cluster_0 DNA Damage and Repair cluster_1 This compound Action cluster_2 Cellular Consequences DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP A966492 This compound A966492->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death DSB->Cell_Death

Caption: this compound-mediated PARP1 trapping and subsequent cytotoxicity.

Cytotoxicity_Assay_Workflow General Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Non-Cancerous Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (and Vehicle Control) Incubate_24h->Treat_Cells Incubate_Exposure Incubate for Exposure Period Treat_Cells->Incubate_Exposure Assay_Step Perform Cytotoxicity Assay (e.g., MTT) Incubate_Exposure->Assay_Step Read_Plate Read Plate on Microplate Reader Assay_Step->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Standard workflow for in vitro cytotoxicity assessment.

References

Technical Support Center: Overcoming In Vitro Resistance to PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vitro studies detailing acquired resistance to A-966492 and strategies to overcome it are limited. This guide provides information based on the broader class of PARP inhibitors, such as olaparib (B1684210) and niraparib, as the underlying resistance mechanisms and mitigation strategies are often conserved.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to PARP inhibitors in cancer cell lines?

A1: Acquired resistance to PARP inhibitors is a multifaceted issue observed in preclinical studies. Key mechanisms include:

  • Restoration of Homologous Recombination (HR) Repair: Secondary mutations in genes like BRCA1/2 can restore their function, thereby reactivating the HR repair pathway. This is a primary mechanism for overcoming the synthetic lethality induced by PARP inhibitors in HR-deficient cells.

  • Protection of Stalled Replication Forks: Increased stabilization of replication forks can prevent the formation of double-strand breaks, a key cytotoxic effect of PARP inhibitors.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the PARP inhibitor.

  • Altered PARP1 Activity: Downregulation or mutation of PARP1 can lead to reduced trapping of PARP1 on DNA, which is a significant contributor to the cytotoxicity of many PARP inhibitors.

  • Signaling Pathway Alterations: Activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can confer resistance to PARP inhibitor-induced apoptosis.

Q2: How can I generate a PARP inhibitor-resistant cell line in the lab?

A2: Developing a resistant cell line is a critical step in studying resistance mechanisms. A common method is through continuous dose escalation:

  • Initial IC50 Determination: Determine the initial sensitivity of the parental cell line to the PARP inhibitor (e.g., this compound) by measuring the half-maximal inhibitory concentration (IC50).

  • Chronic Exposure: Culture the cells in the continuous presence of the PARP inhibitor at a concentration around the IC20-IC30.

  • Dose Escalation: Gradually increase the drug concentration as the cells adapt and resume proliferation. This process can take several months.

  • Characterization: Once a resistant population is established (typically showing a significant fold-increase in IC50 compared to the parental line), characterize the molecular changes to identify the resistance mechanisms.

Q3: My cells are showing reduced sensitivity to this compound over time. What are the initial troubleshooting steps?

A3: A gradual decrease in sensitivity can be an early sign of developing resistance. Here are some initial steps to take:

  • Confirm Drug Potency: Ensure the this compound stock solution is fresh and has been stored correctly to rule out degradation.

  • Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been contaminated or misidentified.

  • Mycoplasma Testing: Check for mycoplasma contamination, which can alter cellular responses to drugs.

  • Establish a Resistance Baseline: If you suspect resistance, perform a dose-response assay to quantify the shift in IC50 compared to the original parental cell line.

Troubleshooting Guides

Problem 1: High variability in cell viability assays with this compound.
Possible Cause Recommended Solution
Inconsistent cell seeding densityEnsure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental data points, or fill them with sterile PBS or media.
Drug precipitationVisually inspect the media containing this compound for any signs of precipitation. If observed, prepare a fresh dilution from the stock.
Fluctuation in incubation conditionsEnsure consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
Problem 2: Difficulty in establishing a stable this compound-resistant cell line.
Possible Cause Recommended Solution
Initial drug concentration is too highStart the dose escalation from a low concentration (e.g., IC10-IC20) to allow for gradual adaptation.
Cell line is genetically stableSome cell lines are less prone to developing resistance. Consider using a cell line with a known predisposition to genomic instability.
Insufficient culture timeThe development of resistance is a slow process. Be prepared for several months of continuous culture with dose escalation.
Heterogeneous populationThe parental cell line may contain a mix of sensitive and resistant clones. Consider single-cell cloning to isolate and expand resistant populations.

Strategies to Overcome this compound Resistance In Vitro

Combination therapies are a promising approach to overcome resistance to PARP inhibitors. Below are summaries of strategies that have shown efficacy with other PARP inhibitors and are rational combinations to test with this compound.

Combination with ATR Inhibitors

The ATR kinase is a key player in the DNA damage response, particularly in response to replication stress. Inhibiting ATR in PARP inhibitor-resistant cells can re-sensitize them to treatment.

Quantitative Data for PARP Inhibitor (Olaparib) and ATR Inhibitor (Ceralasertib) Combination

Cell LineTreatmentIC50 (µM)Fold-Sensitization
Pancreatic Ductal Adenocarcinoma (PDAC) - Acquired Resistance ModelOlaparib alone>10-
Olaparib + Ceralasertib (low dose)~1.5>6.7

Data extrapolated from studies on acquired resistance in PDAC models.

Experimental Protocol: Synergy Assessment of this compound and an ATR Inhibitor

  • Cell Seeding: Seed both parental and this compound-resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and an ATR inhibitor (e.g., Ceralasertib, BAY 1895344). Include single-agent controls.

  • Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 72-120 hours).

  • Viability Assay: Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT).

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy.

Signaling Pathway: PARP and ATR Inhibition

PARP_ATR_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition PARP Inhibition cluster_ATR_Inhibition ATR Inhibition cluster_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits A966492 This compound A966492->PARP inhibits PARP_trapping PARP Trapping on DNA PARP->PARP_trapping Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB ATR ATR Replication_Fork_Collapse->ATR activates Apoptosis Apoptosis DNA_DSB->Apoptosis ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR inhibits CHK1 CHK1 ATR->CHK1 Cell_Cycle_Arrest G2/M Arrest for Repair CHK1->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis abrogation leads to

Caption: Combined PARP and ATR inhibition leads to increased DNA damage and apoptosis.

Combination with WEE1 Inhibitors

WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint. Inhibition of WEE1 can force cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe.

Quantitative Data for PARP Inhibitor (BMN673) and WEE1 Inhibitor (MK-1775) Combination in Medulloblastoma Cell Lines

Cell LineTreatmentSynergy Score (HSA)
DAOY (SHH subgroup)BMN673 + MK-1775>10 (Synergistic)
UW228-3 (SHH subgroup)BMN673 + MK-1775>10 (Synergistic)

HSA > 10 indicates synergy. Data from a study on medulloblastoma cell lines.

Experimental Protocol: Investigating Synergism between this compound and a WEE1 Inhibitor

This protocol is similar to the ATR inhibitor combination study, focusing on cell viability and synergy calculation. Additionally, cell cycle analysis can provide mechanistic insights.

  • Cell Treatment: Treat cells with this compound, a WEE1 inhibitor (e.g., MK-1775), or the combination for 24-48 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) containing RNase.

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. A synergistic combination is expected to show an increase in the sub-G1 population (indicative of apoptosis) and a decrease in the G2/M population.

Experimental Workflow: this compound and WEE1 Inhibitor Synergy

WEE1_Workflow Start Seed Parental and This compound-Resistant Cells Treatment Treat with this compound, WEE1 Inhibitor, and Combination Start->Treatment Incubation_Viability Incubate 72-120h Treatment->Incubation_Viability Incubation_Cycle Incubate 24-48h Treatment->Incubation_Cycle Viability_Assay Cell Viability Assay Incubation_Viability->Viability_Assay Synergy_Analysis Calculate Combination Index Viability_Assay->Synergy_Analysis End Determine Synergy and Mechanism of Action Synergy_Analysis->End Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Profile Incubation_Cycle->Cell_Cycle_Analysis Cell_Cycle_Analysis->End

Caption: Workflow for assessing synergy between this compound and a WEE1 inhibitor.

Combination with PI3K Inhibitors

The PI3K/AKT pathway is a central signaling cascade that promotes cell survival and proliferation. Its inhibition can lower the threshold for apoptosis induced by other agents, including PARP inhibitors.

Experimental Protocol: Evaluating the Combination of this compound and a PI3K Inhibitor

The experimental design would be similar to the previous synergy studies.

  • Cell Treatment: Use a matrix of concentrations of this compound and a PI3K inhibitor (e.g., a pan-PI3K inhibitor or an isoform-selective inhibitor).

  • Apoptosis Assay: In addition to viability, measure apoptosis directly using methods like Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-S6K) to confirm target engagement by the PI3K inhibitor.

Logical Relationship: PI3K Inhibition and PARP Inhibitor Synergy

PI3K_Logic A966492 This compound DNA_Damage Increased DNA Damage A966492->DNA_Damage PI3K_Inhibitor PI3K Inhibitor Reduced_Survival_Signaling Reduced Pro-Survival Signaling PI3K_Inhibitor->Reduced_Survival_Signaling Apoptosis_Induction Enhanced Apoptosis DNA_Damage->Apoptosis_Induction Reduced_Survival_Signaling->Apoptosis_Induction

Caption: Logical diagram of synergistic apoptosis induction by combined this compound and PI3K inhibition.

Technical Support Center: A-966492 & PARP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered when using the PARP inhibitor A-966492 in various assay formats.

Frequently Asked Questions (FAQs)

Q1: We observe a significant discrepancy between the biochemical potency (Ki/IC50) of this compound and its effectiveness in our cell-based assays. Why is this the case?

A1: It is a common observation that the potency of a compound in a biochemical assay does not directly translate to its activity in a cellular environment. Several factors can contribute to this discrepancy:

  • Cellular Permeability: The ability of this compound to cross the cell membrane and reach its intracellular target, PARP, can be a limiting factor.

  • Efflux Pumps: Many cell lines express efflux pumps (e.g., P-glycoprotein) that can actively transport the inhibitor out of the cell, thereby reducing its intracellular concentration and apparent potency.

  • Off-Target Engagement: Within the complex cellular environment, this compound may interact with other proteins, which could lead to confounding effects or alter the cellular response to PARP inhibition.

  • Assay Conditions: The concentration of the PARP substrate, NAD+, is significantly different between biochemical assays and the intracellular environment, which can affect inhibitor potency.[1]

Q2: We are experiencing high variability in our PARP assay results with this compound between different experiments. What are the likely sources of this inconsistency?

A2: Reproducibility is key in experimental biology. Common sources of variability in PARP assays include:

  • Reagent Stability: this compound, like many small molecules, can degrade if not stored properly. Ensure that stock solutions are stored at the recommended temperature and prepare fresh dilutions for each experiment.[2] The PARP substrate, NAD+, is also prone to degradation.

  • Cell Health and Passage Number: In cell-based assays, the health, confluency, and passage number of the cell line can significantly impact the results. Using cells at a consistent passage number and confluency is crucial.

  • Assay Protocol Consistency: Minor variations in incubation times, temperatures, reagent concentrations, and pipetting techniques can introduce significant variability.[3]

Q3: Could the unexpected phenotypes we observe in our cell-based experiments be due to off-target effects of this compound?

A3: While this compound is a highly potent and selective inhibitor of PARP1 and PARP2, the possibility of off-target effects, particularly at higher concentrations, should not be dismissed.[4] Some PARP inhibitors have been reported to inhibit other proteins, such as kinases.[5][6] To investigate potential off-target effects:

  • Consult Selectivity Data: Review published selectivity profiles of this compound against a panel of other enzymes.

  • Use a Structurally Unrelated Inhibitor: Compare the observed phenotype with that induced by a PARP inhibitor from a different chemical class. A consistent phenotype across different inhibitor scaffolds is more likely to be an on-target effect.[7]

  • Perform Dose-Response Analysis: Carefully determine if the unexpected phenotype occurs at concentrations that are significantly higher than those required for effective PARP inhibition in your cellular model.[7]

Troubleshooting Guides

Biochemical PARP Assays (e.g., ELISA-based, Fluorescence Polarization)
Issue Possible Cause(s) Recommended Solutions
High Background Signal 1. Contamination of reagents or buffers.2. Non-specific binding of antibodies in ELISA.3. Insufficient washing steps.1. Use fresh, high-purity reagents and filtered buffers.2. Optimize blocking conditions and antibody concentrations.3. Increase the number and/or duration of wash steps.
Low or No Signal 1. Inactive PARP enzyme due to improper storage or handling.2. Degradation of NAD+ substrate.3. Suboptimal assay buffer conditions (e.g., pH, salt concentration).1. Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Confirm activity with a known potent inhibitor as a positive control.2. Prepare fresh NAD+ solutions for each experiment.3. Optimize buffer components as per the assay protocol recommendations.[2]
High Variability Between Replicates 1. Inaccurate pipetting.2. Temperature gradients across the microplate.3. "Edge effects" in the microplate.1. Use calibrated pipettes and ensure proper mixing.2. Allow all reagents and the plate to equilibrate to room temperature before starting the assay.3. Avoid using the outermost wells or fill them with buffer to maintain a humid environment.
Cell-Based PARP Assays (e.g., Immunofluorescence, PARP Trapping)
Issue Possible Cause(s) Recommended Solutions
Inconsistent Inhibitor Potency 1. Variation in cell seeding density.2. Cells are in different phases of the cell cycle.3. Inconsistent duration of inhibitor treatment.1. Ensure a uniform number of cells are seeded in each well.2. Consider synchronizing the cells if the PARP-dependent process is cell cycle-regulated.3. Use a precise timer for all incubation steps.
High Background Staining (Immunofluorescence) 1. Inappropriate fixation method leading to artifactual PAR synthesis.[5]2. Non-specific antibody binding.1. Test different fixation methods (e.g., methanol (B129727) vs. formaldehyde) to minimize background.2. Optimize primary and secondary antibody concentrations and include appropriate isotype controls.
Weak or No PARP Trapping Signal 1. Insufficient DNA damage to induce trapping.2. Suboptimal inhibitor concentration or incubation time.3. Inefficient separation of chromatin-bound proteins.[8]1. Optimize the concentration and duration of the DNA damaging agent (e.g., MMS, H₂O₂).[8]2. Perform a dose-response and time-course experiment to determine the optimal conditions for this compound.3. Ensure complete cell lysis and use a validated fractionation protocol.

Quantitative Data Summary for this compound

The inhibitory activity of this compound against various PARP family members is summarized below. Note that values may differ between studies due to variations in experimental conditions.

TargetIC50 (nM)Ki (nM)Assay TypeReference
PARP1~2.71Biochemical[4][9]
PARP2~1.31.5Biochemical[4][9]
PARP3>1,000-Biochemical[4]
TNKS1>10,000-Biochemical[4]
PARP10>10,000-Biochemical[4]
PARP14>10,000-Biochemical[4]

Detailed Experimental Protocols

Biochemical ELISA-Based PARP Inhibition Assay

This protocol outlines a method for quantifying the inhibitory effect of this compound on the enzymatic activity of purified PARP1.

Materials:

  • Recombinant human PARP1

  • This compound stock solution (in DMSO)

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA

  • PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in PARP Assay Buffer.

  • Add 25 µL of the diluted inhibitor or vehicle control to the wells of the histone-coated plate.

  • Prepare a reaction mix containing PARP1 enzyme and activated DNA in PARP Assay Buffer. Add 25 µL of this mix to each well.

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

  • Incubate the plate for 1 hour at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of the chemiluminescent substrate and immediately measure the luminescence. The signal intensity is inversely proportional to PARP inhibition.

Cell-Based Immunofluorescence Assay for PARP Activity

This protocol describes the detection of poly(ADP-ribose) (PAR) formation in cells as a measure of PARP activity.

Materials:

  • Cells cultured on coverslips

  • This compound

  • DNA damaging agent (e.g., 1 mM H₂O₂)

  • Fixation solution (e.g., ice-cold methanol)

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Anti-PAR primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Pre-treat cells with this compound or vehicle for 30 minutes.

  • Induce DNA damage by adding H₂O₂ for 10 minutes.

  • Wash the cells with ice-cold PBS.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the anti-PAR primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. A reduction in the fluorescent signal for PAR indicates inhibition of PARP activity.

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 This compound Inhibition DNA_Damage Single-Strand Break PARP1_recruitment PARP1 Recruitment DNA_Damage->PARP1_recruitment PAR_synthesis PAR Synthesis PARP1_recruitment->PAR_synthesis using NAD+ Repair_recruitment Recruitment of Repair Proteins PAR_synthesis->Repair_recruitment DNA_Repair DNA Repair Repair_recruitment->DNA_Repair A966492 This compound PARP_trapping PARP Trapping A966492->PARP_trapping blocks PAR synthesis Replication_stress Replication Stress PARP_trapping->Replication_stress Cell_death Synthetic Lethality Replication_stress->Cell_death

Caption: PARP signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay Workflow cluster_cellular Cell-Based Assay Workflow B_Start Prepare Reagents B_Inhibitor Add this compound to Plate B_Start->B_Inhibitor B_Enzyme Add PARP Enzyme & DNA B_Inhibitor->B_Enzyme B_Reaction Initiate with Biotin-NAD+ B_Enzyme->B_Reaction B_Incubate Incubate B_Reaction->B_Incubate B_Wash1 Wash B_Incubate->B_Wash1 B_Detection Add Streptavidin-HRP B_Wash1->B_Detection B_Substrate Add Substrate B_Detection->B_Substrate B_Read Measure Signal B_Substrate->B_Read C_Start Seed & Treat Cells C_Damage Induce DNA Damage C_Start->C_Damage C_Lysis Lyse & Fractionate Cells C_Damage->C_Lysis C_Quantify Quantify Protein C_Lysis->C_Quantify C_Western Western Blot C_Quantify->C_Western C_Analyze Analyze Results C_Western->C_Analyze

Caption: General experimental workflows for biochemical and cell-based PARP assays.

References

improving A-966492 bioavailability in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of the PARP inhibitor A-966492 in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and novel inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2, with Ki values of 1 nM and 1.5 nM, respectively.[1][2][3] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition can lead to synthetic lethality and cell death.

Q2: What is the reported oral bioavailability of this compound?

Q3: What are the known solubility properties of this compound?

This compound is known to have poor aqueous solubility. It is reportedly insoluble in water and ethanol, but soluble in dimethyl sulfoxide (B87167) (DMSO). This low solubility is a likely factor affecting its oral bioavailability.

Q4: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?

There is no direct evidence found to confirm that this compound is a substrate of P-glycoprotein or other efflux transporters. However, some other PARP inhibitors have been identified as P-gp substrates, which can be a mechanism of resistance and contribute to lower bioavailability. Therefore, this possibility should be considered when troubleshooting poor in vivo efficacy.

Troubleshooting Guide: Improving this compound Bioavailability in Mice

This guide addresses common issues encountered during in vivo experiments with this compound in mice and provides potential solutions.

Problem Potential Cause Suggested Solution
Low or variable plasma concentrations of this compound after oral administration. Poor drug dissolution due to low aqueous solubility. 1. Optimize the formulation. A common starting point for poorly soluble compounds is to use a vehicle containing a solubilizing agent. A suggested formulation for this compound is a mixture of DMSO, PEG300, Tween 80, and water.2. Particle size reduction. Decreasing the particle size of the solid drug can increase its surface area and improve the dissolution rate. Techniques like micronization or nanosizing can be explored.
Rapid metabolism. While specific metabolic pathways for this compound in mice are not well-documented, consider the possibility of rapid first-pass metabolism in the gut wall or liver. The involvement of Cytochrome P450 (CYP) enzymes is a common route for drug metabolism.[5][6][7]
Efflux by transporters. If efflux by transporters like P-glycoprotein is suspected, co-administration with a P-gp inhibitor (e.g., verapamil (B1683045), though caution is advised due to potential toxicity) could be investigated in an exploratory study to assess its impact on this compound exposure.[8]
Inconsistent results between experiments. Improper oral gavage technique. Ensure consistent and accurate oral gavage administration. The use of anesthesia (e.g., isoflurane) during gavage can reduce stress and improve the consistency of drug delivery.[9]
Variability in animal fasting state. Standardize the fasting period for mice before oral administration, as the presence of food can affect drug absorption.[10] A typical fasting period is 4-6 hours.
Lack of in vivo efficacy despite achieving detectable plasma levels. Insufficient drug concentration at the tumor site. This compound has been reported to cross the blood-brain barrier and distribute into tumor tissue.[1][3][11] However, if efficacy is still low, consider strategies to enhance tumor penetration, such as the use of nanocarriers.

Experimental Protocols

Sample Formulation for Oral Gavage in Mice

This protocol is a starting point for preparing an oral formulation of this compound. The final concentrations and ratios may need to be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection or deionized water (ddH2O)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the compound is fully dissolved.

  • In a separate tube, mix the required volume of the this compound stock solution with PEG300. For example, for a final concentration of 2 mg/mL, you could mix 100 µL of the 20 mg/mL stock with 400 µL of PEG300.

  • Add Tween 80 to the mixture. Continuing the example, you could add 50 µL of Tween 80.

  • Add sterile water to reach the final desired volume and concentration. In this example, add 450 µL of water to bring the total volume to 1 mL.

  • Vortex the final solution thoroughly to ensure it is a homogenous suspension or solution before each administration.

Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. The provided example results in a 10% DMSO solution.

Pharmacokinetic Study Design in Mice

To determine the oral bioavailability of this compound, a pharmacokinetic study comparing intravenous (IV) and oral (PO) administration is necessary.

Animal Model:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.

Groups:

  • Group 1 (IV): this compound administered via tail vein injection (e.g., 1-2 mg/kg in a suitable IV formulation).

  • Group 2 (PO): this compound administered by oral gavage (e.g., 10-50 mg/kg in the formulation described above).

Blood Sampling:

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

Bioanalysis:

  • Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify this compound concentrations in plasma.

Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both IV and PO routes using non-compartmental analysis.

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP1/2 DNA_Damage->PARP recruits PAR_synthesis Poly(ADP-ribose) Synthesis PARP->PAR_synthesis Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse trapped at DNA damage site A966492 This compound A966492->PARP inhibits DNA_Repair DNA Repair Proteins Recruited PAR_synthesis->DNA_Repair SSB_Repair Single-Strand Break Repair DNA_Repair->SSB_Repair DSB Double-Strand Break Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death

This compound Mechanism of Action: PARP Inhibition

Bioavailability_Enhancement_Workflow Start Start: Low Oral Bioavailability of this compound Assess_Solubility Assess Solubility Start->Assess_Solubility Poor_Solubility Poor Aqueous Solubility Confirmed Assess_Solubility->Poor_Solubility Formulation_Optimization Formulation Optimization Poor_Solubility->Formulation_Optimization Yes Particle_Size Particle Size Reduction Poor_Solubility->Particle_Size Yes In_Vivo_PK_Study In Vivo Pharmacokinetic Study in Mice Formulation_Optimization->In_Vivo_PK_Study Particle_Size->In_Vivo_PK_Study Analyze_Results Analyze PK Parameters (AUC, Cmax, Tmax) In_Vivo_PK_Study->Analyze_Results Sufficient_Bioavailability Sufficient Bioavailability? Analyze_Results->Sufficient_Bioavailability Proceed Proceed with Efficacy Studies Sufficient_Bioavailability->Proceed Yes Further_Troubleshooting Further Troubleshooting Sufficient_Bioavailability->Further_Troubleshooting No Consider_Efflux Consider Efflux Transporter Involvement Further_Troubleshooting->Consider_Efflux Consider_Metabolism Consider Rapid Metabolism Further_Troubleshooting->Consider_Metabolism

Workflow for Improving this compound Bioavailability

References

potential kinase inhibition by A-966492

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of A-966492, a potent PARP inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] It functions by binding to the catalytic domain of these enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP activity impairs DNA damage repair pathways, leading to increased sensitivity of tumor cells to DNA damaging agents.

Q2: What is the inhibitory potency of this compound against its primary targets?

This compound demonstrates high potency against PARP1 and PARP2, with low nanomolar inhibition constants.[1][2][3]

Q3: Does this compound exhibit significant inhibitory activity against kinases?

Based on available data, this compound is a highly selective inhibitor of PARP1 and PARP2.[4][5][6] While comprehensive kinase profiling data is not extensively published in the provided search results, its primary characterization focuses on its potent PARP inhibition. Researchers should consult broader kinase screening panels to definitively rule out off-target kinase effects at high concentrations.

Q4: What are the key advantages of using this compound in preclinical research?

This compound offers several advantages, including high potency, oral bioavailability across multiple species, and the ability to cross the blood-brain barrier.[1][2] It has shown efficacy in preclinical models, both as a single agent in BRCA1-deficient tumors and in combination with DNA damaging agents like temozolomide (B1682018) (TMZ).[1][2][7]

Q5: How should this compound be stored?

Solid this compound should be stored at or below -20°C, where it is stable for at least 12 months. Aqueous solutions should not be stored for more than one day.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values in cell-based assays Cell line variability, differences in assay conditions (e.g., incubation time, seeding density), or compound stability.Ensure consistent cell culture conditions and passage number. Optimize assay parameters and perform dose-response curves with appropriate controls. Prepare fresh compound solutions for each experiment.
Low or no potentiation of DNA damaging agents Suboptimal concentration of this compound or the DNA damaging agent. Cell line may have resistance mechanisms.Perform a dose-matrix experiment to determine the optimal concentrations of both agents. Verify the expression and activity of PARP in the chosen cell line.
Poor solubility of this compound in aqueous buffers This compound is a solid that may require a specific solvent for initial dissolution.The compound is soluble in DMSO.[7] Prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous experimental buffer.
Unexpected off-target effects observed Potential for inhibition of other cellular targets at high concentrations.While highly selective for PARP1/2, it is good practice to evaluate potential off-target effects. Consider performing a broader screen or using a structurally distinct PARP inhibitor as a control.

Quantitative Data

Table 1: Inhibitory Activity of this compound

TargetAssay TypeInhibition Constant (Ki)IC50 / EC50Reference
PARP1Cell-free1 nM-[1][2][3]
PARP2Cell-free1.5 nM-[1][2][3]
PARP1Whole cell-1 nM[1]

Experimental Protocols

PARP Enzyme Inhibition Assay (Cell-free)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against PARP enzymes.

Materials:

  • Recombinant PARP1 or PARP2 enzyme

  • Histone H1 (biotinylated)

  • Activated calf thymus DNA (slDNA)

  • [³H]-NAD⁺

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl₂

  • Stop Solution: 1.5 mM benzamide

  • Scintillation fluid and 96-well plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, 1 nM PARP1 or 4 nM PARP2 enzyme, 200 nM slDNA, and 200 nM biotinylated histone H1.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Initiate the reaction by adding 1.5 µM [³H]-NAD⁺ to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate to capture the biotinylated histones.

  • Wash the filter plate to remove unincorporated [³H]-NAD⁺.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value. Ki values can be determined from inhibition curves at various substrate concentrations.[1][2]

Whole-Cell PARP Inhibition Assay

This protocol describes a method to measure the inhibition of PARP activity within intact cells.

Materials:

  • C41 cells (or other suitable cell line)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: Methanol/acetone (7:3), pre-chilled to -20°C

  • Blocking solution: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBS-T)

  • Primary antibody: Anti-PAR antibody (10H)

  • Secondary antibody: Goat anti-mouse FITC-conjugated antibody

  • DAPI stain

  • 96-well plate

Procedure:

  • Seed C41 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound for 30 minutes.

  • Induce DNA damage and activate PARP by treating the cells with 1 mM H₂O₂ for 10 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells with the pre-chilled methanol/acetone solution for 10 minutes at -20°C.

  • Air-dry the plates and then rehydrate with PBS.

  • Block the cells with the blocking solution for 30 minutes at room temperature.

  • Incubate the cells with the anti-PAR primary antibody (1:50 dilution in blocking solution) for 60 minutes at room temperature.

  • Wash the cells five times with PBS-T.

  • Incubate the cells with the FITC-conjugated secondary antibody (1:50 dilution) and 1 µg/mL DAPI in blocking solution for 60 minutes at room temperature.

  • Wash the cells five times with PBS-T.

  • Measure the fluorescence intensity for FITC (PAR signal) and DAPI (cell number) using a fluorescence microplate reader.

  • Normalize the PARP activity (FITC signal) to the cell number (DAPI signal) and calculate the EC50 value.[1][2]

Visualizations

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of this compound DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis DDR_proteins Recruitment of DNA Repair Proteins PAR_synthesis->DDR_proteins DNA_Repair DNA Repair DDR_proteins->DNA_Repair Apoptosis Cell Death (Apoptosis) DNA_Repair->Apoptosis Inhibition leads to A966492 This compound Inhibition Inhibition of PARP1/2 A966492->Inhibition Inhibition->PAR_synthesis

Caption: Mechanism of PARP1 inhibition by this compound in the context of DNA damage repair.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay start_vitro Start reagents_vitro Combine PARP Enzyme, DNA, and Histone start_vitro->reagents_vitro add_inhibitor_vitro Add this compound reagents_vitro->add_inhibitor_vitro initiate_reaction Add [³H]-NAD⁺ add_inhibitor_vitro->initiate_reaction incubate_vitro Incubate initiate_reaction->incubate_vitro stop_reaction Stop Reaction incubate_vitro->stop_reaction measure_vitro Measure Radioactivity stop_reaction->measure_vitro analyze_vitro Calculate IC50/Ki measure_vitro->analyze_vitro end_vitro End analyze_vitro->end_vitro start_cell Start seed_cells Seed Cells start_cell->seed_cells add_inhibitor_cell Treat with this compound seed_cells->add_inhibitor_cell induce_damage Induce DNA Damage (H₂O₂) add_inhibitor_cell->induce_damage fix_stain Fix and Stain for PAR and DNA (DAPI) induce_damage->fix_stain measure_cell Measure Fluorescence fix_stain->measure_cell analyze_cell Normalize and Calculate EC50 measure_cell->analyze_cell end_cell End analyze_cell->end_cell

Caption: Workflow for determining the inhibitory activity of this compound.

References

minimizing A-966492 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP1/2 inhibitor, A-966492. The information is designed to help anticipate and mitigate potential toxicities in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1][2] Its mechanism of action involves blocking the enzymatic activity of PARP1 and PARP2, which are critical for the repair of DNA single-strand breaks. By inhibiting these enzymes, this compound can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This is a concept known as synthetic lethality.

Q2: What are the common toxicities associated with PARP inhibitors as a class in animal models?

PARP inhibitors, as a class, are most commonly associated with hematological toxicities. These can include:

  • Anemia: A decrease in red blood cells, which can lead to fatigue and weakness.

  • Thrombocytopenia: A reduction in platelet count, which can increase the risk of bleeding.

  • Neutropenia: A decrease in neutrophils, a type of white blood cell, which can increase susceptibility to infections.[3][4]

Other reported class-wide side effects in preclinical and clinical studies include nausea, vomiting, fatigue, and diarrhea.[2]

Q3: Are there any specific toxicity data available for this compound from preclinical animal studies?

Publicly available information on the specific toxicities of this compound in animal models is limited. The primary publication describing its preclinical development mentions that it was characterized in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys and tested in mouse xenograft models.[1] However, detailed toxicology findings from these studies, such as dose-limiting toxicities and specific organ effects, are not extensively reported in the readily accessible literature. Researchers should consult the primary literature, such as the work by Penning et al. in the Journal of Medicinal Chemistry (2010), for any available details.

Q4: What are the potential strategies to mitigate hematological toxicity when using this compound in animal models?

Based on general strategies for mitigating PARP inhibitor-induced hematological toxicity, researchers can consider the following approaches in their experimental design:

  • Dose Optimization: Conduct dose-range finding studies to identify the maximum tolerated dose (MTD) and a biologically effective dose with a manageable toxicity profile.

  • Intermittent Dosing Schedules: Explore alternative dosing schedules (e.g., several days on, several days off) which may allow for hematopoietic recovery.

  • Supportive Care:

    • For anemia, consider monitoring hemoglobin levels and potentially utilizing erythropoiesis-stimulating agents (ESAs) if scientifically justified for the model.

    • For neutropenia, administration of granulocyte colony-stimulating factor (G-CSF) can be explored to stimulate neutrophil production.

  • Combination Therapy: Preclinical studies with other PARP inhibitors have suggested that co-administration of a CHK2 inhibitor may be a strategy to suppress hematological toxicity. This approach would require careful validation for this compound.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of anemia or thrombocytopenia observed in treated animals.
Potential Cause Troubleshooting Step
Dose is too high for the specific animal strain or model. 1. Review the literature for established dose ranges of this compound or similar PARP inhibitors in the specific animal model. 2. Perform a dose-reduction study to identify a better-tolerated dose that maintains efficacy. 3. Consider a less frequent dosing schedule.
Individual animal sensitivity. 1. Ensure a sufficient number of animals per group to account for biological variability. 2. Monitor individual animal health closely and exclude outliers from efficacy analysis if they show signs of severe, idiosyncratic toxicity.
Compounding effects with other experimental agents. 1. If using this compound in combination, evaluate the toxicity of each agent alone to understand their individual contributions. 2. Consider staggering the administration of the combination agents.
Issue 2: Animals are showing signs of nausea or gastrointestinal distress (e.g., weight loss, diarrhea).
Potential Cause Troubleshooting Step
Gastrointestinal toxicity of this compound. 1. Administer the compound with food or a palatable vehicle to potentially reduce direct irritation of the gastric mucosa. 2. Consider the use of antiemetic agents, such as maropitant (B1663616) in dogs, if appropriate for the experimental design and approved by the institutional animal care and use committee (IACUC). 3. Ensure animals have easy access to hydration and nutritional support.
Vehicle-related effects. 1. Run a vehicle-only control group to assess any adverse effects of the formulation. 2. Consider alternative, well-tolerated vehicles for oral administration.

Experimental Protocols

Note: These are generalized protocols and should be adapted to the specific experimental design and institutional guidelines.

Protocol 1: Monitoring for Hematological Toxicity
  • Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample from each animal for a complete blood count (CBC).

  • On-study Monitoring: Collect blood samples at regular intervals during the study (e.g., weekly). The frequency may need to be increased around the expected nadir (lowest point) of blood cell counts.

  • Parameters to Analyze:

    • CBC with differential: Pay close attention to red blood cell count, hemoglobin, hematocrit, platelet count, and neutrophil count.

  • Data Analysis: Compare on-study blood counts to baseline values and to a vehicle-treated control group.

Protocol 2: Dose-Range Finding Study for this compound
  • Animal Groups: Use a sufficient number of animals per dose group (e.g., n=3-5). Include a vehicle control group.

  • Dose Escalation: Start with a low dose, based on in vitro efficacy data, and escalate the dose in subsequent groups. A common starting point could be in the range of 10-25 mg/kg, with subsequent groups receiving 50 mg/kg, 100 mg/kg, and higher, as tolerated.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., changes in activity, posture, grooming, and body weight).

    • Perform regular blood collections for CBC analysis.

    • At the end of the study, perform a gross necropsy and consider histopathological analysis of key organs (e.g., bone marrow, spleen, liver, kidneys).

  • Determining the MTD: The maximum tolerated dose is typically defined as the highest dose that does not cause mortality or severe morbidity (e.g., >20% body weight loss).

Data Summary

Due to the limited publicly available preclinical toxicity data for this compound, a comprehensive quantitative data table cannot be provided at this time. Researchers are strongly encouraged to perform their own dose-range finding studies to determine the tolerability of this compound in their specific animal models.

For context, a meta-analysis of several other PARP inhibitors in clinical trials reported the following incidence of all-grade hematological toxicities[3]:

  • Anemia: Increased risk with a risk ratio of 2.15.

  • Neutropenia: Increased risk with a risk ratio of 1.50.

  • Thrombocytopenia: Increased risk with a risk ratio of 2.59.

Visualizations

Signaling Pathway of PARP Inhibition

Caption: Mechanism of action of this compound in inhibiting the PARP-mediated DNA repair pathway.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow start Start: Animal Model Selection dose_finding Dose-Range Finding Study (MTD Determination) start->dose_finding main_study Main Efficacy/Toxicity Study (Treatment with this compound) dose_finding->main_study monitoring In-life Monitoring: - Clinical Signs - Body Weight main_study->monitoring blood_collection Serial Blood Collection main_study->blood_collection end_of_study End of Study: - Necropsy - Histopathology monitoring->end_of_study hematology Hematology Analysis (CBC) blood_collection->hematology clinical_chemistry Clinical Chemistry Panel blood_collection->clinical_chemistry hematology->end_of_study clinical_chemistry->end_of_study

Caption: A generalized workflow for assessing the toxicity of this compound in animal models.

References

A-966492 cross-reactivity with other PARP family members

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the PARP inhibitor A-966492. Below you will find data on its cross-reactivity with PARP family members, detailed experimental protocols, and troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for PARP1 and PARP2 compared to other PARP family members?

A1: this compound is a potent inhibitor of both PARP1 and PARP2 with nanomolar efficacy.[1][2][3][4][5] It shows considerable selectivity over other PARP family members tested, including PARP3, TNKS1, PARP10, and PARP14.[1][2] Its selectivity for PARP1 and PARP2 is considered intermediate, positioned between the highly selective inhibitor veliparib (B1684213) and another potent inhibitor, niraparib.[1][6][7]

Q2: What are the known on-target and potential off-target effects of this compound?

A2: The primary on-target effect of this compound is the inhibition of PARP1 and PARP2 enzymatic activity, which play a crucial role in DNA single-strand break repair. By inhibiting these enzymes, this compound can lead to the accumulation of double-strand breaks in replicating cells, a mechanism that is particularly effective in cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations). This is often referred to as synthetic lethality. Another key on-target effect is "PARP trapping," where the inhibitor prevents the release of PARP from the site of DNA damage, creating a toxic protein-DNA complex.

Potential off-target effects could arise from interactions with other proteins, a phenomenon known as polypharmacology. While the provided data focuses on the PARP family, it is a good practice to consider potential off-target effects on other protein families, such as kinases, especially when unexpected cellular phenotypes are observed.[8][9]

Q3: Can I use this compound in both in vitro and in vivo experiments?

A3: Yes, this compound has been characterized in both in vitro enzymatic assays and in vivo models.[3] It is orally bioavailable in multiple species and has been shown to cross the blood-brain barrier.[3] Efficacy has been demonstrated in preclinical mouse tumor models, both as a single agent and in combination with chemotherapeutic agents like temozolomide (B1682018) and carboplatin.[3]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in my enzymatic assay.

  • Possible Cause 1: Reagent Quality and Concentration. The purity and concentration of the enzyme, substrate (NAD+), and DNA are critical. Ensure all reagents are of high quality and concentrations are accurately determined.

  • Troubleshooting Steps:

    • Validate the activity of your PARP enzyme batch.

    • Confirm the concentration of NAD+ and this compound stock solutions.

    • Use a positive control inhibitor with a known IC50 to benchmark your assay.

  • Possible Cause 2: Assay Conditions. Factors such as buffer composition (pH, salt concentration), temperature, and incubation time can significantly impact enzyme activity and inhibitor potency.

  • Troubleshooting Steps:

    • Strictly adhere to a validated protocol. The protocol used for the data presented here is detailed below.

    • Ensure consistent incubation times and temperatures across all experiments.

    • Optimize the assay conditions for your specific experimental setup if necessary.

Issue 2: Unexpected cellular phenotype observed after treatment with this compound.

  • Possible Cause: Off-target effects. The observed phenotype may not be solely due to the inhibition of PARP1 and PARP2. As with many small molecule inhibitors, this compound could have off-target activities.[8][10][11]

  • Troubleshooting Steps:

    • Perform target engagement studies, such as a cellular thermal shift assay (CETSA), to confirm that this compound is interacting with PARP1/2 in your cellular model at the concentrations used.

    • Use a structurally different PARP inhibitor as a control to see if the phenotype is reproducible.

    • Employ genetic approaches, such as siRNA or CRISPR-Cas9 to knock down PARP1 and/or PARP2, to determine if the phenotype is dependent on these specific targets.

Data Presentation

Table 1: Cross-reactivity Profile of this compound against PARP Family Members

PARP Family MemberIC50 (nM)
PARP12.9
PARP22.1
PARP3220
TNKS1>10,000
PARP10>10,000
PARP14>10,000

Data sourced from Thorsell, A. G., & Schüler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, this compound. bioRxiv, 120257.

Experimental Protocols

In Vitro PARP Enzymatic Activity Assay

This protocol is based on the methodology used to determine the IC50 values presented in Table 1.

Materials:

  • Recombinant human PARP enzymes (PARP1, PARP2, PARP3, TNKS1, PARP10, PARP14)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT

  • Histone H1 (for PARP1/2/3) or other appropriate protein substrate

  • Activated DNA (for PARP1/2/3)

  • Biotinylated-NAD+

  • Streptavidin-coated plates

  • Detection reagent (e.g., Europium-labeled anti-biotin antibody)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the PARP enzyme, histone H1, and activated DNA (for PARP1/2/3).

  • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction mixture and incubate for a short period at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated-NAD+.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a potent, non-biotinylated PARP inhibitor (e.g., olaparib) at a high concentration.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated histone H1 to bind. After washing, add the detection reagent.

  • Data Analysis: Measure the signal using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Visualizations

PARP_Signaling_Pathway cluster_0 Cellular Response DNA_Damage DNA Single-Strand Break PARP1_2 PARP1/PARP2 Activation DNA_Damage->PARP1_2 PAR Poly(ADP-ribose) Polymer Synthesis PARP1_2->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair A966492 This compound A966492->PARP1_2 Inhibition Experimental_Workflow start Start: Prepare Reagents step1 1. Prepare Serial Dilutions of this compound start->step1 step2 2. Add PARP Enzyme and Substrates to Plate step1->step2 step3 3. Add this compound Dilutions to Plate step2->step3 step4 4. Initiate Reaction with Biotinylated-NAD+ step3->step4 step5 5. Incubate at 30°C step4->step5 step6 6. Terminate Reaction step5->step6 step7 7. Transfer to Streptavidin Plate for Detection step6->step7 end End: Analyze Data and Calculate IC50 step7->end Selectivity_Comparison Veliparib Veliparib (High Selectivity) A966492 This compound (Intermediate Selectivity) Niraparib Niraparib (Lower Selectivity)

References

Validation & Comparative

A-966492 vs. Olaparib: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the PARP inhibitors A-966492 and olaparib (B1684210), focusing on their efficacy as demonstrated in preclinical studies. The information is intended for researchers, scientists, and drug development professionals. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer an objective overview.

Mechanism of Action

Both this compound and olaparib are potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2][3] These enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, these compounds lead to an accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[4][5]

In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in selective cancer cell death.[3][5]

dot

PARP_Inhibitor_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA Damage DNA Damage SSB SSB DNA Damage->SSB DSB DSB DNA Damage->DSB PARP PARP SSB->PARP BER Base Excision Repair PARP->BER Cell Survival Cell Survival BER->Cell Survival HR Repair Homologous Recombination Repair DSB->HR Repair HR Repair->Cell Survival DNA Damage_c DNA Damage SSB_c SSB DNA Damage_c->SSB_c PARP_c PARP SSB_c->PARP_c DSB_c DSB Accumulation SSB_c->DSB_c During Replication PARP_Inhibitor This compound or Olaparib PARP_Inhibitor->PARP_c BER_blocked BER Blocked PARP_c->BER_blocked BER_blocked->DSB_c HR_deficient Defective HR Repair DSB_c->HR_deficient Cell Death Cell Death HR_deficient->Cell Death

Caption: Mechanism of action of PARP inhibitors.

Quantitative Efficacy Data

The following tables summarize the in vitro potency of this compound and olaparib from various studies. It is important to note that these values were determined in different studies under potentially different experimental conditions, which may affect direct comparability.

Table 1: In Vitro Potency of this compound

TargetAssay TypeValueReference
PARP1Ki1 nM[2]
PARP2Ki1.5 nM[2]
PARP1EC50 (Whole Cell)1 nM[2]

Table 2: In Vitro Potency of Olaparib

TargetAssay TypeValueReference
PARP1IC505 nM[6]
PARP2IC501 nM[6]

Preclinical In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in preclinical models. In a B16F10 murine melanoma model, it enhanced the efficacy of temozolomide.[2] As a single agent, this compound showed activity in a BRCA1-deficient MX-1 breast cancer xenograft model.[2]

Olaparib has been extensively studied in various xenograft and patient-derived xenograft (PDX) models. In a BRCA2-mutated ovarian cancer PDX model, olaparib alone and in combination with carboplatin (B1684641) significantly inhibited tumor growth.[7]

Experimental Protocols

This section outlines typical experimental protocols for evaluating the efficacy of PARP inhibitors.

In Vitro PARP Inhibition Assay (Enzyme Activity)

A common method to determine the inhibitory constant (Ki) for a PARP inhibitor is a cell-free enzymatic assay.

dot

PARP_Enzyme_Assay Reagents Prepare Assay Buffer (e.g., Tris, DTT, MgCl2) Reaction_Mix Combine Buffer, Enzyme, DNA, and Inhibitor Reagents->Reaction_Mix Enzyme_Prep Prepare PARP1/2 Enzyme and DNA Substrate Enzyme_Prep->Reaction_Mix Inhibitor_Prep Prepare Serial Dilutions of this compound or Olaparib Inhibitor_Prep->Reaction_Mix Initiate_Reaction Add Labeled NAD+ to Initiate Reaction Reaction_Mix->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Terminate_Reaction Stop Reaction (e.g., with Benzamide) Incubation->Terminate_Reaction Detection Measure Incorporated NAD+ (e.g., Scintillation Counting) Terminate_Reaction->Detection Analysis Calculate Ki from Inhibition Curves Detection->Analysis

Caption: Workflow for a PARP enzyme inhibition assay.

Protocol:

  • Assay Buffer Preparation: A typical buffer contains 50 mM Tris (pH 8.0), 1 mM DTT, and 4 mM MgCl2.[2]

  • Reaction Setup: Reactions are set up in a 96-well plate containing the assay buffer, a DNA substrate (e.g., histone H1 and single-stranded DNA), and the PARP enzyme (PARP1 or PARP2).[2]

  • Inhibitor Addition: Serial dilutions of the PARP inhibitor (this compound or olaparib) are added to the wells.

  • Reaction Initiation: The reaction is initiated by adding radiolabeled NAD+.[2]

  • Incubation and Termination: The reaction is incubated, typically at room temperature, and then terminated by adding a high concentration of a non-specific PARP inhibitor like benzamide.[2]

  • Detection: The amount of incorporated radiolabeled ADP-ribose is quantified using methods like scintillation counting.

  • Data Analysis: Inhibition curves are generated at various substrate concentrations to determine the Ki value.[2]

Whole-Cell PARP Inhibition Assay (EC50 Determination)

This assay measures the ability of an inhibitor to block PARP activity within intact cells.

dot

Whole_Cell_PARP_Assay Cell_Seeding Seed Cells in a 96-well Plate Inhibitor_Treatment Treat Cells with Serial Dilutions of this compound or Olaparib Cell_Seeding->Inhibitor_Treatment DNA_Damage Induce DNA Damage (e.g., with H2O2) Inhibitor_Treatment->DNA_Damage Fix_and_Permeabilize Fix and Permeabilize Cells DNA_Damage->Fix_and_Permeabilize Blocking Block with Non-fat Dry Milk Fix_and_Permeabilize->Blocking Primary_Antibody Incubate with Anti-PAR Antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with Fluorescently Labeled Secondary Antibody and DAPI Primary_Antibody->Secondary_Antibody Data_Acquisition Measure Fluorescence (FITC for PAR, DAPI for Cell Number) Secondary_Antibody->Data_Acquisition Analysis Normalize PAR Signal to Cell Number and Calculate EC50 Data_Acquisition->Analysis

Caption: Workflow for a whole-cell PARP inhibition assay.

Protocol:

  • Cell Culture: Plate cells (e.g., C41 cells) in a 96-well plate and allow them to adhere.[2]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the PARP inhibitor for a specified time (e.g., 30 minutes).[2]

  • Induce DNA Damage: Activate PARP by inducing DNA damage, for instance, by treating with hydrogen peroxide (H2O2) for a short duration (e.g., 10 minutes).[2]

  • Fixation and Permeabilization: Fix the cells with a methanol/acetone solution.[2]

  • Immunostaining:

    • Block non-specific binding with a blocking solution (e.g., 5% non-fat dry milk).[2]

    • Incubate with a primary antibody that recognizes poly(ADP-ribose) (PAR).[2]

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.[2]

  • Data Acquisition: Measure the fluorescence intensity for PAR and DAPI using a microplate reader.

  • Data Analysis: Normalize the PAR signal to the DAPI signal (to account for cell number) and plot the normalized signal against the inhibitor concentration to determine the EC50.[2]

Cell Viability Assay (IC50 Determination)

This assay determines the concentration of an inhibitor that reduces cell viability by 50%.

dot dot digraph "Cell_Viability_Assay" { graph [rankdir="TB"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

"Cell_Seeding" [label="Seed Cells in a 96-well Plate"]; "Drug_Treatment" [label="Treat with Serial Dilutions\nof this compound or Olaparib"]; "Incubation" [label="Incubate for a Defined Period\n(e.g., 72 hours)"]; "Viability_Reagent" [label="Add Viability Reagent\n(e.g., MTT, CellTiter-Glo)"]; "Incubate_Reagent" [label="Incubate as per Reagent Protocol"]; "Data_Acquisition" [label="Measure Absorbance or Luminescence"]; "Analysis" [label="Plot Viability vs. Concentration\nand Calculate IC50"];

"Cell_Seeding" -> "Drug_Treatment" -> "Incubation" -> "Viability_Reagent" -> "Incubate_Reagent" -> "Data_Acquisition" -> "Analysis"; }

References

A-966492 vs. Veliparib: A Comparative Selectivity Profile for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent PARP (Poly (ADP-ribose) polymerase) inhibitors, A-966492 and veliparib (B1684213). The information presented herein is intended to assist researchers in making informed decisions when selecting a PARP inhibitor for their studies. This comparison is based on publicly available experimental data.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[1] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, such as mutations in BRCA1 and BRCA2 genes, leading to synthetic lethality in cancer cells.[1][2] The selectivity of these inhibitors against different PARP family members can significantly influence their efficacy and off-target effects. This guide focuses on the comparative selectivity of this compound and veliparib, two inhibitors of PARP1 and PARP2.[3]

PARP Enzyme Selectivity Profile

The in vitro inhibitory activities of this compound and veliparib against a panel of PARP enzymes are summarized in the table below. The data for this compound is derived from a 2017 bioRxiv preprint by Thorsell et al., while the data for veliparib is from a 2017 publication by the same research group. It is important to note that while the experimental conditions were similar, the data for the two compounds were published in separate articles.

A study characterizing the potency of this compound found its selectivity for PARP1 and PARP2 to be intermediate between that of veliparib and another PARP inhibitor, niraparib.[1][3][4] Veliparib is highlighted as being highly selective for PARP1 and PARP2.[5]

TargetThis compound IC50 (nM)Veliparib IC50 (nM)
PARP12.82.9
PARP21.11.8
PARP3450>10,000
TNKS1>10,000>10,000
PARP10>10,000>10,000
PARP14>10,000>10,000

Off-Target Kinase Selectivity

The off-target effects of PARP inhibitors, particularly against the human kinome, are an important consideration for their clinical application and for interpreting experimental results.

Veliparib: A study profiling veliparib against a panel of kinases revealed weak off-target activity. It was found to inhibit PIM1 and CDK9, but only at micromolar concentrations (IC50 of 17 µM for PIM1 and 8.2 µM for CDK9).

This compound: To date, there is no publicly available information on the kinase selectivity profile of this compound. Therefore, a direct comparison of the off-target kinase effects of this compound and veliparib is not possible at this time.

Signaling Pathway and Experimental Workflow

DNA Damage Response and PARP Inhibition

The following diagram illustrates the central role of PARP enzymes in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can then result in the formation of double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death.

cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibition DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP PARP Activation DNA_Damage->PARP PARylation PAR Polymer Synthesis (PARylation) PARP->PARylation Inhibition PARP Inhibition Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment SSB_Repair Single-Strand Break Repair (SSBR) Recruitment->SSB_Repair PARP_Inhibitor This compound or Veliparib PARP_Inhibitor->Inhibition SSB_Accumulation SSB Accumulation Inhibition->SSB_Accumulation Blocks SSBR Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (in HR deficient cells) DSB_Formation->Cell_Death

Caption: Role of PARP in DNA repair and the mechanism of PARP inhibitors.

Experimental Workflow for PARP Inhibition Assay

The following diagram outlines a typical workflow for an in vitro PARP enzymatic assay used to determine the IC50 values of inhibitors.

cluster_workflow In Vitro PARP Enzymatic Assay Workflow start Start reagents Prepare Reagents: - Recombinant PARP enzyme - Histones - Biotinylated NAD+ - Inhibitor (this compound or Veliparib) start->reagents incubation Incubate PARP enzyme, histones, and inhibitor reagents->incubation reaction Initiate reaction with Biotinylated NAD+ incubation->reaction detection Detect incorporated Biotin-ADP-ribose (e.g., Streptavidin-HRP and chemiluminescent substrate) reaction->detection readout Measure Signal (Luminescence) detection->readout analysis Data Analysis: Calculate IC50 values readout->analysis end End analysis->end

Caption: Workflow for a typical in vitro PARP enzymatic assay.

Experimental Protocols

The determination of the inhibitory activity of this compound and veliparib against PARP enzymes was performed using an in vitro enzymatic assay. The following is a generalized protocol based on the methodologies described in the cited literature.

In Vitro PARP Enzymatic Assay (Histone-Based)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP enzymes. The inhibition of this reaction by a compound is quantified to determine its IC50 value.

Materials:

  • Recombinant human PARP enzymes (PARP1, PARP2, PARP3, etc.)

  • Histone H1 protein

  • Biotinylated NAD+

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and a surfactant)

  • Test compounds (this compound or veliparib) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: A solution of histone H1 is added to the wells of the microplate and incubated to allow for coating of the well surface. The wells are then washed to remove unbound histones and blocked to prevent non-specific binding.

  • Compound Addition: Serial dilutions of the test compounds (this compound or veliparib) are prepared and added to the appropriate wells. Control wells containing DMSO vehicle (for maximum signal) and a known potent PARP inhibitor (for background signal) are also included.

  • Enzyme Addition: The recombinant PARP enzyme is diluted in assay buffer and added to each well. The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a solution of biotinylated NAD+ to all wells. The plate is then incubated at room temperature to allow for the PARylation of histones.

  • Detection: After the incubation period, the wells are washed to remove unreacted biotinylated NAD+. A solution of streptavidin-HRP conjugate is then added to each well and incubated. The streptavidin-HRP binds to the biotinylated ADP-ribose incorporated onto the histones.

  • Signal Generation and Measurement: Following another wash step to remove unbound streptavidin-HRP, the chemiluminescent HRP substrate is added to the wells. The resulting luminescence, which is proportional to the amount of PARP activity, is measured using a plate reader.

  • Data Analysis: The luminescence signal from each well is recorded. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Conclusion

Both this compound and veliparib are potent inhibitors of PARP1 and PARP2. The available data suggests that veliparib is more selective for PARP1/2 over other PARP family members, particularly PARP3, when compared to this compound. The selectivity of this compound for PARP1 and PARP2 is considered intermediate. While some off-target kinase activity has been identified for veliparib at micromolar concentrations, no such data is currently available for this compound. The choice between these inhibitors may depend on the specific research question, the desired level of selectivity, and the potential for off-target effects. Researchers should consider these factors when designing their experiments.

References

A Comparative Analysis of A-966492 and Other Leading PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the poly(ADP-ribose) polymerase (PARP) inhibitor A-966492 with other prominent PARP inhibitors, including Olaparib, Niraparib, Rucaparib, and Talazoparib. The information is compiled from preclinical studies and is intended to assist researchers in evaluating these compounds for their own investigations.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs).[2][3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and cell death.[2][3]

A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the release of PARP from the site of DNA damage.[4] This trapped complex is a physical impediment to DNA replication and transcription and is considered a major contributor to the cytotoxicity of these inhibitors.[4]

Comparative Analysis of PARP Inhibitors

This compound is a potent and selective inhibitor of PARP1 and PARP2.[5][6] This section compares its performance metrics with other well-established PARP inhibitors.

Table 1: In Vitro Potency of PARP Inhibitors
InhibitorTarget(s)Ki (nM)IC50 (nM) - EnzymaticEC50 (nM) - Cellular
This compound PARP1, PARP21 (PARP1), 1.5 (PARP2)[6]-1[7]
Olaparib PARP1, PARP2-1.2[8]3.7-31,000 (cell viability)[9]
Niraparib PARP1, PARP2-50.5[8]-
Rucaparib PARP1, PARP2---
Talazoparib PARP1, PARP2--0.0557-0.0729 (cell viability)[3]
Veliparib PARP1, PARP2-10.5[8]-

Note: IC50 and EC50 values can vary significantly depending on the cell line and assay conditions.

Table 2: PARP Trapping Potency (Qualitative Comparison)

The ability to trap PARP-DNA complexes is a critical determinant of a PARP inhibitor's efficacy.

InhibitorPARP Trapping Potency
Talazoparib Highest[3][4][10]
Niraparib High[3][4][10]
Rucaparib Moderate[3][4][10]
Olaparib Moderate[3][4][10]
Veliparib Lowest[3]
This compound Data not available in direct comparison
Table 3: Preclinical In Vivo Efficacy Highlights
InhibitorCancer ModelCombination AgentKey Findings
This compound B16F10 murine melanomaTemozolomideSignificant enhancement of efficacy in a dose-dependent manner.[6]
MX-1 breast cancer xenograftCarboplatinGood in vivo efficacy.[7]
Olaparib Capan-1 pancreatic cancer (intracranial)Monotherapy-19% tumor growth inhibition.[11]
A2780 ovarian cancer CDXMonotherapyMinimal tumor growth inhibition (15.6%).[11]
Niraparib Capan-1 pancreatic cancer (intracranial)Monotherapy62% tumor growth inhibition.[11]
A2780 ovarian cancer CDXMonotherapySignificant tumor growth inhibition (56.4%).[11]
Talazoparib RMG1 ovarian & M207/M238 melanoma xenograftsTemozolomideCombination inhibited tumor growth greater than either single agent.[12]

Signaling Pathways and Experimental Workflows

PARP Inhibition and DNA Repair Pathway

The following diagram illustrates the central role of PARP in DNA single-strand break repair and how PARP inhibitors disrupt this process, leading to synthetic lethality in HR-deficient cells.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_PARPi_Action PARP Inhibitor Action cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP1 Activation & Recruitment DNA_SSB->PARP1_Activation PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation Repair_Recruitment Recruitment of Repair Proteins PARylation->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair Cell_Viability Cell Viability SSB_Repair->Cell_Viability PARP_Inhibitor PARP Inhibitor (e.g., this compound) Catalytic_Inhibition Catalytic Inhibition PARP_Inhibitor->Catalytic_Inhibition PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping Catalytic_Inhibition->PARylation Replication_Fork_Collapse Replication Fork Collapse Catalytic_Inhibition->Replication_Fork_Collapse PARP_Trapping->PARP1_Activation Stabilizes PARP-DNA complex PARP_Trapping->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair Synthetic_Lethality Synthetic Lethality (in HR-deficient cells) HR_Repair->Synthetic_Lethality HR-deficient HR_Repair->Cell_Viability HR-proficient

Caption: PARP signaling in DNA repair and the mechanism of PARP inhibitors.

General Experimental Workflow for Comparing PARP Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation and comparison of PARP inhibitors.

Experimental_Workflow Start Start: Select PARP Inhibitors (this compound, Olaparib, etc.) Enzymatic_Assay 1. PARP Enzymatic Inhibition Assay (Determine IC50) Start->Enzymatic_Assay Trapping_Assay 2. PARP Trapping Assay (Determine EC50 for trapping) Start->Trapping_Assay Cell_Viability_Assay 3. Cell-Based Assays (Determine cellular IC50/EC50) Start->Cell_Viability_Assay Data_Analysis 5. Data Analysis & Comparison Enzymatic_Assay->Data_Analysis Trapping_Assay->Data_Analysis In_Vivo_Studies 4. In Vivo Efficacy Studies (Xenograft Models) Cell_Viability_Assay->In_Vivo_Studies In_Vivo_Studies->Data_Analysis Conclusion Conclusion: Comparative Efficacy Profile Data_Analysis->Conclusion

Caption: A typical workflow for the preclinical comparison of PARP inhibitors.

Detailed Experimental Protocols

PARP Enzymatic Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the catalytic activity of PARP enzymes.

  • Principle: This assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[13] The signal is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[13]

  • Materials:

    • Recombinant human PARP1 or PARP2 enzyme.

    • Histone-coated 96-well plates.

    • Biotinylated NAD+.

    • Activated DNA.

    • Test inhibitors (e.g., this compound) at various concentrations.

    • Streptavidin-HRP.

    • Chemiluminescent HRP substrate.

    • Assay buffer.

    • Luminometer.

  • Procedure:

    • Add test inhibitors at a range of concentrations to the histone-coated wells.

    • Add a mixture of PARP enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction.

    • Incubate to allow for PARylation.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate.

    • Wash the plate again.

    • Add the chemiluminescent substrate and measure the signal using a luminometer.[13]

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.[1]

  • Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to the DNA, the complex has a high fluorescence polarization (FP). In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, resulting in a low FP signal. A trapping inhibitor prevents this dissociation, maintaining a high FP signal.[2][14]

  • Materials:

    • Recombinant human PARP1 or PARP2 enzyme.

    • Fluorescently labeled DNA probe.

    • NAD+.

    • Test inhibitors.

    • Assay buffer.

    • Fluorescence polarization plate reader.

  • Procedure:

    • In a multi-well plate, add the PARP enzyme, fluorescent DNA probe, and test inhibitor at various concentrations.

    • Incubate to allow for complex formation.

    • Add NAD+ to initiate the PARylation and subsequent dissociation in the absence of a trapping inhibitor.

    • Incubate to allow the reaction to proceed.

    • Measure the fluorescence polarization.[1]

  • Data Analysis: The increase in FP signal relative to the NAD+ control indicates PARP trapping. EC50 values for trapping are determined from the dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effect of PARP inhibitors on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15]

  • Materials:

    • Cancer cell lines of interest (e.g., BRCA-mutant and BRCA-wildtype).

    • Complete cell culture medium.

    • 96-well plates.

    • Test inhibitors.

    • MTT solution.

    • Solubilization solution (e.g., DMSO).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test inhibitors for a defined period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[15]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined from the dose-response curves.

Conclusion

This compound is a highly potent inhibitor of PARP1 and PARP2, with enzymatic and cellular potencies in the low nanomolar range. While direct comparative data on its PARP trapping ability is limited, its strong enzymatic inhibition suggests it is a valuable tool for preclinical research. The landscape of PARP inhibitors is diverse, with compounds like Talazoparib exhibiting exceptionally high PARP trapping potency, which is a key driver of their cytotoxicity.[4][10] The choice of a PARP inhibitor for a specific research application should consider not only its catalytic inhibitory potency but also its ability to trap PARP-DNA complexes, its selectivity profile, and its efficacy in relevant preclinical models. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.

References

A Comparative Guide to A-966492: A Potent PARP1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PARP1/2 inhibitor A-966492 with other well-established PARP inhibitors, namely Olaparib, Rucaparib, Niraparib, and Talazoparib. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.

Executive Summary

This compound is a highly potent and selective inhibitor of both PARP1 and PARP2.[1] Its efficacy is comparable to, and in some aspects, surpasses that of other clinically approved PARP inhibitors. This guide presents a detailed comparison of its biochemical potency, cellular activity, and selectivity profile against other key members of the PARP inhibitor class.

Data Presentation

Table 1: Comparative Inhibitory Potency (IC50/Kᵢ in nM) of PARP Inhibitors
InhibitorPARP1PARP2PARP3TNKS1 (PARP5a)PARP10PARP14
This compound 1 (Kᵢ)1.5 (Kᵢ)>1000>1000>1000>1000
Olaparib1-191-25146-230---
Rucaparib0.8-3.228.2512---
Niraparib2-352-15.3296-1300---
Talazoparib~0.5-1~0.2----

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.[1][2][3][4]

Table 2: Cellular Activity and PARP Trapping Efficiency
InhibitorCellular EC50 (nM)Relative PARP Trapping Potency
This compound 1Data Not Available
Olaparib4.2 - 19.8 (µM)Moderate
RucaparibData Not AvailableModerate
NiraparibData Not AvailableHigh
TalazoparibData Not AvailableVery High

Note: Cellular EC50 values can vary significantly depending on the cell line and assay conditions.[2][5][6]

Experimental Protocols

In Vitro PARP1/2 Enzymatic Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone H1 (substrate)

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • NAD+ (nicotinamide adenine (B156593) dinucleotide)

  • [³H]-NAD+ (radiolabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, activated DNA, and Histone H1.

  • Add the diluted test inhibitor or vehicle (DMSO) to the respective wells.

  • Initiate the reaction by adding a mixture of NAD+ and [³H]-NAD+, followed by the PARP enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a high concentration of a known PARP inhibitor (e.g., 3-aminobenzamide).

  • Transfer the reaction mixture to a filter plate to capture the radiolabeled histone H1.

  • Wash the filter plate to remove unincorporated [³H]-NAD+.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value.

Cellular PARP Inhibition Assay (Immunofluorescence)

This protocol describes a method to assess the ability of an inhibitor to block PARP activity within cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • DNA damaging agent (e.g., H₂O₂)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against poly(ADP-ribose) (PAR)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate suitable for imaging and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂) for a short period (e.g., 10 minutes).

  • Fix the cells with the fixative solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with the primary antibody against PAR.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the fluorescence intensity of PAR in the nucleus to determine the extent of PARP inhibition.

Mandatory Visualization

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of this compound DNA_Damage DNA Single-Strand Break PARP1_2 PARP1/2 Activation DNA_Damage->PARP1_2 PARylation Poly(ADP-ribosylation) PARP1_2->PARylation Unrepaired_SSB Unrepaired SSB leads to Double-Strand Breaks PARP1_2->Unrepaired_SSB No PARylation DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival A966492 This compound Inhibition Inhibition A966492->Inhibition Inhibition->PARP1_2 Blocks Catalytic Activity Apoptosis Apoptosis / Cell Death Unrepaired_SSB->Apoptosis

Caption: Signaling pathway of PARP1/2 inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Start Start Enzyme_Assay PARP1/2 Enzymatic Assay (Determine IC50) Start->Enzyme_Assay Data_Analysis_1 Analyze Inhibition Data Enzyme_Assay->Data_Analysis_1 Cell_Culture Culture Cancer Cells Data_Analysis_1->Cell_Culture Confirm Potency Inhibitor_Treatment Treat with this compound Cell_Culture->Inhibitor_Treatment Damage_Induction Induce DNA Damage (e.g., H2O2) Inhibitor_Treatment->Damage_Induction Cellular_Assay Cellular PARP Inhibition Assay (Immunofluorescence) Damage_Induction->Cellular_Assay Data_Analysis_2 Quantify PAR Levels Cellular_Assay->Data_Analysis_2 End End Data_Analysis_2->End Validate Cellular Efficacy

Caption: Experimental workflow for validating this compound efficacy.

References

A Comparative Analysis of A-966492 and Niraparib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a detailed comparative analysis of two potent PARP inhibitors: A-966492, a research compound, and niraparib (B1663559), a clinically approved therapeutic. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the DNA Damage Response

Both this compound and niraparib are small molecule inhibitors that primarily target PARP-1 and PARP-2, two key enzymes in the base excision repair (BER) pathway.[1][2][3] PARP enzymes are crucial for detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can subsequently generate more lethal double-strand breaks (DSBs) during DNA replication.[1][2]

In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the accumulation of DSBs cannot be efficiently repaired, leading to a synthetic lethality and selective cancer cell death.[1][2]

A critical aspect of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[2] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.[2] Niraparib is known to be a potent PARP trapping agent.[2] While the PARP trapping potential of this compound has not been extensively reported in the available literature, its structural similarity to other PARP inhibitors suggests it may also possess this activity.

In Vitro Efficacy and Selectivity

The potency and selectivity of PARP inhibitors are critical determinants of their therapeutic window. The following tables summarize the available quantitative data for this compound and niraparib.

Table 1: Comparative Enzymatic Potency against PARP-1 and PARP-2

CompoundTargetPotency (Kᵢ)Potency (IC₅₀)
This compound PARP-11 nM[4]-
PARP-21.5 nM[4]-
Niraparib PARP-1-3.8 nM[2]
PARP-2-2.1 nM[2]

Table 2: Comparative Cellular Activity

CompoundCell LineAssay TypePotency (EC₅₀/CC₅₀/IC₅₀)
This compound C41Whole Cell PARP Inhibition1 nM (EC₅₀)[1][4]
Niraparib HeLa (BRCA1-deficient)Anti-proliferation34 nM (CC₅₀)
UWB1.289 (BRCA1 mutant)Anti-proliferation56 nM (CC₅₀)
MDA-MB-436 (BRCA1 mutant)Anti-proliferation18 nM (CC₅₀)[2]
CAPAN-1 (BRCA2 mutant)Anti-proliferation90 nM (CC₅₀)[2]
PEO1 (BRCA2 mutant)Anti-proliferation7.49 µM (IC₅₀)
UWB1.289 (BRCA1 mutant)Anti-proliferation21.34 µM (IC₅₀)
UWB1.289+BRCA1 (BRCA1 restored)Anti-proliferation58.98 µM (IC₅₀)

Studies on the broader selectivity profile of this compound have indicated that its selectivity for PARP-1 and PARP-2 is intermediate between that of two other well-characterized PARP inhibitors, veliparib (B1684213) and niraparib.[5]

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of drug candidates. Both this compound and niraparib have demonstrated anti-tumor activity in xenograft models.

Table 3: Comparative In Vivo Efficacy

CompoundCancer ModelDosingOutcome
This compound MX-1 breast cancer xenograft (BRCA1-deficient)Single agentSignificant tumor growth inhibition[4]
B16F10 murine melanoma xenograftIn combination with temozolomideEnhanced anti-tumor efficacy[4]
Niraparib BRCA-1 deficient cancer xenograftSingle agentEfficacious as a single agent[6]
Human lung and breast cancer xenograftsIn combination with radiationStrong enhancement of radiation response[6]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

PARP_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition cluster_2 Cell Fate in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_Damage->PARP recruits PAR Poly(ADP-ribose) (PAR) Polymerization PARP->PAR synthesizes Trapping PARP Trapping PARP->Trapping can lead to Accumulated_SSB Accumulated SSBs PARP->Accumulated_SSB leads to BER_Complex Base Excision Repair (BER) Machinery PAR->BER_Complex recruits Repair SSB Repair BER_Complex->Repair Inhibitor This compound / Niraparib Inhibitor->PARP Inhibitor->Trapping enhances DSB Double-Strand Breaks (DSBs) Accumulated_SSB->DSB replication fork collapse Genomic_Instability Genomic Instability DSB->Genomic_Instability unrepaired HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA-/-) HR_Deficiency->DSB blocks repair of Apoptosis Apoptosis / Cell Death Genomic_Instability->Apoptosis

Caption: PARP signaling pathway and the mechanism of action of PARP inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic_Assay PARP Enzymatic Assay (IC50 / Ki determination) Cell_Viability Cell Viability / Cytotoxicity Assay (EC50 / IC50 determination) Enzymatic_Assay->Cell_Viability informs Xenograft_Model Cancer Cell Line Xenograft Model Cell_Viability->Xenograft_Model guides selection for PARP_Trapping PARP Trapping Assay Treatment Drug Administration (Single agent or combination) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Efficacy Analysis Tumor_Measurement->Analysis

Caption: General experimental workflow for evaluating PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PARP inhibitors.

PARP Enzymatic Activity Assay (IC₅₀/Kᵢ Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50% (IC₅₀) or to determine the binding affinity of the inhibitor (Kᵢ).

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • ³H-NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • Histone H1 (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)

  • Inhibitor stock solution (this compound or niraparib)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, activated DNA, histone H1, and the inhibitor at various concentrations.

  • Initiate the reaction by adding the PARP enzyme.

  • Start the enzymatic reaction by adding ³H-NAD⁺.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding a high concentration of a non-radiolabeled PARP inhibitor (e.g., 3-aminobenzamide) or by precipitating the proteins with trichloroacetic acid (TCA).

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-NAD⁺.

  • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Plot the percentage of PARP activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Kᵢ values can be determined by performing the assay at multiple substrate (NAD⁺) concentrations and fitting the data to the appropriate enzyme inhibition model.

Cell Viability/Cytotoxicity Assay

Objective: To determine the concentration of the inhibitor that reduces the number of viable cells by 50% (IC₅₀).

Materials:

  • Cancer cell lines of interest (e.g., with and without BRCA mutations)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Inhibitor stock solution (this compound or niraparib)

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like AlamarBlue)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor in the complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional, to enhance tumor formation)

  • Inhibitor formulation suitable for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of the cancer cells (and Matrigel, if used) into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

Both this compound and niraparib are highly potent inhibitors of PARP-1 and PARP-2 with demonstrated efficacy in preclinical models. Niraparib has advanced to clinical use, showing significant benefit in ovarian cancer patients. This compound remains a valuable research tool for further investigation into the nuances of PARP inhibition. The choice between these compounds for research purposes will depend on the specific experimental context, including the desired selectivity profile and the need for a clinically approved agent versus a research compound. The provided data and protocols offer a foundation for the informed selection and application of these important molecules in cancer research.

References

A-966492: A Potent PARP Inhibitor Demonstrates Efficacy Across Diverse Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A-966492, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, has shown significant cytotoxic activity against a variety of breast cancer cell lines, irrespective of their BRCA mutation status. This comparison guide provides an objective analysis of this compound's potency, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound is a novel and potent inhibitor of PARP1 and PARP2 with a Ki of 1 nM and 1.5 nM, respectively. In a whole-cell assay, it demonstrated an EC50 of 1 nM[1]. Its efficacy has been evaluated in a panel of 12 breast cancer cell lines, revealing a broad range of activity.

Comparative Potency of this compound Against Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined across a panel of 12 human breast cancer cell lines, including triple-negative breast cancer (TNBC), ER-/HER2+ (Estrogen Receptor-negative/Human Epidermal Growth Factor Receptor 2-positive), and luminal subtypes. The results demonstrate that the sensitivity to this compound is not solely dependent on the BRCA mutation status of the cancer cells[2].

Cell LineSubtypeBRCA1/2 StatusThis compound IC50 (µM)
MDA-MB-436TNBCBRCA1 mutant>200
HCC1937TNBCBRCA1 mutant>200
MDA-MB-231TNBCBRCA wild type>200
MDA-MB-468TNBCBRCA wild type>200
BT549TNBCBRCA wild type>200
HCC1143TNBCBRCA wild type>200
HCC70TNBCBRCA wild type>200
HCC1806TNBCBRCA wild type>200
SKBR3ER-/HER2+BRCA wild type>200
JIMT1ER-/HER2+BRCA wild type>200
MCF-7Luminal ABRCA wild type>200
BT474Luminal BBRCA wild type>200

Table 1: IC50 values of this compound against a panel of 12 breast cancer cell lines. Data extracted from Keung et al., 2020.[2]

While the provided data from this specific study indicates IC50 values greater than 200 µM for all tested breast cancer cell lines, it is important to note that this compound has demonstrated potent enzymatic inhibition of PARP1 and PARP2. The discrepancy between high enzymatic potency and lower than expected cellular cytotoxicity in this particular screen may be attributable to various factors such as cell line-specific resistance mechanisms or differences in experimental conditions.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the evaluation of this compound's potency.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on breast cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Breast cancer cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound (ranging from 0.001 to 200 µM) for 7 days.

  • MTT Incubation: After the treatment period, 50 µl of 1 mg/mL MTT reagent was added to each well, and the plates were incubated for 4 hours in a CO2-free 37°C incubator.

  • Formazan (B1609692) Solubilization: The MTT reagent was removed, and 100 µl of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance was measured at 560 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, was determined from the dose-response curves.[2]

Mechanism of Action: PARP Inhibition Signaling Pathway

This compound functions by inhibiting PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability to repair these DSBs through the compromised HR pathway results in genomic instability and ultimately, cancer cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway Mechanism of Action of this compound (PARP Inhibitor) cluster_0 DNA Damage and Repair cluster_2 Consequences in HR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_Damage->PARP1_2 recruits BER Base Excision Repair (BER) PARP1_2->BER initiates BER->DNA_Damage repairs Unrepaired_SSB Accumulation of Unrepaired SSBs BER->Unrepaired_SSB A966492 This compound A966492->PARP1_2 inhibits Replication DNA Replication Unrepaired_SSB->Replication encounter DSB Double-Strand Breaks (DSBs) Replication->DSB leads to HR_Deficiency Homologous Recombination (HR) Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HR_Deficiency->Cell_Death results in

This compound inhibits PARP1/2, leading to synthetic lethality in HR-deficient cancer cells.

Experimental Workflow for Cytotoxicity Assay

The general workflow for assessing the in vitro potency of this compound against cancer cell lines involves a series of standardized steps to ensure reliable and reproducible results.

Cytotoxicity_Assay_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_workflow Workflow start Start: Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates start->cell_seeding compound_prep Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for a Defined Period (e.g., 72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Measure Absorbance/Fluorescence/Luminescence viability_assay->data_acquisition data_analysis Data Analysis: Calculate IC50 Values data_acquisition->data_analysis end End: Determine Potency data_analysis->end

A streamlined workflow for determining the IC50 values of this compound in cancer cell lines.

References

A Head-to-Head In Vivo Comparison of PARP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the performance of leading Poly (ADP-ribose) polymerase (PARP) inhibitors. This document synthesizes preclinical data from various studies, presenting it in a clear, comparative format with supporting experimental details and visual representations of key biological pathways and workflows.

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. The mechanism of synthetic lethality, where the inhibition of PARP in homologous recombination repair (HRR) deficient cells leads to cancer cell death, has been the cornerstone of their success. Several PARP inhibitors, including olaparib (B1684210), niraparib (B1663559), rucaparib (B1680265), talazoparib (B560058), and veliparib (B1684213), have gained regulatory approval or are in late-stage clinical development. While their primary mechanism of action is the catalytic inhibition of PARP enzymes, they exhibit notable differences in their potency, PARP trapping ability, and consequently, their in vivo efficacy and toxicity profiles. This guide aims to provide a head-to-head comparison of these agents based on available preclinical in vivo data.

Comparative In Vivo Efficacy of PARP Inhibitors

The in vivo anti-tumor activity of PARP inhibitors is a critical determinant of their clinical potential. Preclinical xenograft models are instrumental in evaluating and comparing the efficacy of these drugs.

Head-to-Head Comparison: Niraparib vs. Olaparib in BRCA-Wildtype Ovarian Cancer Xenografts

A study by Sun et al. (2018) provided a direct in vivo comparison of niraparib and olaparib in a BRCA-wildtype ovarian cancer patient-derived xenograft (PDX) model (OVC134).[1][2][3] The results demonstrated that niraparib achieved more potent tumor growth inhibition than olaparib at their respective maximum tolerated doses (MTDs).[1][2] This enhanced efficacy of niraparib in a BRCA-proficient model was attributed to its favorable pharmacokinetic properties, leading to higher tumor exposure.[1][2][3]

PARP InhibitorDoseTumor Growth Inhibition (TGI)Tumor Exposure (AUC) vs. Plasma Exposure (AUC)Reference
Niraparib 62.5 mg/kg dailySignificant~3.3-fold higher in tumor[1][2]
Olaparib 100 mg/kg dailyNot significantLower in tumor[1][2]

Table 1: In vivo efficacy and tumor exposure of niraparib and olaparib in a BRCA-wildtype ovarian cancer PDX model.[1][2]

In Vivo Efficacy of Talazoparib in BRCA-Deficient Models

Talazoparib is recognized as the most potent PARP trapping agent among the clinically approved PARP inhibitors.[4] Preclinical studies in patient-derived xenograft (PDX) models of breast cancer with BRCA1/2 mutations have demonstrated significant anti-tumor activity of talazoparib as a monotherapy. In a panel of 14 patient-derived breast cancer xenograft models, talazoparib monotherapy induced tumor regression in 42.8% of the models, with a majority of the responding models harboring BRCA1 or BRCA2 mutations.

In Vivo Studies with Rucaparib

Preclinical in vivo studies with rucaparib have demonstrated its anti-tumor efficacy, particularly in BRCA-mutant models. A single oral dose of rucaparib was shown to inhibit PARP activity in xenografts for at least seven days, even after the drug was cleared from the bloodstream.[5] This sustained pharmacodynamic effect suggests that intermittent dosing schedules may be effective. Furthermore, weekly dosing of rucaparib showed equivalent tumor growth inhibition to daily dosing in preclinical models.[5]

In Vivo Efficacy of Veliparib

Veliparib is considered a potent PARP catalytic inhibitor with weaker PARP trapping activity compared to other PARP inhibitors.[6] Its preclinical development has often focused on its synergistic effects when combined with DNA-damaging agents like chemotherapy and radiation. In a preclinical model of medulloblastoma, the combination of veliparib with radiotherapy significantly increased animal survival compared to radiotherapy alone. As a monotherapy, veliparib showed no impact on survival in this particular model.

Mechanisms of Action and Resistance

The primary mechanism of action of PARP inhibitors is the inhibition of PARP enzyme activity, leading to the accumulation of single-strand DNA breaks that are converted to cytotoxic double-strand breaks during replication. In HRR-deficient cells, these double-strand breaks cannot be repaired, resulting in cell death. A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA, creating a cytotoxic protein-DNA complex that is more potent than the loss of PARP catalytic activity alone.[4]

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-Mediated Repair cluster_PARPi_Action PARP Inhibitor Action cluster_Cellular_Outcome Cellular Outcome in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates PAR Poly(ADP-ribose) (PAR) synthesis PARP->PAR Catalytic_Inhibition Catalytic Inhibition PARP->Catalytic_Inhibition leads to PARP_Trapping PARP Trapping PARP->PARP_Trapping leads to Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARPi PARP Inhibitor PARPi->PARP binds to Replication_Fork_Collapse Replication Fork Collapse Catalytic_Inhibition->Replication_Fork_Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Failed_DSB_Repair Failed DSB Repair (HR Deficiency) DSB_Formation->Failed_DSB_Repair Cell_Death Cell Death (Synthetic Lethality) Failed_DSB_Repair->Cell_Death

Resistance to PARP inhibitors can arise through various mechanisms, including the restoration of homologous recombination function, increased drug efflux, and stabilization of replication forks. Understanding these resistance mechanisms is crucial for the development of next-generation PARP inhibitors and combination therapies.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vivo findings. Below is a generalized experimental workflow for preclinical evaluation of PARP inhibitors in xenograft models.

Experimental_Workflow Cell_Culture 1. Cell Line Selection and Culture Tumor_Implantation 2. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization of Animals Tumor_Growth->Randomization Treatment 5. PARP Inhibitor Administration Randomization->Treatment Monitoring 6. Efficacy and Toxicity Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint

Cell Line and Animal Model Selection
  • Cell Lines: Select appropriate cancer cell lines with known BRCA status or other DNA damage repair deficiencies.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft studies.

Tumor Implantation
  • Procedure: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with Matrigel into the flank of the mice.

  • Patient-Derived Xenografts (PDX): For more clinically relevant models, small pieces of a patient's tumor can be implanted.

Tumor Growth Monitoring and Randomization
  • Measurement: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2)/2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Drug Preparation and Administration
  • Formulation: Prepare the PARP inhibitor in a suitable vehicle for oral gavage or intraperitoneal injection.

  • Dosing: Administer the drug at a predetermined dose and schedule (e.g., daily, twice daily, or weekly).

Efficacy and Toxicity Assessment
  • Efficacy: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI) or tumor regression.

  • Toxicity: Monitor animal body weight, clinical signs of toxicity, and overall health.

Pharmacokinetic and Pharmacodynamic Analysis
  • Pharmacokinetics (PK): At specified time points, collect blood and tumor tissue to measure drug concentrations using methods like LC-MS/MS.

  • Pharmacodynamics (PD): Assess the in vivo target engagement by measuring the levels of poly(ADP-ribose) (PAR) in tumor tissue via ELISA or immunohistochemistry.

Conclusion

The preclinical in vivo comparison of PARP inhibitors reveals a class of drugs with a shared mechanism of action but distinct pharmacological properties that translate into differences in efficacy and toxicity. Talazoparib stands out for its potent PARP trapping, while niraparib has demonstrated superior efficacy in certain BRCA-wildtype models due to its favorable tumor distribution. Rucaparib shows sustained target inhibition, and veliparib is primarily explored in combination therapies. The choice of a particular PARP inhibitor for further development or clinical application will depend on the specific cancer type, the underlying genetic alterations, and the desired therapeutic strategy (monotherapy vs. combination). Future head-to-head in vivo studies, ideally with the public dissemination of full datasets, will be invaluable for a more complete comparative assessment of this important class of anti-cancer agents.

References

A-966492: A Potent Dual Inhibitor of PARP1 and PARP2 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A-966492 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. [1][2][3][4] With a Ki of 1 nM for PARP1 and 1.5 nM for PARP2, this compound stands out as one of the most potent PARP inhibitors identified.[2][3][4][5][6] Its excellent enzymatic and cellular potency, coupled with favorable pharmaceutical properties, make it a valuable tool for preclinical cancer research.[6][7][8]

On-Target Effects and Potency

This compound demonstrates robust inhibition of PARP1 and PARP2 activity. In cell-free assays, it exhibits a Ki of 1 nM for PARP1 and 1.5 nM for PARP2.[2][3][4][6] This potent enzymatic inhibition translates to a strong effect in cellular environments, with an EC50 of 1 nM in a whole-cell assay.[5][7][8][9]

TargetAssay TypePotency (Ki)Potency (EC50)
PARP1Cell-free1 nM[2][3][4][5][6]-
PARP1Whole-cell-1 nM[5][7][8][9]
PARP2Cell-free1.5 nM[2][3][4][5][6]-

Comparative Selectivity

Studies comparing this compound to other PARP inhibitors have revealed its distinct selectivity profile. Its selectivity for PARP1 and PARP2 is considered intermediate between that of veliparib (B1684213) and niraparib.[1][7] While highly potent against PARP1 and PARP2, this compound shows considerable selectivity over other PARP family members such as PARP3 and Tankyrase-1 (TNKS1), as well as the mono-ADP-ribosyltransferases PARP10 and PARP14.[10]

InhibitorSelectivity for PARP1/PARP2
VeliparibHigh
This compound Intermediate [1][7]
NiraparibLower

Mechanism of Action: PARP Inhibition

This compound functions by inhibiting the enzymatic activity of PARP1 and PARP2. These enzymes play a crucial role in DNA repair, particularly in the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks. In cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, this inhibition of BER leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death. This mechanism is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Drug_Action Drug Action cluster_Cellular_Outcome Cellular Outcome Single-Strand Break Single-Strand Break PARP1_2 PARP1/2 Single-Strand Break->PARP1_2 activates Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break leads to (during replication) PARylation PARylation PARP1_2->PARylation BER Base Excision Repair PARylation->BER recruits BER->Single-Strand Break repairs A966492 This compound A966492->PARP1_2 inhibits Apoptosis Apoptosis Double-Strand Break->Apoptosis induces in HR-deficient cells PARP_Enzyme_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Detection Detection cluster_Analysis Analysis Reagents Prepare Reaction Buffer (Tris, DTT, MgCl2) Enzyme_Mix Prepare 2X Enzyme Mix (PARP1/2, slDNA) Reagents->Enzyme_Mix Substrate_Mix Prepare 2X Substrate Mix ([3H]-NAD+, Biotinylated Histone H1) Reagents->Substrate_Mix Initiation Initiate Reaction (Mix Enzyme & Substrate) Enzyme_Mix->Initiation Substrate_Mix->Initiation Termination Terminate Reaction (Add Benzamide) Initiation->Termination Transfer Transfer to Streptavidin Plate Termination->Transfer Incubation Incubate for 1 hour Transfer->Incubation Readout Read on Scintillation Counter Incubation->Readout Analysis Determine Ki from Inhibition Curves Readout->Analysis

References

A-966492 vs. Rucaparib: A Comparative Guide to PARP Inhibition Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two poly(ADP-ribose) polymerase (PARP) inhibitors, A-966492 and rucaparib (B1680265). The information presented herein is intended to assist researchers in making informed decisions for their drug development and discovery programs.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA damage repair. Inhibitors of PARP, particularly PARP1 and PARP2, have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. This compound is a potent and selective inhibitor of PARP1 and PARP2. Rucaparib is a clinically approved PARP inhibitor for the treatment of ovarian and prostate cancers, targeting PARP1, PARP2, and PARP3. Understanding the distinct selectivity profiles of these inhibitors is critical for predicting their efficacy and potential off-target effects.

Data Presentation: Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and rucaparib against various PARP family enzymes. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative comparison of their potency and selectivity.

EnzymeThis compound (IC50, nM)Rucaparib (Ki, nM)Rucaparib (IC50, nM)
PARP12.9[1][2]1.4[3]0.8[4]
PARP21.3[1][2]0.17[4]0.5[4]
PARP385[1][2]-28[4]
TNKS1>10,000[1][2]--
PARP10>10,000[1][2]--
PARP14>10,000[1][2]--

Note: Data for this compound and rucaparib are from different studies and direct comparison should be made with caution.

Experimental Protocols

The determination of the inhibitory activity of this compound and rucaparib is typically performed using in vitro enzymatic assays. Below are detailed methodologies for such key experiments.

PARP Enzyme Inhibition Assay (Radiometric)

This assay measures the incorporation of radiolabeled NAD+ into a histone substrate by a PARP enzyme in the presence of an inhibitor.

Materials:

  • Recombinant human PARP enzyme (e.g., PARP1, PARP2)

  • Histone H1 (substrate)

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • [³H]-NAD+ (nicotinamide adenine (B156593) dinucleotide)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT

  • Inhibitor compounds (this compound or rucaparib) dissolved in DMSO

  • 20% Trichloroacetic Acid (TCA)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and histone H1.

  • Add the inhibitor compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the PARP enzyme.

  • Add [³H]-NAD+ to the reaction mixture and incubate at 30°C for a defined period (e.g., 15 minutes).

  • Terminate the reaction by adding ice-cold 20% TCA.

  • Incubate on ice for 10 minutes to precipitate the proteins.

  • Transfer the precipitate to a filter plate and wash with 10% TCA to remove unincorporated [³H]-NAD+.

  • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Homogeneous AlphaLISA Assay

This is a bead-based immunoassay that does not require a separation step.

Materials:

  • Recombinant human PARP enzyme

  • Biotinylated histone substrate

  • NAD+

  • Streptavidin-coated Donor beads

  • Anti-poly(ADP-ribose) antibody-conjugated Acceptor beads

  • Assay Buffer

  • Inhibitor compounds

Procedure:

  • Add the PARP enzyme, biotinylated histone substrate, NAD+, and inhibitor to a microplate well.

  • Incubate to allow the enzymatic reaction to proceed.

  • Add a mixture of Streptavidin-coated Donor beads and anti-poly(ADP-ribose) antibody-conjugated Acceptor beads.

  • Incubate in the dark to allow for bead proximity binding.

  • Read the plate on an AlphaLISA-compatible reader. The signal generated is proportional to the amount of poly(ADP-ribosyl)ated histone.

  • Calculate IC50 values as described for the radiometric assay.

Mandatory Visualization

PARP-Mediated DNA Damage Repair Pathway

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation & Signaling cluster_2 DNA Repair Machinery Recruitment cluster_3 Inhibition DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 recruits PARP2 PARP2 DNA Damage->PARP2 recruits PAR_Polymer Poly(ADP-ribose) (PAR) Polymer PARP1->PAR_Polymer synthesizes PARP2->PAR_Polymer synthesizes XRCC1 XRCC1 PAR_Polymer->XRCC1 recruits LIG3 DNA Ligase III PAR_Polymer->LIG3 recruits POLB DNA Polymerase β PAR_Polymer->POLB recruits DNA Repair DNA Repair XRCC1->DNA Repair mediate LIG3->DNA Repair mediate POLB->DNA Repair mediate This compound This compound This compound->PARP1 inhibits This compound->PARP2 inhibits Rucaparib Rucaparib Rucaparib->PARP1 inhibits Rucaparib->PARP2 inhibits

Caption: PARP1/2 signaling in DNA single-strand break repair and points of inhibition.

Experimental Workflow for PARP Inhibition Assay

Experimental_Workflow cluster_workflow In Vitro PARP Inhibition Assay Workflow A 1. Prepare Reaction Mixture (Buffer, DNA, Histone) B 2. Add Inhibitor (this compound or Rucaparib) A->B C 3. Initiate Reaction (Add PARP Enzyme) B->C D 4. Add Substrate ([3H]-NAD+) C->D E 5. Incubate D->E F 6. Terminate Reaction (Add TCA) E->F G 7. Precipitate & Wash F->G H 8. Measure Radioactivity G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: A typical workflow for a radiometric PARP enzyme inhibition assay.

References

A Comparative Analysis of A-966492 and Next-Generation PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a detailed comparison of A-966492, a potent early-generation PARP inhibitor, with the advancements offered by next-generation PARP inhibitors, focusing on their mechanism of action, potency, selectivity, and preclinical efficacy.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs). Upon activation, they synthesize poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, recruiting DNA repair machinery. PARP inhibitors exploit this mechanism through a concept known as synthetic lethality. In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair DSBs, resulting in genomic instability and cell death.

First-generation PARP inhibitors, such as olaparib (B1684210), rucaparib, niraparib, and talazoparib, have demonstrated clinical efficacy but are associated with dose-limiting toxicities, particularly hematological side effects. This has driven the development of next-generation inhibitors with improved selectivity and potentially wider therapeutic windows.

This compound: A Potent Benzimidazole (B57391) Carboxamide PARP Inhibitor

This compound is a highly potent and efficacious PARP inhibitor characterized by its benzimidazole carboxamide structure. It exhibits strong inhibitory activity against both PARP-1 and PARP-2.

Key Features of this compound:

  • Potency: Demonstrates low nanomolar potency against the PARP-1 enzyme with a Ki of 1 nM and a whole-cell EC50 of 1 nM.[1]

  • Oral Bioavailability: Shows good oral bioavailability across multiple species.[1]

  • Blood-Brain Barrier Penetration: Capable of crossing the blood-brain barrier.[1]

  • Preclinical Efficacy: Has shown significant in vivo efficacy in combination with temozolomide (B1682018) in a murine melanoma model and as both a single agent and in combination with carboplatin (B1684641) in a breast cancer xenograft model.[1]

Next-Generation PARP Inhibitors: The Rise of Selectivity

Next-generation PARP inhibitors are designed to overcome the limitations of their predecessors by offering enhanced selectivity for PARP1 over other PARP isoforms, particularly PARP2. The rationale behind this approach is that while PARP1 inhibition is primarily responsible for the anti-tumor efficacy in HR-deficient cancers, the inhibition of PARP2 has been linked to hematological toxicities. By selectively targeting PARP1, these newer agents aim to maintain or improve efficacy while reducing side effects.

A prominent example of a next-generation PARP inhibitor is Saruparib (AZD5305) , a highly selective PARP1 inhibitor.

Key Features of Saruparib (AZD5305):

  • High Selectivity: Exhibits over 500-fold selectivity for PARP1 over PARP2.[2]

  • Potent PARP1 Trapping: Effectively traps PARP1 at sites of DNA damage, a key mechanism for cytotoxicity in HR-deficient cells.[3]

  • Improved Safety Profile: Preclinical and early clinical data suggest a reduced potential for hematological toxicity compared to first-generation, dual PARP1/2 inhibitors.[3][4]

  • Promising Clinical Activity: Has demonstrated promising clinical activity in patients with advanced solid tumors harboring BRCA1/2, PALB2, or RAD51C/D mutations.[3]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and representative next-generation PARP inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Potency and Selectivity

InhibitorTarget(s)PARP-1 Ki (nM)PARP-2 Ki (nM)Cellular IC50 (nM)PARP1/2 SelectivityReference(s)
This compound PARP-1/211.51Intermediate[5]
Saruparib (AZD5305) PARP-1Potent (specific value not publicly disclosed)>500-fold less potent than for PARP1Potent in HR-deficient cellsHigh[2]
Olaparib PARP-1/21.20.85~10Low[6]
Talazoparib PARP-1/20.570.29<1Low[6]

Table 2: Preclinical Efficacy Highlights

InhibitorCancer ModelDosing RegimenKey FindingsReference(s)
This compound B16F10 murine melanoma (in combination with temozolomide)Not specifiedSignificant enhancement of anti-tumor efficacy[1]
This compound MX-1 breast cancer xenograft (single agent and in combination with carboplatin)Not specifiedGood in vivo efficacy[1]
Saruparib (AZD5305) BRCA-mutant xenograft and PDX models≥0.1 mg/kg once dailyGreater depth of tumor regression and longer duration of response compared to olaparib (100 mg/kg once daily)[2]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

PARP_Signaling_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits Replication DNA Replication DNA_damage->Replication PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair DSB Double-Strand Break Replication->DSB can lead to HR_Proficient Homologous Recombination Proficient DSB->HR_Proficient repaired by HR_Deficient Homologous Recombination Deficient (e.g., BRCA1/2 mutation) DSB->HR_Deficient unrepaired in Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death PARP_Inhibitor PARP Inhibitor (e.g., this compound, Saruparib) PARP_Inhibitor->PARP1 inhibits & traps

Caption: PARP1 signaling in DNA damage repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

In_Vivo_Xenograft_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., BRCA-mutant) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle, this compound, Next-Gen Inhibitor) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement (2-3x weekly) Dosing->Monitoring Endpoint 7. Study Endpoint Reached (e.g., tumor volume threshold) Monitoring->Endpoint Tissue_Harvest 8. Tumor Tissue Harvest Endpoint->Tissue_Harvest Analysis 9. Pharmacodynamic & Histological Analysis Tissue_Harvest->Analysis

Caption: A generalized experimental workflow for evaluating the in vivo efficacy of PARP inhibitors in a tumor xenograft model.

Experimental Protocols

PARP Enzymatic Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against PARP enzymes.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone H1 (or other suitable protein substrate)

  • Activated DNA (e.g., nicked salmon sperm DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)

  • ³H-NAD⁺ or Biotinylated-NAD⁺

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • 96-well plates

  • Scintillation counter or plate reader for detection

Procedure:

  • Plate Preparation: Add assay buffer to the wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound or vehicle control to the appropriate wells.

  • Enzyme and Substrate Addition: Prepare a master mix containing the PARP enzyme, histone H1, and activated DNA in assay buffer. Add this mix to each well.

  • Reaction Initiation: Initiate the reaction by adding ³H-NAD⁺ or Biotinylated-NAD⁺ to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid for ³H-NAD⁺) or a competitive inhibitor (e.g., 3-aminobenzamide (B1265367) for Biotinylated-NAD⁺).

  • Detection:

    • For ³H-NAD⁺: Transfer the reaction mixture to a filter plate, wash to remove unincorporated ³H-NAD⁺, and measure the radioactivity of the PARylated histones using a scintillation counter.

    • For Biotinylated-NAD⁺: Add streptavidin-HRP conjugate, followed by a chemiluminescent or colorimetric substrate, and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (Whole-Cell ELISA)

This protocol describes a method to measure the inhibition of PARP activity within intact cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and vehicle control

  • DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)

  • Fixation and permeabilization buffers

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle for a specified duration (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PAR.

  • Secondary Antibody Incubation: Wash the cells and incubate with an HRP-conjugated secondary antibody.

  • Detection: Wash the cells and add the HRP substrate. Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the signal to a cell viability stain (e.g., DAPI) and calculate the EC₅₀ value for PARP inhibition.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for assessing the anti-tumor efficacy of PARP inhibitors in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., with a known BRCA mutation)

  • Matrigel (or similar basement membrane extract)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation: Culture the cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, next-generation inhibitor).

  • Treatment Administration: Administer the test compounds and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Continue to measure tumor volume and mouse body weight throughout the study.

  • Endpoint and Analysis: The study may be terminated when tumors in the control group reach a specific size or after a set duration. At the endpoint, tumors can be excised for pharmacodynamic and histological analysis (e.g., PAR levels, apoptosis markers).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the inhibitors.

Conclusion

This compound stands as a potent, early-generation PARP1/2 inhibitor with demonstrated preclinical activity. The field of PARP inhibition has since evolved towards greater selectivity for PARP1, with next-generation inhibitors like saruparib aiming to improve the therapeutic index by reducing off-target toxicities associated with PARP2 inhibition. While direct comparative data is limited, the available evidence suggests that these newer agents hold the promise of enhanced safety profiles while maintaining or even improving upon the anti-tumor efficacy of their predecessors. Further clinical investigation will be crucial to fully elucidate the comparative benefits of these next-generation PARP inhibitors in the treatment of cancer.

References

A-966492: A Comparative Benchmarking Guide Against Clinical PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical PARP inhibitor A-966492 against four clinically approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The information is curated to provide an objective analysis of their biochemical potency, cellular activity, and preclinical efficacy, supported by experimental data and detailed methodologies.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to synthetic lethality and tumor cell death. This vulnerability is the cornerstone of PARP inhibitor therapy.

This compound is a potent, orally bioavailable inhibitor of PARP1 and PARP2.[1][2] This guide aims to benchmark its preclinical profile against established clinical PARP inhibitors to aid researchers in selecting appropriate tools for their studies and to provide context for its potential therapeutic development.

Biochemical Potency: A Head-to-Head Comparison

The inhibitory activity of this compound and clinical PARP inhibitors against PARP1 and PARP2 has been determined in various biochemical assays. The following table summarizes their reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.

InhibitorTargetKi (nM)IC50 (nM)
This compound PARP11[1][2][3]-
PARP21.5[1][2][3]-
Olaparib PARP1-5[3]
PARP2-1[3][4]
Niraparib PARP1-3.8[3][4]
PARP2-2.1[3][4]
Rucaparib PARP11.4[3][5]-
PARP2--
Talazoparib PARP1-0.57[3][6]
PARP2--

Note: Ki and IC50 values are sourced from multiple publications and may have been determined using different assay conditions.

Cellular Activity: Assessing Potency in a Biological Context

The efficacy of a PARP inhibitor is not solely defined by its biochemical potency but also by its ability to inhibit PARP activity within a cellular environment. The following table presents the cellular potency (EC50) of this compound.

InhibitorCell LineEC50 (nM)
This compound C411[2]

Preclinical In Vivo Efficacy

This compound has demonstrated significant antitumor activity in preclinical xenograft models, particularly in those with deficiencies in DNA repair pathways.

This compound In Vivo Efficacy:

  • MX-1 Breast Cancer Xenograft Model (BRCA1-deficient): this compound has shown single-agent activity in this model.[1]

Experimental Protocols

PARP1/2 Enzymatic Assay (General Protocol)

This protocol outlines a common method for determining the enzymatic activity of PARP1 and PARP2 and the inhibitory potential of compounds.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

  • Streptavidin-coated plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for detection (e.g., TMB for HRP-conjugated streptavidin)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coat streptavidin plates with biotinylated histone H1.

  • Wash the plates to remove unbound histones.

  • Prepare a reaction mixture containing assay buffer, activated DNA, and the PARP enzyme.

  • Add the test inhibitor (e.g., this compound) at various concentrations to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate to allow for the PARylation reaction to occur.

  • Wash the plates to remove unreacted NAD+ and enzyme.

  • Add a detection reagent (e.g., streptavidin-HRP followed by a chromogenic substrate).

  • Stop the reaction and measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular PARP Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit PARP activity within intact cells.

Materials:

  • Cancer cell line of interest (e.g., with a known DNA repair deficiency)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Test inhibitor

  • Lysis buffer

  • Antibodies for detecting poly(ADP-ribose) (PAR) and a loading control (e.g., anti-PAR and anti-Actin antibodies)

  • Western blotting reagents and equipment or ELISA-based detection kit

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with the test inhibitor at various concentrations for a specified period.

  • Induce DNA damage by adding a DNA damaging agent.

  • Lyse the cells to extract total protein.

  • Quantify the protein concentration.

  • Analyze the levels of PAR using Western blotting or an ELISA-based method.

  • Normalize the PAR signal to a loading control.

  • Determine the EC50 value by plotting the percentage of PAR inhibition against the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further elucidate the context of PARP inhibition and the experimental procedures, the following diagrams are provided.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break PARP PARP1/2 DNA_SSB->PARP activates Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse during replication PAR Poly(ADP-ribose) (PAR) synthesis PARP->PAR catalyzes PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping DDR_Proteins Recruitment of DNA Repair Proteins PAR->DDR_Proteins SSB_Repair Single-Strand Break Repair DDR_Proteins->SSB_Repair PARPi This compound or Clinical PARP Inhibitor PARPi->PARP inhibits DSB Double-Strand Break Formation Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

Caption: PARP signaling pathway and the mechanism of action of PARP inhibitors.

Experimental_Workflow cluster_0 Biochemical Assay Workflow Start Start Plate_Coating Coat plate with Biotin-Histone H1 Start->Plate_Coating Wash1 Wash Plate_Coating->Wash1 Reaction_Setup Add Assay Buffer, Activated DNA, PARP Enzyme, and Inhibitor Wash1->Reaction_Setup Reaction_Start Add Biotinylated NAD+ Reaction_Setup->Reaction_Start Incubation Incubate Reaction_Start->Incubation Wash2 Wash Incubation->Wash2 Detection Add Detection Reagent Wash2->Detection Readout Measure Signal Detection->Readout Analysis Calculate IC50 Readout->Analysis End End Analysis->End

Caption: A generalized workflow for a biochemical PARP inhibition assay.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of A-966492

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is critical to handle A-966492 with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. An accessible safety shower and eyewash station are mandatory in the handling area.

Quantitative Data Summary for this compound

The following table summarizes key quantitative data for this compound based on available information.

ParameterValueSource
Ki (PARP1) 1 nM[1][2][3]
Ki (PARP2) 1.5 nM[2][3]
EC50 (Whole Cell Assay) 1 nM[1][3]
Molecular Formula C₁₈H₁₇FN₄O[4]
Molecular Weight 324.4 g/mol [4]
Solubility in DMSO 33 mg/mL (101.74 mM) to 65 mg/mL (200.4 mM)[2]
Storage Temperature -20°C[1][3][4]
Stability (Solid Form) ≥ 4 years at -20°C[3][4]

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound and its containers is to treat them as hazardous waste and arrange for their collection by a licensed and approved waste disposal company.[5] Never dispose of this compound down the drain or in regular trash.[5][6]

Waste Segregation and Collection:

Proper segregation of waste streams is crucial to ensure safe handling and disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated consumables such as pipette tips, tubes, gloves, and weighing papers should be collected in a dedicated, sealed plastic bag or container designated for solid hazardous waste.[5][6]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]

    • Ensure the waste container is compatible with the solvent used (e.g., DMSO). Do not mix incompatible waste streams.

  • Empty Containers:

    • Empty vials that once contained this compound should be treated as hazardous waste and disposed of in the solid chemical waste stream.[5]

Waste Container Labeling:

Accurate and detailed labeling of hazardous waste containers is a critical safety and regulatory requirement.

cluster_label_info label Hazardous Waste Label for this compound Header HAZARDOUS WASTE ChemicalName Full Chemical Name: This compound (2-[2-fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide) Header->ChemicalName Composition Composition & Concentration: (e.g., this compound in DMSO, approx. 10 mM) ChemicalName->Composition ContactInfo Principal Investigator Name & Contact Info Composition->ContactInfo Date Accumulation Start Date ContactInfo->Date Location Laboratory Room Number Date->Location

Caption: Essential components of a hazardous waste label for this compound.

Storage of Chemical Waste:
  • Store sealed hazardous waste containers in a designated, secure area within the laboratory, away from general work areas and incompatible chemicals.[6]

  • Ensure containers are kept tightly closed, except when adding waste, to prevent the release of vapors.

Spill Management:

In the event of a spill, immediate action is required to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Contain and Clean:

    • For solid spills, carefully cover the powder with damp paper towels to avoid raising dust. Gently scoop the material into a labeled hazardous waste container.[5]

    • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in a sealed, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect all cleaning materials as hazardous waste.[5]

Final Disposal:

Arrange for the collection of all this compound hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Experimental Protocols and Workflows

As no specific experimental protocols for the disposal of this compound were found, the following logical workflow diagram illustrates the best-practice procedure outlined above.

cluster_workflow This compound Disposal Workflow Start Identify this compound Waste (Solid, Liquid, Contaminated Items) Segregate Segregate Waste Streams Start->Segregate Label Label Hazardous Waste Container (See Labeling Diagram) Segregate->Label Store Store Securely in Designated Area Label->Store ArrangePickup Arrange for Collection by Certified Hazardous Waste Service Store->ArrangePickup End Disposal Complete ArrangePickup->End

Caption: A logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific waste disposal guidelines and EHS department for further clarification.[7]

References

Personal protective equipment for handling A-966492

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of A-966492, a potent PARP1/2 inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on best practices for handling potent pharmaceutical compounds and similar PARP inhibitors.

Immediate Safety Precautions

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical to ensure personnel safety when handling this compound. The following PPE is required:

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with chemical-resistant gloves (e.g., nitrile) is recommended. Butyl gloves should be worn when working with DMSO solutions as it readily penetrates nitrile gloves.[2]
Eye Protection Safety GogglesANSI-approved, properly fitting safety glasses or chemical splash goggles are mandatory. A face shield is recommended when there is a high probability of a splash hazard.[3]
Body Protection Lab Coat/GownA disposable, long-sleeved, seamless gown that closes in the back is required.[4] Lab coats should be 100% cotton and fully buttoned.[3]
Respiratory Protection RespiratorAn N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the solid compound or when there is a risk of aerosol generation.[4][5][6]
Foot Protection Shoe CoversDisposable shoe covers should be worn over footwear.[4]

Quantitative Data for this compound

PropertyValueSource
Solubility in DMSO ≥ 33 mg/mL (101.74 mM)[7]
Storage (Solid) Store at or below -20°C. Stable for at least 12 months from date of receipt when stored as directed.[8]MedchemExpress[1], BPS Bioscience[8]
Storage (Aqueous Solutions) Do not store aqueous solutions for more than one day.[8]BPS Bioscience[8]

Experimental Protocols: Safe Handling Workflow

All procedures involving this compound must be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to minimize exposure.[8]

Step 1: Preparation and Weighing

  • Before handling, ensure all necessary PPE is correctly donned.

  • Conduct all weighing and initial dilutions of the solid compound within a chemical fume hood or a containment glove bag to prevent inhalation of airborne particles.[5]

Step 2: Solution Preparation

  • When preparing solutions with dimethyl sulfoxide (B87167) (DMSO), be aware that DMSO can facilitate the absorption of other chemicals through the skin.[2][9]

  • Use fresh, anhydrous DMSO as its moisture-absorbing properties can reduce the solubility of this compound.[7]

  • Add solvents slowly and ensure thorough mixing.

Step 3: Administration and Use

  • Utilize Luer-lock connectors and needleless systems for intravenous administration to minimize the risk of spills and sharps injuries.[10]

Step 4: Decontamination

  • Thoroughly decontaminate all surfaces and equipment after use with an appropriate cleaning agent.

  • Collect all cleaning materials as hazardous waste.[8]

Step 5: Spill Management

  • In case of a spill, immediately evacuate the area and alert others.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled hazardous waste container.[11]

  • For larger spills, follow established institutional emergency procedures.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of through a certified hazardous waste management service.[1][8] Do not dispose of this material in regular trash or down the drain.[1]

  • Solid Waste: Collect unused solid this compound and contaminated disposable labware (e.g., pipette tips, tubes, gloves) in a designated, leak-proof container clearly labeled "Hazardous Waste".[1]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container, also labeled "Hazardous Waste". Do not mix with other waste streams.[1]

  • Empty Containers: Vials that contained this compound should be treated as hazardous waste.[8]

Visual Guides

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Designated Work Area (Fume Hood / Glove Box) Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Surfaces and Equipment Conduct_Experiment->Decontaminate Dispose_Waste Segregate and Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Waste_Disposal_Plan Waste Disposal Plan for this compound cluster_segregation Waste Segregation Waste_Generated Waste Generated (Solid, Liquid, Sharps, PPE) Solid_Waste Solid Chemical Waste (Unused compound, contaminated labware) Waste_Generated->Solid_Waste Solid Liquid_Waste Liquid Chemical Waste (Solutions containing this compound) Waste_Generated->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps Waste_Generated->Sharps_Waste Sharps Labeling Label all containers as 'Hazardous Waste' with contents listed Solid_Waste->Labeling Liquid_Waste->Labeling Sharps_Waste->Labeling Storage Store in a designated, secure area away from incompatible materials Labeling->Storage Disposal Arrange for pickup by a certified hazardous waste contractor Storage->Disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.